Albocycline K3
Beschreibung
(6Z,8Z)-5,10-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-6,8-dien-2-one has been reported in Streptomyces with data available.
inhibits melanogenesis; produced by Streptomyces sp. OH-3984; structure given in first source
Eigenschaften
Molekularformel |
C17H28O4 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(6Z,8Z)-5,10-dihydroxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-6,8-dien-2-one |
InChI |
InChI=1S/C17H28O4/c1-12-7-8-15(18)13(2)6-5-10-17(4,20)11-9-16(19)21-14(12)3/h5-6,10,12,14-15,18,20H,7-9,11H2,1-4H3/b10-5-,13-6- |
InChI-Schlüssel |
AIPQJEGNCNESPP-KXEPYQKASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Origin of Albocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Albocycline is a naturally occurring 14-membered macrolide polyketide with established antibacterial and emerging antifungal properties. First isolated in 1967, this secondary metabolite is produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces. This document provides a comprehensive overview of the origin of Albocycline, including its discovery, producing organisms, and what is currently understood about its biosynthesis. While the complete biosynthetic gene cluster for Albocycline has not been fully elucidated in publicly available literature, this guide details the general mechanism of its formation via a Type I Polyketide Synthase (PKS) system. Furthermore, this guide presents quantitative data on its biological activity and detailed experimental protocols for its isolation and characterization.
Discovery and Producing Organisms
Albocycline, initially named ingramycin, was first isolated in 1967.[1] It is a natural product synthesized by several strains of Streptomyces, a genus renowned for its prolific production of bioactive secondary metabolites.[1]
Identified producing organisms include:
-
Streptomyces sp. OR6, isolated from the rhizosphere of olive trees.[2]
-
Streptomyces maizeus[2]
-
Streptomyces brunneogriseus[3]
-
Streptomyces roseocinereus[3]
-
Streptomyces roseochromogenes var. albocyclini[3]
-
A strain phylogenetically close to Streptomyces lanatus[3]
The isolation of Albocycline from diverse Streptomyces species suggests that the genetic machinery for its production is distributed across different strains, likely residing on a mobile genetic element or being part of the core genome of a specific clade within the genus.
Biosynthesis of Albocycline
As a macrolide, Albocycline is synthesized by a Type I Polyketide Synthase (PKS). These are large, modular enzymes that function as an "assembly line" to construct complex carbon skeletons from simple acyl-CoA precursors. Each module of a Type I PKS is responsible for one cycle of chain elongation and can contain various domains that determine the structure of the growing polyketide chain.
Note: The specific biosynthetic gene cluster encoding the Albocycline PKS has not been definitively identified and characterized in the reviewed scientific literature. Therefore, the following represents a conceptual model based on the known mechanisms of Type I PKSs.
Conceptual Biosynthetic Pathway
The biosynthesis of the Albocycline backbone is proposed to proceed through the following general steps, catalyzed by a multi-modular Type I PKS:
-
Initiation: The biosynthesis is initiated with a starter unit, likely a small acyl-CoA such as propionyl-CoA or acetyl-CoA, which is loaded onto the acyl carrier protein (ACP) of the loading module.
-
Elongation: The growing polyketide chain is sequentially extended by the addition of extender units, typically methylmalonyl-CoA or malonyl-CoA. Each elongation module incorporates one extender unit. The core domains of an elongation module include:
-
Acyltransferase (AT): Selects the appropriate extender unit.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and the extender unit.
-
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.
-
-
Modification: Within each module, optional reductive domains—Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER)—can modify the β-keto group of the newly added extender unit, leading to variations in the final structure. The specific combination of these domains in each module of the Albocycline PKS dictates the pattern of hydroxyl, double bond, and saturated carbon centers in the macrolide backbone.
-
Termination: Once the full-length polyketide chain is assembled, a Thioesterase (TE) domain at the end of the final module catalyzes the release and cyclization of the molecule, forming the 14-membered macrolactone ring of Albocycline.
Post-PKS modifications, such as glycosylation or methylation, may also occur, although Albocycline itself does not possess a carbohydrate moiety.[3]
Visualizing the Conceptual Biosynthetic Pathway
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of Albocycline.
| Parameter | Value | Organism/Target | Reference |
| IC50 | 480 μM | Staphylococcus aureus MurA enzyme | [4] |
| LC50 | 10.57 µg/mL | Verticillium dahliae conidiospores | [3] |
| MIC | 0.5 - 1.0 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [4] |
Experimental Protocols
Fermentation for Albocycline Production (from Streptomyces sp. OR6)
This protocol is adapted from the methods described for the production of Albocycline from Streptomyces sp. OR6.[2]
-
Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of Streptomyces sp. OR6.
-
Incubate the seed culture at 28°C with shaking at 200 rpm for 72 hours.
-
-
Production Culture:
-
Inoculate baffled Erlenmeyer flasks containing production medium (e.g., ISP2 broth) with the seed culture.
-
Incubate the production culture at 28°C with shaking at 200 rpm for an optimized duration to achieve maximum antifungal activity.
-
Isolation and Purification of Albocycline
The following is a general workflow for the isolation and purification of Albocycline from the fermentation broth.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-genome sequencing-based characterization of Streptomyces sp. 6(4): focus on natural product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Albocycline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline (B1666812) is a macrolide antibiotic produced by various species of Streptomyces, including Streptomyces maizeus.[1] First identified for its antibacterial properties, albocycline has garnered renewed interest due to its activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of albocycline, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Chemical Structure and Properties
Albocycline is a 14-membered macrolide characterized by a unique structural framework. Its chemical identity has been established through various spectroscopic techniques and X-ray crystallography.
Table 1: Chemical and Physical Properties of Albocycline
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₈O₄ | [3] |
| Molecular Weight | 308.41 g/mol | [3] |
| IUPAC Name | (3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | [3] |
| CAS Number | 25129-91-3 | [4] |
| Stereochemistry | Absolute | [3] |
| Appearance | Yellowish oil | [5] |
| Solubility | Soluble in DMSO, methanol, and chloroform.[5] | |
| Storage Temperature | -20°C | [4][6] |
Table 2: Spectroscopic Data for Albocycline
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | Signals corresponding to olefinic protons, methoxy (B1213986) group, and methyl groups. | [7] |
| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbon, olefinic carbons, and aliphatic carbons. | [7] |
| Mass Spectrometry | ESI-TOF-MS analysis shows an ion peak at m/z 309.2207 [M+H]⁺.[7] |
Experimental Protocols
Isolation and Purification of Albocycline from Streptomyces sp.
The following protocol outlines a general procedure for the isolation and purification of albocycline from a Streptomyces fermentation broth.[8][9]
-
Fermentation:
-
Inoculate a suitable production medium (e.g., X-medium) with a seed culture of the Streptomyces strain.
-
Incubate the production culture at 28°C with shaking at 200 rpm for 96 hours.
-
-
Extraction:
-
Separate the biomass from the fermentation broth by filtration.
-
Extract the cell-free broth twice with an equal volume of ethyl acetate (B1210297).
-
Concentrate the combined organic phases under vacuum using a rotary evaporator.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.
-
Monitor the fractions for antimicrobial activity using a bioassay (e.g., agar (B569324) well diffusion method) against a susceptible indicator organism.
-
Pool the active fractions and concentrate them to yield purified albocycline.
-
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[10][11]
-
Preparation of Inoculum:
-
Culture Staphylococcus aureus in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Albocycline Dilutions:
-
Prepare a stock solution of albocycline in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the albocycline stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Include a growth control well (no albocycline) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of albocycline that completely inhibits visible bacterial growth.
-
Biological Activity and Mechanism of Action
Albocycline exhibits a range of biological activities, most notably its antibacterial and antifungal effects.
Antibacterial Activity
Albocycline is active against a variety of Gram-positive bacteria, including clinically important resistant strains such as MRSA and VRSA.[2]
Mechanism of Action
Albocycline has been shown to interfere with two key biosynthetic pathways in bacteria:
-
Inhibition of Peptidoglycan Biosynthesis: Albocycline inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[7] While the exact molecular target is still under investigation, it has been proposed that albocycline may target an early step in this pathway.[1] One potential, though not definitively confirmed, target is UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA), the enzyme that catalyzes the first committed step in peptidoglycan synthesis.[1][5][12]
-
Inhibition of Nicotinate (B505614) Biosynthesis: Albocycline has also been shown to block the biosynthesis of nicotinate (niacin or vitamin B3) in Bacillus subtilis.[13][14] This inhibition occurs at a step prior to the formation of quinolinate, a key intermediate in the pathway.[13]
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed points of inhibition by albocycline in the peptidoglycan and nicotinate biosynthesis pathways.
Caption: Proposed inhibition of peptidoglycan biosynthesis by albocycline.
Caption: Inhibition of nicotinate biosynthesis by albocycline.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of natural product antibiotics like albocycline.
Caption: Workflow for natural product antibiotic discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. usbio.net [usbio.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. acm.or.kr [acm.or.kr]
- 9. Studies on a new antibiotic, albocycline. I. Isolation, purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Advances in UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA) Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Albocycline in Streptomyces: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Albocycline (B1666812), a macrolide polyketide produced by select strains of Streptomyces, has garnered significant interest for its potent antibacterial activity. This document provides a comprehensive technical overview of the albocycline biosynthetic pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and regulatory control. Detailed experimental methodologies are provided for key research techniques, and all available quantitative data is presented for comparative analysis. This guide is intended to serve as a foundational resource for researchers engaged in the study of albocycline, with the goal of facilitating further investigation and exploitation of this promising natural product for drug development.
Introduction
Albocycline is a 14-membered macrolide antibiotic with a unique chemical structure that confers potent activity against various bacteria[1][2]. Produced by Streptomyces species, its biosynthesis is orchestrated by a dedicated gene cluster encoding a suite of enzymes responsible for the assembly of the polyketide backbone and its subsequent chemical modifications. Understanding this intricate biosynthetic pathway is crucial for efforts aimed at strain improvement, yield optimization, and the generation of novel albocycline analogs with enhanced therapeutic properties through metabolic engineering.
The Albocycline Biosynthetic Gene Cluster (abm)
The genetic blueprint for albocycline biosynthesis is located within a dedicated biosynthetic gene cluster (BGC), designated as the abm cluster. This cluster has been identified in Streptomyces sp. ATCC 700974 and is reportedly identical in Streptomyces globisporus[3].
The abm cluster is comprised of 18 genes, from abmA to abmR[3]. A significant feature of this cluster is the conspicuous absence of a pathway-specific regulatory gene, suggesting that the expression of the abm genes is likely governed by global regulatory networks within the host Streptomyces strain[3].
The Biosynthetic Pathway of Albocycline
The biosynthesis of albocycline can be conceptually divided into three main stages: initiation, elongation and cyclization of the polyketide chain, and post-polyketide modifications by tailoring enzymes.
Polyketide Backbone Formation
The core structure of albocycline is assembled by a Type I polyketide synthase (PKS) system. While the specific PKS genes within the abm cluster have not been fully characterized in the provided search results, the origin of the carbon skeleton has been investigated[1]. The assembly process involves the sequential condensation of extender units, likely derived from malonyl-CoA and methylmalonyl-CoA, onto a starter unit.
Tailoring Modifications
Following the formation of the polyketide macrocycle, a series of tailoring enzymes modify the structure to yield the final bioactive albocycline molecule. While the precise function of all 18 genes in the abm cluster is not yet fully elucidated, some functions have been proposed based on bioinformatic analysis and gene knockout studies[4]. For instance, the abm cluster is known to encode enzymes responsible for modifications such as hydroxylation and methylation. A key component of the related albomycin (B224201) biosynthesis involves a nonribosomal peptide synthetase (NRPS), AbmQ, which assembles a siderophore moiety[3]. While albocycline itself is a macrolide and not a sideromycin, the presence of such enzymatic machinery in related pathways highlights the diverse chemistry encoded within these gene clusters.
Quantitative Data on Albocycline Production
The production of albocycline is a secondary metabolic process, often initiated during the late growth phase of Streptomyces fermentation. The yield of albocycline can be significantly influenced by fermentation conditions.
| Parameter | Reported Value | Reference |
| Initial Reported Yield | ~1 mg/L | |
| Optimized Yield (Fed-batch) | up to 25 mg/L |
Regulation of Albocycline Biosynthesis
As previously noted, the abm gene cluster lacks a dedicated pathway-specific regulator. This suggests that the control of albocycline production is integrated into the broader regulatory networks of the producing Streptomyces strain. The biosynthesis of antibiotics in Streptomyces is known to be governed by a complex hierarchy of regulators, including global regulators that respond to nutritional cues and developmental signals[4][5][6][7][8][9]. The production of albocycline is reportedly influenced by the concentrations of phosphate, iron, and ornithine in the culture medium.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the albocycline biosynthetic pathway.
Gene Knockout in Streptomyces using Homologous Recombination
This protocol describes a general method for creating targeted gene deletions in Streptomyces to investigate the function of specific genes in the albocycline biosynthetic pathway.
Materials:
-
Streptomyces strain of interest
-
E. coli strain for plasmid construction (e.g., DH5α)
-
E. coli conjugation donor strain (e.g., ET12567/pUZ8002)
-
Appropriate Streptomyces growth media (e.g., ISP2, TSB)
-
Plasmids for gene disruption (e.g., pKC1139)
-
Antibiotics for selection
-
Lysozyme
-
PCR reagents
-
DNA purification kits
-
Electroporator
Procedure:
-
Construct the Gene Replacement Plasmid:
-
Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target gene from Streptomyces genomic DNA using PCR.
-
Clone the amplified flanking regions into a suitable gene disruption vector. This vector should contain a selectable marker (e.g., apramycin (B1230331) resistance) and a counter-selectable marker if available.
-
Introduce an antibiotic resistance cassette between the two flanking regions.
-
Transform the resulting construct into an E. coli cloning strain for amplification and verification by sequencing.
-
-
Introduce the Plasmid into Streptomyces:
-
Transform the gene replacement plasmid into a non-methylating E. coli donor strain.
-
Perform intergeneric conjugation between the E. coli donor strain and the recipient Streptomyces strain on a suitable agar (B569324) medium (e.g., SFM).
-
Overlay the conjugation plates with appropriate antibiotics to select for Streptomyces exconjugants that have integrated the plasmid into their genome via a single crossover event.
-
-
Select for Double Crossover Mutants:
-
Culture the single crossover exconjugants in non-selective liquid medium to allow for a second crossover event to occur, which will result in the replacement of the target gene with the resistance cassette.
-
Plate the culture onto a medium that selects for the loss of the vector backbone (if a counter-selectable marker is used) or screen for colonies that have lost the vector-associated resistance marker.
-
-
Confirm the Gene Knockout:
-
Isolate genomic DNA from putative double crossover mutants.
-
Confirm the gene deletion by PCR using primers that bind outside the flanking regions and within the resistance cassette.
-
Further confirmation can be obtained by Southern blot analysis.
-
Protein Expression and Purification from Streptomyces
This protocol outlines a general procedure for the heterologous expression and purification of enzymes from the albocycline biosynthetic pathway.
Materials:
-
Streptomyces expression host (e.g., S. lividans)
-
E. coli for plasmid construction
-
Expression vector with a strong, inducible promoter (e.g., pET-based vectors adapted for Streptomyces)
-
Affinity tags for purification (e.g., His-tag)
-
Appropriate growth media and antibiotics
-
Inducing agent (e.g., thiostrepton)
-
Cell lysis buffer
-
Sonicator or French press
-
Affinity chromatography resin (e.g., Ni-NTA agarose)
-
Protein purification buffers (wash and elution buffers)
-
SDS-PAGE reagents
Procedure:
-
Construct the Expression Plasmid:
-
Amplify the gene of interest from Streptomyces genomic DNA.
-
Clone the gene into an appropriate expression vector, ensuring it is in-frame with an affinity tag.
-
Transform the construct into an E. coli cloning strain for verification.
-
-
Express the Protein in Streptomyces:
-
Introduce the expression plasmid into the Streptomyces expression host via protoplast transformation or conjugation.
-
Grow a liquid culture of the recombinant Streptomyces strain to the desired cell density.
-
Induce protein expression by adding the appropriate inducer and continue incubation.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using sonication or a French press on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purify the Protein:
-
Load the clarified lysate onto an equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer containing a high concentration of the competing ligand (e.g., imidazole (B134444) for His-tagged proteins).
-
-
Analyze the Purified Protein:
-
Assess the purity of the eluted fractions by SDS-PAGE.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay).
-
The purified protein is now ready for functional assays.
-
Metabolite Analysis by HPLC-MS
This protocol provides a general framework for the extraction and analysis of albocycline and its biosynthetic intermediates from Streptomyces fermentation broths.
Materials:
-
Streptomyces fermentation broth
-
Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)
-
Solid-phase extraction (SPE) cartridges (optional)
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., ESI-QTOF)
-
Albocycline standard (if available)
Procedure:
-
Sample Preparation:
-
Separate the mycelium from the fermentation broth by centrifugation or filtration.
-
Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Repeat the extraction process to ensure complete recovery of the metabolites.
-
Combine the organic phases and evaporate to dryness under reduced pressure.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC-MS analysis.
-
For analysis of intracellular metabolites, the mycelium can be extracted with a suitable solvent after cell lysis.
-
-
HPLC Separation:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Elute the metabolites using a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
A typical gradient might run from 5% to 95% organic solvent over 30-60 minutes.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquire mass spectra in positive or negative ion mode over a relevant mass range.
-
Perform tandem MS (MS/MS) experiments on ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify albocycline and its potential intermediates by comparing their retention times and mass spectra with those of authentic standards (if available) or by detailed analysis of their fragmentation patterns and comparison to predicted structures.
-
Visualizations
Albocycline Biosynthesis Pathway Overview
Caption: Overview of the Albocycline Biosynthesis Pathway.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for Determining Gene Function in Albocycline Biosynthesis.
Regulatory Control Logic
Caption: Proposed Regulatory Logic for Albocycline Production.
Conclusion and Future Perspectives
The biosynthesis of albocycline in Streptomyces presents a fascinating case of natural product assembly. While the genetic basis has been largely identified with the characterization of the abm gene cluster, significant opportunities for further research remain. A detailed functional characterization of each enzyme encoded by the abm cluster, including the determination of their kinetic parameters, is essential for a complete understanding of the pathway. Elucidating the global regulatory networks that control albocycline production will be critical for developing rational strategies for yield improvement. The experimental protocols and data presented in this guide provide a solid foundation for these future endeavors, which hold the promise of unlocking the full therapeutic potential of albocycline and its derivatives.
References
- 1. Biosynthesis of albocycline: origin of the carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of albomycin δ2 provides a template for assembling siderophore and aminoacyl-tRNA synthetase inhibitor conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. The regulatory cascades of antibiotic production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
Albocycline: A Comprehensive Technical Review of a Macrolide Antibiotic
For Immediate Release
Abstract
Albocycline (B1666812) is a naturally occurring 14-membered macrolide antibiotic produced by several species of Streptomyces.[1][2] First identified in 1967, its unique structural features, distinct from other 14-membered macrolides like erythromycin, have prompted significant research into its bioactive properties.[1] This document provides a detailed overview of the molecular class, mechanism of action, quantitative bioactivity, and key experimental protocols related to albocycline, intended for researchers and professionals in drug development and microbiology.
Molecular Class and Structure
Albocycline is classified as a macrolide, a class of antibiotics characterized by a large macrocyclic lactone ring.[3][4] Specifically, it is a 14-membered macrolactone polyketide.[1][5] Unlike many other macrolides, albocycline does not possess a carbohydrate moiety.[1]
The chemical formula for albocycline is C₁₈H₂₈O₄, with a molecular weight of 308.41 g/mol .[4][6] Its structure was definitively elucidated through X-ray crystallography, revealing a complex stereochemistry with four stereogenic centers and three alkene groups.[1][7][8]
Key Structural Features:
Mechanism of Action
Albocycline exhibits a dual mechanism of action, primarily targeting essential biosynthetic pathways in bacteria. Its antimicrobial activity stems from the inhibition of both peptidoglycan and nicotinate (B505614) biosynthesis.
Inhibition of Peptidoglycan Biosynthesis
Albocycline has been shown to inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[9][10] Initial hypotheses suggested that albocycline targets MurA, the enzyme responsible for the first committed step in peptidoglycan synthesis.[9][11][12] However, subsequent research has indicated that while albocycline does weakly inhibit Staphylococcus aureus MurA, this is likely not its primary antibacterial target.[9][11][12] The precise molecular target within the peptidoglycan biosynthesis pathway remains an active area of investigation.[9]
Inhibition of Nicotinate Biosynthesis
In gram-positive bacteria such as Bacillus subtilis, albocycline effectively blocks the synthesis of nicotinate (niacin) and nicotinamide (B372718), which are essential precursors for the coenzyme NAD+.[13] This inhibition is a key contributor to its bacteriostatic effects.
Below is a diagram illustrating the nicotinate and nicotinamide metabolism pathway in Bacillus subtilis, which is inhibited by albocycline.
Quantitative Bioactivity Data
Albocycline has demonstrated significant activity against a range of microorganisms, including antibiotic-resistant bacterial strains. A summary of its quantitative bioactivity is presented in the table below.
| Target Organism/Cell Line | Assay Type | Value | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.5 - 1.0 µg/mL | [14] |
| Vancomycin-intermediate S. aureus (VISA) | MIC | 0.5 - 1.0 µg/mL | [14] |
| Vancomycin-resistant S. aureus (VRSA) | MIC | 0.5 - 1.0 µg/mL | [14] |
| S. aureus MurA | IC₅₀ | 480 µM | [9][11] |
| Verticillium dahliae (conidiospores) | LC₅₀ | 10.57 µg/mL | [1][15] |
| Human HepG2 cells | Cytotoxicity | No toxicity at ≤64 µg/mL | [14] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standard broth microdilution method for determining the MIC of albocycline against bacterial strains.[16][17][18][19]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Albocycline stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of albocycline in MHB across the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in MHB without albocycline) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of albocycline that inhibits visible bacterial growth, or by measuring the optical density at 600 nm.
Whole-Cell Peptidoglycan Biosynthesis Assay
This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of bacterial cells to assess the inhibitory effect of albocycline.[20]
Materials:
-
Osmotically stabilized bacterial cells
-
¹⁴C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Albocycline
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing osmotically stabilized bacterial cells, buffer, and ¹⁴C-labeled UDP-GlcNAc.
-
Add varying concentrations of albocycline to the reaction mixtures.
-
Incubate the mixtures to allow for peptidoglycan synthesis.
-
Stop the reaction and filter the contents to separate the cells.
-
Measure the amount of radiolabeled peptidoglycan using a scintillation counter.
-
Calculate the percentage of inhibition of peptidoglycan synthesis at each albocycline concentration.
Conclusion
Albocycline represents a promising macrolide antibiotic with a distinct structure and a dual mechanism of action that includes the inhibition of both peptidoglycan and nicotinate biosynthesis. Its efficacy against drug-resistant bacteria, coupled with low cytotoxicity, underscores its potential as a lead compound for the development of new antimicrobial agents. Further research to elucidate its precise molecular targets will be crucial for optimizing its therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. NP-MRD: Showing NP-Card for Albocycline M-3 (NP0065057) [np-mrd.org]
- 4. (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | C18H28O4 | CID 6440973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. ALBOCYCLINE: STRUCTURE DETERMINATION BY X-RAY CRYSTALLOGRAPHY [jstage.jst.go.jp]
- 8. academic.oup.com [academic.oup.com]
- 9. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. profiles.foxchase.org [profiles.foxchase.org]
- 13. Regulation of NAD+ Homeostasis by SsNrtR in Streptococcus Sobrinus: A Critical Determinant of Its Cariogenic Potential [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. actascientific.com [actascientific.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibiotic Mechanism of Action of Albocycline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albocycline (B1666812) is a macrolactone natural product with demonstrated potent antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1][2] Despite its long history of discovery, the precise mechanism of action of albocycline remains an area of active investigation, with evidence pointing towards a multi-faceted mode of action rather than a single molecular target. This technical guide provides a comprehensive overview of the current understanding of albocycline's mechanism of action, consolidating key experimental findings, quantitative data, and detailed methodologies. It is intended to serve as a resource for researchers in microbiology, medicinal chemistry, and drug development.
Introduction
Albocycline (also known as cineromycin-β-methyl ester or ingramycin) is a 14-membered macrolide produced by several species of Streptomyces.[3][4] Its unique structure and potent activity against drug-resistant Gram-positive pathogens have made it a subject of renewed interest.[2] Early studies pointed towards the inhibition of nicotinate (B505614) biosynthesis, while more recent investigations have revealed effects on peptidoglycan biosynthesis and cellular redox state. This guide will delve into the experimental evidence for each of these proposed mechanisms.
Proposed Mechanisms of Action
The antibacterial activity of albocycline is not attributed to a single, well-defined target but rather a combination of effects on different cellular pathways. The primary proposed mechanisms are:
-
Inhibition of Nicotinate Biosynthesis: Early studies demonstrated that albocycline's inhibitory effects on Bacillus subtilis could be reversed by the addition of nicotinic acid or nicotinamide (B372718), suggesting interference with this essential metabolic pathway.[5]
-
Perturbation of Peptidoglycan Biosynthesis: Albocycline has been shown to inhibit the incorporation of N-acetylglucosamine into the peptidoglycan of MRSA, although it is a weak inhibitor of the MurA enzyme, which catalyzes the first committed step of this pathway.[3][6]
-
Modulation of Cellular Redox Homeostasis: Recent studies in S. aureus suggest that albocycline's mechanism may involve the modulation of NADPH levels and the upregulation of redox sensing pathways.[1][7]
Quantitative Data
The following tables summarize the key quantitative data reported for albocycline's activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Albocycline
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 0.5 - 1.0 | [2] |
| Staphylococcus aureus | VISA | 0.5 - 1.0 | [2] |
| Staphylococcus aureus | VRSA | 0.5 - 1.0 | [2] |
| Bacillus subtilis | N/A | Not specified | [5] |
Table 2: In Vitro Inhibition Data
| Target/Process | Organism/System | IC50/Ki | Reference |
| MurA Enzyme | S. aureus | IC50: 480 µM | [3][6] |
| MurA Enzyme | S. aureus | Ki: 23.6 ±14.7 μM | [7] |
| Ribosome | In vitro translation assay | Inactive at 100 µM | [7] |
| Conidiospore Germination | Verticillium dahliae | LC50: 10.57 µg/mL | [3] |
Table 3: NADP+/NADPH Ratios in Wild-Type and Albocycline-Resistant (AlbR) S. aureus
| Strain | NADP+ (pmol) | NADPH (pmol) | NADP+/NADPH Ratio |
| Wild-Type | 3.3 | 4.8 | 0.69 |
| AlbR Mutant 1 | 3.4 | 5.2 | 0.65 |
| AlbR Mutant 2 | 2.9 | 5.8 | 0.50 |
| AlbR Mutant 3 | 3.1 | 5.5 | 0.56 |
| Data adapted from Daher SS, et al. (2021).[7] |
Signaling Pathways and Logical Relationships
Inhibition of Nicotinate Biosynthesis
Albocycline's interference with nicotinate biosynthesis in B. subtilis was shown to occur at a step prior to the formation of quinolinate.[5] This suggests that albocycline may target an enzyme involved in the initial stages of this pathway, which originates from aspartate and dihydroxyacetone phosphate (B84403).
Proposed Mechanism of NADPH Redox Sensing Modulation
Recent evidence suggests that albocycline's activity in S. aureus may be linked to the disruption of NADPH homeostasis. One hypothesis is that albocycline targets an NADPH-dependent enzyme, leading to an altered NADP+/NADPH ratio. This, in turn, may indirectly affect other cellular processes, such as peptidoglycan biosynthesis, as the enzyme MurB requires NADPH. Resistance to albocycline has been linked to mutations in an alcohol dehydrogenase.[7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a generalized procedure based on standard broth microdilution methods.
1. Preparation of Bacterial Inoculum: a. Streak the bacterial strain for isolation on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar for S. aureus) and incubate overnight at 37°C. b. Select a single colony and inoculate it into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD600 of ~0.5). d. Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10^5 CFU/mL.
2. Preparation of Albocycline Dilutions: a. Prepare a stock solution of albocycline in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the albocycline stock solution in CAMHB in a 96-well microtiter plate.
3. Inoculation and Incubation: a. Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the albocycline dilutions. b. Include a positive control (bacteria with no antibiotic) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of albocycline that completely inhibits visible bacterial growth.
MurA Enzyme Inhibition Assay
This protocol is based on the methodology described by Liang et al. (2018).[6]
1. Reagents and Buffers:
- MurA enzyme (purified recombinant S. aureus MurA)
- UDP-N-acetylglucosamine (UNAG)
- Phosphoenolpyruvate (PEP)
- Malachite green reagent for phosphate detection
- Assay buffer: 100 mM Tris-HCl (pH 7.5), 5 mM DTT
2. Assay Procedure: a. In a 96-well plate, combine the MurA enzyme, UNAG, and various concentrations of albocycline in the assay buffer. b. Pre-incubate the mixture for 10 minutes at room temperature. c. Initiate the reaction by adding PEP. d. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction by adding the malachite green reagent. f. Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
3. Data Analysis: a. Calculate the percentage of inhibition for each albocycline concentration relative to a control without the inhibitor. b. Plot the percentage of inhibition against the logarithm of the albocycline concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of NADP+/NADPH Ratio
This protocol is a generalized workflow based on commercially available colorimetric assay kits.
1. Sample Preparation: a. Culture S. aureus (wild-type and resistant mutants) to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash with cold PBS. c. Lyse the bacterial cells using a suitable method (e.g., sonication or bead beating) in an extraction buffer provided with the kit. d. Centrifuge the lysate to remove cell debris and collect the supernatant.
2. NADP+ and NADPH Measurement: a. To measure total NADP+ and NADPH, add the supernatant to a reaction mixture containing a substrate and an enzyme that catalyzes a reaction producing a colored product in the presence of NADP+ or NADPH. b. To specifically measure NADPH, pretreat a separate aliquot of the supernatant to decompose NADP+ (e.g., by heating). Then, perform the enzymatic reaction as in step 2a. c. Prepare a standard curve using known concentrations of NADP+.
3. Data Analysis: a. Measure the absorbance of the colored product at the appropriate wavelength (e.g., 450 nm). b. Use the standard curve to determine the concentrations of total NADP+/NADPH and NADPH in the samples. c. Calculate the NADP+ concentration by subtracting the NADPH concentration from the total concentration. d. Determine the NADP+/NADPH ratio.
Structural Information
To date, a crystal structure of albocycline complexed with a protein target has not been reported in the publicly available databases. The three-dimensional structure of albocycline itself has been determined by X-ray crystallography. This lack of a co-crystal structure is a significant factor contributing to the incomplete understanding of its precise molecular interactions and direct binding partners.
Conclusion and Future Directions
The mechanism of action of albocycline is complex and appears to involve the disruption of multiple cellular processes in bacteria. While early evidence pointed to the inhibition of nicotinate biosynthesis, more recent studies have highlighted its impact on peptidoglycan synthesis and, most compellingly, the modulation of NADPH-dependent redox homeostasis in S. aureus. The weak inhibition of MurA suggests it is not the primary target, and the molecular basis for the observed changes in NADPH levels is yet to be fully elucidated.
Future research should focus on:
-
Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic screening to definitively identify the direct molecular target(s) of albocycline.
-
Structural Biology: Obtaining a co-crystal structure of albocycline bound to its target(s) would provide invaluable insights into its inhibitory mechanism and facilitate structure-based drug design.
-
Mechanism of Resistance: Further characterization of resistance mechanisms will not only inform on the drug's mode of action but also on its potential clinical utility and longevity.
A comprehensive understanding of albocycline's mechanism of action will be crucial for its potential development as a therapeutic agent to combat multidrug-resistant bacterial infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. KEGG PATHWAY: Nicotinate and nicotinamide metabolism - Reference pathway [kegg.jp]
- 3. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NAD kinase promotes Staphylococcus aureus pathogenesis by supporting production of virulence factors and protective enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 7. Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Albocycline: A Technical Guide to its Antifungal Properties Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Albocycline (B1666812), a 14-membered macrolide antibiotic produced by certain Streptomyces species, has demonstrated notable antifungal activity against several key plant pathogens. This technical guide provides a comprehensive overview of the current state of knowledge regarding albocycline's efficacy, with a focus on quantitative data, detailed experimental protocols, and an exploration of its known and potential mechanisms of action. While research has illuminated its potent effects against pathogens such as Verticillium dahliae, Rhizoctonia solani, and Sclerotinia sclerotiorum, its activity against other significant fungal threats like Botrytis cinerea, Fusarium graminearum, Magnaporthe oryzae, and Phytophthora infestans remains an area for future investigation. This document aims to serve as a foundational resource for researchers and professionals in the field of agricultural science and drug development, providing the necessary data and methodologies to further explore the potential of albocycline as a valuable tool in plant disease management.
Quantitative Antifungal Activity of Albocycline
The following tables summarize the currently available quantitative data on the in vitro antifungal activity of albocycline against various plant pathogens. It is important to note that data for several major pathogens have not yet been reported in the literature.
Table 1: In Vitro Activity of Albocycline Against Verticillium dahliae
| Parameter | Pathogen Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | V. dahliae V937I | 5-6 µ g/disk | [1][2] |
| Lethal Concentration 50 (LC50) - Conidiospore Germination | V. dahliae V937I | 10.57 µg/mL | [1] |
Table 2: In Vitro and In Planta Activity of Albocycline Against Other Plant Pathogens
| Pathogen | Assay Type | Efficacy | Reference |
| Rhizoctonia solani | In planta | Suppressed Rhizoctonia damping-off of cucumber | [1][3] |
| Sclerotinia sclerotiorum | In vitro | Inhibited sclerotia germination (1.6 µ g/sclerotia ) | [3] |
Note: Specific quantitative data such as MIC or IC50 values for R. solani and S. sclerotiorum were not provided in the cited literature, but inhibitory activity was confirmed.
Table 3: Plant Pathogens with No Available Public Data on Albocycline Activity
| Pathogen |
| Botrytis cinerea |
| Fusarium graminearum |
| Magnaporthe oryzae |
| Phytophthora infestans |
Mechanism of Action
The precise antifungal mechanism of action of albocycline in plant pathogens has not been fully elucidated. However, its activity in other biological systems provides potential avenues for investigation.
Known Antibacterial Mechanisms
In bacteria, albocycline is known to inhibit two key metabolic pathways:
-
Nicotinate (B505614) (Niacin) Biosynthesis: Albocycline blocks the synthesis of nicotinate in Bacillus subtilis. This inhibition can be reversed by the addition of nicotinic acid or nicotinamide, suggesting interference with a step prior to the formation of quinolinate in the biosynthetic pathway.
-
Peptidoglycan Biosynthesis: In Gram-positive bacteria such as Staphylococcus aureus, albocycline has been shown to inhibit the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3]
Figure 1: Known antibacterial mechanisms of action of albocycline.
Potential Antifungal Mechanisms
While not yet confirmed for albocycline, macrolide antibiotics can exert their antifungal effects through various mechanisms. A plausible hypothesis for albocycline's mode of action in fungi is the inhibition of protein synthesis . Macrolides are known to bind to the large ribosomal subunit, thereby interfering with peptide elongation.[4] Further research is required to validate this hypothesis for albocycline against plant pathogenic fungi. Other potential targets in fungi include cell membrane integrity and cell wall synthesis.
References
Albocycline's Antibacterial Spectrum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Albocycline (B1666812), a macrolide antibiotic produced by certain Streptomyces species, demonstrates a significant antibacterial profile, primarily against Gram-positive bacteria, including multidrug-resistant strains. This document provides a comprehensive overview of the antibacterial spectrum of albocycline, detailing its minimum inhibitory concentrations (MICs) against various bacterial species. It further elucidates the current understanding of its mechanism of action, which involves the inhibition of nicotinate (B505614) biosynthesis and the modulation of cellular NAD(P)H levels, a departure from the initially hypothesized inhibition of peptidoglycan synthesis. Detailed experimental protocols for determining antibacterial susceptibility and investigating its mechanism of action are provided, alongside visual representations of key pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Antibacterial Spectrum of Activity
Albocycline exhibits potent activity against a range of Gram-positive bacteria. Its efficacy against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant S. aureus (VRSA), makes it a compound of considerable interest.
Quantitative Antibacterial Activity
The in vitro antibacterial activity of albocycline is summarized in the following table, presenting Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MSSA (UAMS-1) | 0.5 - 1.0 | [1] |
| Staphylococcus aureus | MRSA (LAC-JE2) | 0.5 - 1.0 | [1] |
| Staphylococcus aureus | VISA (Mu50) | 0.5 - 1.0 | [1] |
| Staphylococcus aureus | VRSA (VRSA1, VRSA10) | 0.5 - 1.0 | [1] |
| Bacillus subtilis | (Not Specified) | Activity demonstrated | [2] |
Note: Further research is required to establish a more comprehensive spectrum of activity against other Gram-positive bacteria such as Enterococcus faecalis and Streptococcus pneumoniae, as well as to determine the extent of its activity against Gram-negative bacteria.
Mechanism of Action
Initial hypotheses suggested that albocycline's antibacterial activity stemmed from the inhibition of peptidoglycan biosynthesis, specifically targeting the MurA enzyme. However, subsequent research has indicated that MurA is not the primary target.[3][4] The current understanding points towards a mechanism centered on the disruption of essential metabolic pathways.
Inhibition of Nicotinate Biosynthesis
Studies in Bacillus subtilis have shown that albocycline blocks the synthesis of nicotinate (niacin) or nicotinamide (B372718).[2][5] This inhibition can be reversed by the addition of nicotinic acid, nicotinamide, and to a lesser extent, quinolinate, suggesting that albocycline acts on a step prior to quinolinate formation in the nicotinate biosynthetic pathway.[2][5]
Modulation of Cellular NAD(P)/NAD(P)H Ratios
More recent investigations in Staphylococcus aureus suggest that albocycline's mechanism may involve the modulation of the cellular ratios of nicotinamide adenine (B156593) dinucleotide (NAD+/NADH) and its phosphorylated form (NADP+/NADPH).[3] Resistance to albocycline has been linked to mutations in an NADPH-dependent oxidoreductase.[3] This suggests that albocycline may interfere with the function of this or related enzymes, leading to an imbalance in the cellular redox state, which is critical for numerous essential cellular processes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following protocol is a standard method for determining the MIC of albocycline against bacterial strains.
3.1.1. Materials
-
Albocycline stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
3.1.2. Procedure
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Albocycline Dilutions:
-
Prepare a working stock solution of albocycline.
-
Perform serial twofold dilutions of albocycline in CAMHB directly in the 96-well microtiter plate to achieve a range of desired concentrations (e.g., from 256 µg/mL to 0.06 µg/mL). The final volume in each well after adding the inoculum should be 100 µL.
-
Include a positive control well (no albocycline) and a negative control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the albocycline dilutions, resulting in a final volume of 100 µL per well.
-
Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).
-
The MIC is defined as the lowest concentration of albocycline that completely inhibits visible bacterial growth.
-
Nicotinate Biosynthesis Inhibition Assay
-
Growing the test organism (e.g., Bacillus subtilis) in a minimal medium that supports growth but requires de novo nicotinate synthesis.
-
Exposing the bacteria to varying concentrations of albocycline.
-
Assessing bacterial growth as a primary indicator of inhibition.
-
Performing rescue experiments by supplementing the medium with intermediates of the nicotinate biosynthesis pathway (e.g., quinolinic acid, nicotinic acid) to pinpoint the site of inhibition.
-
Potentially utilizing labeled precursors and analyzing their incorporation into downstream metabolites via techniques like HPLC or mass spectrometry for a more direct measure of pathway inhibition.
Visualizations
Proposed Mechanism of Action Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]
- 4. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Albocycline as a Potential Inhibitor of Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanogenesis, the process of melanin (B1238610) synthesis, is a critical physiological pathway for skin pigmentation and protection against ultraviolet radiation. However, its dysregulation can lead to hyperpigmentary disorders. The identification of novel and effective inhibitors of melanogenesis is a significant focus in dermatology and cosmetology. Albocycline (B1666812), a macrolide antibiotic produced by Streptomyces species, has emerged as a promising candidate for the regulation of melanin production. This technical guide provides a comprehensive overview of the current understanding of albocycline's effects on melanogenesis, including quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and an exploration of its proposed mechanism of action involving the cAMP/PKA/CREB/MITF signaling pathway.
Quantitative Data: Inhibitory Effects of Albocycline on Melanogenesis
Albocycline and its derivatives have demonstrated potent inhibitory effects on melanin synthesis in B16F10 melanoma cells. The following table summarizes the key quantitative data regarding their activity.
| Compound | IC50 for Melanin Synthesis Inhibition (µg/mL) | Direct Tyrosinase Inhibition | Cytotoxicity against B16F10 cells (µg/mL) | Reference |
| Albocycline K1 | 7.5 | No | >100 | [1] |
| Albocycline K2 | 3.8 | No | >100 | [1] |
| Albocycline K3 | 15.0 | No | >100 | [1] |
IC50: The half maximal inhibitory concentration.
Proposed Mechanism of Action: The cAMP Signaling Pathway
Current evidence suggests that albocycline inhibits melanogenesis through an indirect mechanism, rather than by directly targeting the key enzyme, tyrosinase. The proposed mechanism involves the modulation of the cyclic AMP (cAMP) signaling pathway, a central regulator of melanogenesis.
Upon stimulation by factors such as α-melanocyte-stimulating hormone (α-MSH), the cAMP pathway is activated, leading to the phosphorylation of protein kinase A (PKA) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) acts as a transcription factor, upregulating the expression of the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).
It is hypothesized that albocycline interferes with this cascade, potentially by inhibiting the phosphorylation of PKA or CREB. This disruption leads to a downstream reduction in MITF expression and, consequently, a decrease in the synthesis of melanogenic enzymes, resulting in reduced melanin production.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-melanogenic potential of albocycline.
Cell Culture
-
Cell Line: B16F10 mouse melanoma cells are commonly used for in vitro melanogenesis studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Melanin Content Assay
This assay quantifies the amount of melanin produced by B16F10 cells following treatment with albocycline.
-
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of albocycline and a positive control (e.g., kojic acid). A vehicle control (e.g., DMSO) should also be included. For stimulation of melanogenesis, α-MSH (e.g., 100 nM) can be added. Incubate for 48-72 hours.
-
Cell Lysis: After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and lyse them with 1 N NaOH containing 10% DMSO.
-
Melanin Solubilization: Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Measure the absorbance of the solubilized melanin at 475 nm using a microplate reader.
-
Normalization: The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a BCA or Bradford protein assay.
Tyrosinase Activity Assay
This assay determines whether albocycline directly inhibits the enzymatic activity of tyrosinase.
-
Cell Lysate Preparation: Prepare cell lysates from treated B16F10 cells as described in the melanin content assay, but use a lysis buffer compatible with enzyme activity assays (e.g., phosphate (B84403) buffer with a non-ionic detergent like Triton X-100).
-
Reaction Mixture: In a 96-well plate, add the cell lysate, L-DOPA (as the substrate), and the test compound (albocycline).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Calculation: The percentage of tyrosinase inhibition is calculated relative to the vehicle-treated control.
Western Blot Analysis
Western blotting is used to determine the effect of albocycline on the expression levels of key proteins in the melanogenesis signaling pathway.
-
Protein Extraction: Extract total protein from treated B16F10 cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-PKA, p-CREB, MITF, tyrosinase, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion and Future Directions
Albocycline presents a compelling profile as a potential inhibitor of melanogenesis. Its ability to suppress melanin production at non-cytotoxic concentrations, coupled with its indirect mode of action, suggests a favorable safety and efficacy profile for topical applications. The proposed mechanism involving the cAMP/PKA/CREB/MITF signaling pathway offers a clear direction for further investigation.
Future research should focus on definitively elucidating the direct molecular target of albocycline within the cAMP signaling cascade. Co-immunoprecipitation studies, kinase assays with purified PKA, and computational docking simulations could provide valuable insights. Furthermore, evaluating the efficacy of albocycline in 3D skin models and in vivo animal studies will be crucial for its translation into clinical and cosmetic applications for the management of hyperpigmentary disorders.
References
Initial Studies on the Therapeutic Potential of Albocycline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline (B1666812), a 14-membered macrolide antibiotic, has garnered renewed interest as a potential therapeutic agent due to its activity against clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1] First isolated from Streptomyces species in 1967, this natural product exhibits a distinct chemical structure and mechanism of action compared to other macrolide antibiotics.[1] This technical guide provides a comprehensive overview of the initial studies on Albocycline's therapeutic potential, focusing on its antimicrobial activity, mechanism of action, and the experimental methodologies used in its preliminary evaluation.
Antimicrobial Spectrum and Potency
Initial investigations have revealed Albocycline's potent activity against a range of Gram-positive bacteria and some fungi. Quantitative data from these studies, primarily Minimum Inhibitory Concentration (MIC) and Lethal Concentration (LC50) values, are summarized below.
Table 1: Antibacterial Activity of Albocycline
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 1.0 | [2] |
| Staphylococcus aureus | Vancomycin-Intermediate (VISA) | 0.5 - 1.0 | [2] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 0.5 - 1.0 | [2] |
Table 2: Antifungal Activity of Albocycline
| Organism | Strain | Parameter | Value (µg/mL) | Reference |
| Verticillium dahliae | V937I | LC50 | 10.57 | [3] |
| Verticillium dahliae | V937I | MIC | 5.0 - 6.0 | [3] |
Mechanism of Action
Albocycline is understood to exert its antimicrobial effects through at least two distinct mechanisms:
-
Inhibition of Nicotinate (B505614) Biosynthesis: In bacteria such as Bacillus subtilis, Albocycline blocks the synthesis of nicotinate (a precursor to NAD), a crucial cofactor in cellular metabolism.
-
Inhibition of Peptidoglycan Biosynthesis: In Staphylococcus aureus, Albocycline has been shown to interfere with the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2]
The following diagrams illustrate these inhibitory pathways.
Experimental Protocols
This section details the methodologies employed in the initial studies of Albocycline.
Extraction and Purification of Albocycline from Streptomyces sp.
The following is a representative protocol for the isolation of Albocycline from a producing Streptomyces strain.
-
Fermentation:
-
Inoculate a suitable production medium (e.g., ISP2 broth) with a spore suspension or mycelial fragments of the Streptomyces strain.
-
Incubate the culture in a shaker at 28-30°C for 72-96 hours.[1]
-
-
Extraction:
-
Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.
-
Extract the cell-free supernatant with an equal volume of ethyl acetate (B1210297). This can be performed in a separatory funnel by vigorous shaking, followed by phase separation. Repeat the extraction process to maximize yield.[4][5]
-
Pool the organic phases and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude extract can be purified using chromatographic techniques. A common approach involves silica (B1680970) gel column chromatography.[5]
-
Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.
-
Elute the column with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system, to separate the components.
-
Collect fractions and monitor for the presence of Albocycline using Thin Layer Chromatography (TLC) and a bioassay against a susceptible organism.
-
Pool the active fractions and further purify using High-Performance Liquid Chromatography (HPLC) to obtain pure Albocycline.
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][2]
-
Preparation of Inoculum:
-
Culture the test organism (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Albocycline Dilutions:
-
Prepare a stock solution of Albocycline in a suitable solvent.
-
Perform serial two-fold dilutions of the Albocycline stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in broth without Albocycline) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[2]
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Albocycline that completely inhibits the visible growth of the organism.
-
In Vivo Efficacy Testing (Representative Murine Model)
While specific in vivo protocols for Albocycline are not extensively detailed in initial studies, a general murine model for systemic infection, as used for similar antibiotics, can be adapted.
-
Animal Model:
-
Use a suitable mouse strain, such as BALB/c or C57BL/6, typically 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Infection:
-
Treatment:
-
Administer Albocycline at various doses. The route of administration (e.g., intraperitoneal, intravenous, or oral) and dosing frequency would need to be determined based on pharmacokinetic and tolerability studies.
-
Include a vehicle control group (receiving the solvent used to dissolve Albocycline) and potentially a positive control group (treated with a known effective antibiotic).
-
-
Therapeutic Endpoints:
-
Monitor the animals for clinical signs of illness, body weight changes, and survival over a defined period.
-
At the end of the study, or at specific time points, euthanize the animals and harvest target organs (e.g., kidneys, spleen, liver).
-
Determine the bacterial or fungal burden in the organs by homogenizing the tissue and plating serial dilutions to count CFUs.[6]
-
Cytotoxicity Assays
Assessing the potential toxicity of Albocycline to mammalian cells is a critical step. Standard in vitro cytotoxicity assays can be employed.
-
Cell Culture:
-
Compound Exposure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Expose the cells to a range of concentrations of Albocycline for a defined period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Use a colorimetric or fluorometric assay to determine cell viability. Common methods include:
-
MTT Assay: Measures mitochondrial metabolic activity.[9]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[8]
-
-
Calculate the IC50 value, which is the concentration of Albocycline that reduces cell viability by 50%.
-
Conclusion and Future Directions
The initial studies on Albocycline highlight its potential as a valuable therapeutic agent, particularly against drug-resistant Gram-positive bacteria. Its unique mechanisms of action suggest a lower likelihood of cross-resistance with existing antibiotic classes. However, further research is imperative to fully elucidate its therapeutic utility. Key areas for future investigation include:
-
Expanded Spectrum of Activity: Comprehensive screening against a broader panel of clinical isolates, including other Gram-negative bacteria and fungi.
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Albocycline, and to establish the relationship between drug exposure and antimicrobial effect.
-
In Vivo Efficacy: Rigorous testing in various animal models of infection to confirm its therapeutic efficacy and determine optimal dosing regimens.
-
Safety and Toxicology: Comprehensive toxicology studies to assess its safety profile for potential clinical use.
-
Mechanism of Resistance: Investigation into the potential for resistance development and the molecular mechanisms underlying it.
This technical guide provides a foundational understanding of the early research on Albocycline. The detailed protocols and summarized data serve as a valuable resource for scientists and researchers continuing to explore the therapeutic potential of this promising natural product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Total Synthesis of (-)-Albocycline: A Detailed Methodological Review
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of (-)-albocycline, a macrolide natural product with promising antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA). The methodologies presented are primarily based on the concise and stereoselective synthesis developed by the research group of Rodrigo B. Andrade. This approach is notable for its efficiency, proceeding in 14 steps from a commercially available starting material.
Retrosynthetic Analysis
The synthetic strategy hinges on a convergent approach, assembling the 14-membered macrolactone from two key fragments. The retrosynthesis reveals a Horner-Wadsworth-Emmons olefination to form the C11-C12 double bond and a macrolactonization to close the ring. The stereocenters are strategically installed using substrate-controlled and reagent-controlled transformations.
Caption: Retrosynthetic analysis of (-)-albocycline.
Key Synthetic Transformations and Quantitative Data
The forward synthesis involves several key reactions that are crucial for the successful construction of (-)-albocycline. The yields and stereoselectivities of these critical steps are summarized in the tables below.
Synthesis of the C1-C10 Aldehyde Fragment
This fragment is prepared from commercially available methyl (R)-3-hydroxybutyrate. The key steps include a diastereoselective methylation, p-methoxybenzyl (PMB) ether protection, DIBAL-H reduction, and a cross-metathesis reaction.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | d.r. |
| 1 | Diastereoselective α-methylation | LDA, MeI, THF, HMPA, -78 °C to -40 °C | Methyl (2R,3R)-3-hydroxy-2-methylbutanoate | 82 | >95:5 |
| 2 | PMB ether formation | PMB-trichloroacetimidate, La(OTf)₃, PhMe | PMB-protected ester | 80 | - |
| 3 | Reduction to aldehyde | DIBAL-H, CH₂Cl₂, -78 °C | Aldehyde | 94 | - |
| 4 | Grignard addition | Vinylmagnesium bromide, Et₂O | Allylic alcohol | 84 | - |
| 5 | Cross-metathesis | Methacrolein, Hoveyda-Grubbs II catalyst | α,β-Unsaturated aldehyde | 89 | - |
| 6 | Tosylation | TsCl, Et₃N, DMAP, CH₂Cl₂ | Tosylate | 94 | - |
| 7 | NSMD-aldehyde coupling | SnCl₄, LiHMDS, THF, -78 °C | Coupled product | 68 | >95:5 |
Synthesis of the C11-C15 Phosphonate Fragment and Completion of the Synthesis
The synthesis of the phosphonate fragment and the final steps towards (-)-albocycline involve an oxidation, a Horner-Wadsworth-Emmons olefination, and a macrolactonization.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) | d.r. |
| 8 | Oxidation of N-sulfinyl imine | Davis oxaziridine, THF, -78 °C | Oxaziridine intermediate | 78 | 4:1 |
| 9 | Horner-Wadsworth-Emmons olefination | NaH, THF | α,β-Unsaturated ester | 76 | - |
| 10 | Deprotection of PMB ether | DDQ, CH₂Cl₂/phosphate buffer | Seco-acid precursor | 64 (2 steps) | - |
| 11 | Saponification | TMSOK, THF | Seco-acid | - | |
| 12 | Macrolactonization | DCC, DMAP, DMAP·HCl, CHCl₃, reflux | Macrolactone | 80 (2 steps) | - |
| 13 | Deprotection of silyl (B83357) ether | TBAF·3H₂O, THF, -20 °C | (-)-Albocycline | - |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These protocols are adapted from the supporting information of the primary literature and are intended for use by trained professionals in a laboratory setting.
Protocol 1: Diastereoselective α-Methylation
-
To a solution of diisopropylamine (B44863) (2.1 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (2.1 equiv) dropwise.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Add a solution of methyl (R)-3-hydroxybutyrate (1.0 equiv) in anhydrous THF dropwise to the LDA solution.
-
After stirring for 1 hour at -78 °C, add HMPA (2.0 equiv) followed by methyl iodide (2.0 equiv).
-
Allow the reaction mixture to warm to -40 °C and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl (2R,3R)-3-hydroxy-2-methylbutanoate.
Protocol 2: NSMD-Aldehyde Coupling
-
To a solution of the tosylate (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add SnCl₄ (1.1 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, prepare the N-sulfinyl metallodienamine by adding LiHMDS (1.2 equiv) to a solution of the corresponding N-sulfinyl imine (1.2 equiv) in anhydrous THF at -78 °C.
-
After 30 minutes, transfer the solution of the N-sulfinyl metallodienamine to the reaction mixture containing the activated tosylate via cannula.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.
-
Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Macrolactonization
-
To a solution of the seco-acid (1.0 equiv) in anhydrous CHCl₃ at room temperature, add DCC (1.5 equiv), DMAP (1.5 equiv), and DMAP·HCl (1.0 equiv).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and filter to remove the dicyclohexylurea precipitate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude macrolactone by flash column chromatography on silica gel.
-
Dissolve the purified macrolactone in THF at -20 °C and add TBAF·3H₂O (3.0 equiv).
-
Stir the reaction at -20 °C for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford (-)-albocycline.
Synthetic Workflow
The overall workflow for the total synthesis of (-)-albocycline is depicted in the following diagram, highlighting the convergence of the two main fragments.
Caption: Overall workflow of the total synthesis.
Laboratory protocols for Albocycline extraction and purification.
Application Notes: Albocycline Extraction and Purification
Introduction Albocycline is a macrolide polyketide antibiotic produced by several species of Streptomyces, including Streptomyces sp. OR6, S. roseochromogenes, and S. sparsus.[1] It exhibits notable antibacterial and antifungal properties, making it a compound of interest for drug development.[1] For instance, it has been shown to be an effective agent against Verticillium dahliae, the fungus responsible for Verticillium wilt in olive trees.[1] The successful isolation and purification of Albocycline from fermentation cultures are critical for further research and development. These application notes provide detailed protocols for the extraction and purification of Albocycline from Streptomyces fermentation broth.
Part 1: Fermentation for Albocycline Production
The yield of Albocycline is highly dependent on the specific Streptomyces strain and the culture conditions. Optimization of fermentation parameters is a crucial first step.
Protocol 1: General Fermentation This protocol is based on methods for cultivating Streptomyces for secondary metabolite production.[1][2]
-
Inoculum Preparation : Inoculate a suitable seed medium (e.g., Tryptone Soya Broth or ISP2 medium) with spores or mycelia of the Albocycline-producing Streptomyces strain.[1][2]
-
Incubation : Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker (e.g., 200 rpm) to develop a robust seed culture.[1][2]
-
Production Culture : Transfer the seed culture to a larger volume of production medium in baffled Erlenmeyer flasks.
-
Fermentation : Ferment for 72 to 100 hours under controlled conditions (e.g., 28-30°C, 200 rpm).[1]
-
Harvesting : After the incubation period, harvest the culture broth. Separate the mycelia from the supernatant, which contains the secreted Albocycline, by centrifugation (e.g., 5000 rpm for 10 minutes).[2]
Data Presentation 1: Fermentation Parameters The following table outlines key parameters that can be optimized for enhancing Albocycline production.
| Parameter | Optimized Range | Purpose | Reference |
| pH | 7.0 - 7.5 | Optimal growth and metabolite production | [2] |
| Temperature | 28 - 30°C | Promotes efficient microbial growth | [1][2] |
| Incubation Period | 72 - 100 hours | Allows for sufficient accumulation of secondary metabolites | [1] |
| Agitation | 200 rpm | Ensures proper aeration and nutrient distribution | [1] |
| Medium | ISP2 Medium | Provides necessary nutrients for Streptomyces growth | [1] |
Part 2: Albocycline Extraction
The primary method for isolating Albocycline from the cell-free fermentation broth is solvent extraction. Ethyl acetate (B1210297) is a commonly used solvent for this purpose.[1][3]
Protocol 2: Solvent Extraction
-
Solvent Addition : Following centrifugation, mix the cell-free supernatant with an equal volume of ethyl acetate (1:1 v/v).[3]
-
Extraction : Agitate the mixture vigorously for an extended period to ensure the transfer of Albocycline from the aqueous phase to the organic phase. This can be done using a separatory funnel.
-
Phase Separation : Allow the mixture to stand until the aqueous and organic layers clearly separate.
-
Collection : Carefully collect the upper organic (ethyl acetate) layer, which now contains the crude Albocycline extract.
-
Concentration : Evaporate the solvent from the collected organic layer under reduced pressure using a rotary evaporator to obtain the crude extract.[1][3] For example, a study using this method obtained 2.28 g of crude extract from a liquid culture of Streptomyces sp. OR6.[1]
Experimental Workflow: Albocycline Extraction
Caption: Workflow for Albocycline extraction from fermentation broth.
Part 3: Albocycline Purification
Following extraction, the crude product contains Albocycline along with other metabolites and impurities. A multi-step purification process involving various chromatographic techniques is required to achieve high purity.
Protocol 3: Vacuum Flash Chromatography (VFC) VFC is an effective initial purification step to fractionate the crude extract based on polarity.[1]
-
Column Preparation : Pack a sintered glass funnel or column with silica (B1680970) gel.
-
Sample Loading : Dissolve the crude extract (e.g., 2.28 g) in a minimal amount of a suitable solvent and load it onto the column.[1]
-
Elution : Elute the column with a stepwise gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection : Collect the eluate in multiple fractions.
-
Activity Screening : Test each fraction for the desired bioactivity (e.g., antifungal or antibacterial) to identify the fractions containing Albocycline.[1]
Protocol 4: High-Performance Liquid Chromatography (HPLC) Reversed-Phase HPLC (RP-HPLC) is a high-resolution technique used for the final purification of Albocycline.[4]
-
Sample Preparation : Combine and concentrate the active fractions from VFC. Dissolve the semi-purified material in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol (B129727) or acetonitrile (B52724)/water mixture).[5] Filter the sample through a 0.22 µm syringe filter before injection.
-
Column : Use a reversed-phase column, such as a C18 column.[4]
-
Mobile Phase : Employ a gradient elution system. A common mobile phase consists of Solvent A (e.g., water with 0.1% formic acid or triethylammonium (B8662869) bicarbonate buffer) and Solvent B (e.g., acetonitrile or methanol).[5]
-
Gradient Program : Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B over the run time (e.g., 0% to 50% acetonitrile over 20 minutes).[5]
-
Detection : Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 230 nm or 260 nm).[4]
-
Fraction Collection : Collect the peaks corresponding to Albocycline based on retention time.
-
Purity Analysis : Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent by lyophilization or evaporation.
Data Presentation 2: Purification Summary (Example) This table provides an illustrative summary of a purification process, with yields being highly dependent on the initial fermentation efficiency.
| Purification Step | Starting Material | Product | Typical Yield | Purity | Reference |
| Solvent Extraction | 5 L Fermentation Broth | Crude Extract | 2.28 g | < 20% | [1] |
| VFC | 2.28 g Crude Extract | Semi-Purified Fractions | 200 - 400 mg | 50 - 70% | [1] |
| RP-HPLC | 200 mg Semi-Purified | Pure Albocycline | 50 - 100 mg | > 95% | [4] |
Protocol 5: Crystallization (Optional Final Step) For obtaining Albocycline in a highly pure, crystalline form for structural analysis, a final crystallization step can be performed.[6][7]
-
Solvent Selection : Choose a solvent system in which Albocycline is soluble at high temperatures but poorly soluble at low temperatures.[7] This often requires screening various solvents and solvent mixtures.
-
Dissolution : Dissolve the purified Albocycline in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling : Slowly cool the solution to allow for the formation of well-defined crystals. Placing the vessel in a refrigerator can slow down the process, leading to larger crystals.[6][7]
-
Crystal Collection : Collect the formed crystals by filtration.
-
Washing & Drying : Wash the crystals with a small amount of cold solvent and dry them under a vacuum.
Experimental Workflow: Albocycline Purification
Caption: Multi-step workflow for the purification of Albocycline.
References
- 1. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. unifr.ch [unifr.ch]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Albocycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline is a macrolide antibiotic with known antibacterial properties. As with any antimicrobial agent, determining its efficacy against various bacterial strains is crucial for research and development. This document provides detailed application notes and standardized protocols for conducting antibacterial susceptibility testing (AST) of Albocycline. The methodologies described herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended for research purposes.
Disclaimer: As of the latest update, specific clinical breakpoints and quality control (QC) ranges for Albocycline have not been established by regulatory bodies such as CLSI or EUCAST. The protocols provided are general guidelines and must be validated by the end-user. Researchers will need to establish their own internal quality control ranges and interpretive criteria based on their specific research needs and in accordance with standard laboratory practices.
Mechanism of Action of Albocycline
Albocycline exerts its antibacterial effect by inhibiting nicotinate (B505614) biosynthesis in bacterial cells.[1][2] Nicotinate is an essential precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital coenzymes in numerous metabolic redox reactions. By blocking this pathway, Albocycline effectively disrupts bacterial metabolism, leading to the inhibition of growth and cell death.
Caption: Mechanism of action of Albocycline.
Experimental Protocols
Preparation of Albocycline Stock Solution
Proper preparation of the antibiotic stock solution is critical for accurate and reproducible results.
Materials:
-
Albocycline powder
-
Solvent (e.g., methanol (B129727) or chloroform)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Sterile, deionized water
-
Vortex mixer
Protocol:
-
Determine the required concentration: A typical starting stock solution concentration is 1280 µg/mL.
-
Weigh the Albocycline powder: Accurately weigh the required amount of Albocycline powder using a calibrated analytical balance.
-
Dissolve the powder: Albocycline is soluble in methanol and chloroform. Dissolve the weighed powder in a small volume of the chosen solvent.
-
Dilute to the final concentration: Once fully dissolved, bring the solution to the final desired volume with sterile, deionized water. For example, to make a 1280 µg/mL stock solution, dissolve 1.28 mg of Albocycline in a final volume of 1 mL.
-
Sterilization: Do not autoclave the Albocycline stock solution as it may be heat-labile. The solution can be filter-sterilized using a 0.22 µm syringe filter if necessary, ensuring the filter material is compatible with the solvent used.
-
Storage: Aliquot the stock solution into sterile, amber-colored tubes to protect it from light. Store at -20°C or lower for long-term use. Avoid repeated freeze-thaw cycles.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Albocycline stock solution
-
Multichannel pipette
-
Incubator
Protocol:
-
Prepare dilutions: Perform serial two-fold dilutions of the Albocycline stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculum preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the Albocycline dilutions.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading results: The MIC is the lowest concentration of Albocycline that completely inhibits visible growth of the organism.
Caption: Broth Microdilution Experimental Workflow.
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5][6][7][8][9]
Materials:
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Albocycline solution of a known concentration
-
Sterile swabs
-
Incubator
-
Calipers
Protocol:
-
Prepare disks: Impregnate sterile paper disks with a known amount of Albocycline. The optimal concentration needs to be determined empirically.
-
Inoculum preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.
-
Inoculation: Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate to create a lawn of growth.
-
Disk application: Aseptically apply the Albocycline-impregnated disks to the surface of the agar.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters.
Agar Dilution Method
The agar dilution method is a quantitative method for determining the MIC and is considered a reference method.[10][11][12]
Materials:
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Albocycline stock solution
-
Inoculum replicating device (e.g., Steers replicator)
Protocol:
-
Prepare agar plates: Prepare a series of MHA plates containing two-fold dilutions of Albocycline. This is done by adding the appropriate volume of the Albocycline stock solution to molten MHA before pouring the plates.
-
Inoculum preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this to achieve a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Using an inoculum replicating device, spot the bacterial suspension onto the surface of each agar plate.
-
Controls: Include a growth control plate (MHA without antibiotic).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading results: The MIC is the lowest concentration of Albocycline that prevents the visible growth of the bacteria.
References
- 1. Antibiograms and Antimicrobial Susceptibility Testing Information | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Ranges of Quality Control Strain Mycobacterium peregrinum ATCC 700686 against Rifabutin, Eravacycline, Delafloxacin, Clofazimine, and Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.dk [idexx.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bsac.org.uk [bsac.org.uk]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. gcsmc.org [gcsmc.org]
- 12. Total Synthesis of (-)-Albocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of Albocycline against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Research Use Only.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in both healthcare and community settings due to its resistance to a broad spectrum of β-lactam antibiotics. Albocycline (B1666812), a macrolactone natural product, has demonstrated potent antibacterial activity against MRSA, including vancomycin-resistant strains (VRSA)[1]. While its precise mechanism of action is still under investigation, studies suggest that albocycline does not target the bacterial ribosome or peptidoglycan biosynthesis, but rather appears to modulate NADPH ratios within the cell[1][2]. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of Albocycline against MRSA, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Summary of Albocycline's In Vitro Activity
The following tables summarize representative quantitative data for the in vitro activity of Albocycline against various MRSA strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Albocycline against S. aureus Strains
| Bacterial Strain | Resistance Profile | Albocycline MIC (µg/mL) | Reference |
| UAMS-1 | MSSA | 1 - 2 | [1] |
| LAC-JE2 | MRSA | 0.5 - 1.0 | [3] |
| Mu50 | VISA | 0.5 - 1.0 | [3] |
| VRSA Strains | VRSA | 0.5 - 1.0 | [1] |
MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VISA: Vancomycin-Intermediate Staphylococcus aureus; VRSA: Vancomycin-Resistant Staphylococcus aureus.
Table 2: Time-Kill Kinetics of Albocycline against MRSA (Illustrative Data)
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (Albocycline at 1x MIC) | Log10 CFU/mL (Albocycline at 4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.8 | 5.2 | 4.5 |
| 4 | 7.9 | 4.8 | 3.2 |
| 8 | 8.8 | 4.5 | <2.0 (Limit of Detection) |
| 24 | 9.2 | 4.6 | <2.0 (Limit of Detection) |
Data are hypothetical and for illustrative purposes. Actual results may vary.
Table 3: Biofilm Inhibition by Albocycline against MRSA (Illustrative Data)
| Albocycline Concentration (µg/mL) | % Biofilm Inhibition |
| 0.25 | 25% |
| 0.5 (0.5x MIC) | 55% |
| 1.0 (1x MIC) | 85% |
| 2.0 (2x MIC) | 95% |
Data are hypothetical and for illustrative purposes. Actual results may vary.
Table 4: Checkerboard Synergy Assay of Albocycline with Vancomycin against MRSA (Illustrative Data)
| Albocycline (µg/mL) | Vancomycin (µg/mL) | Growth | FIC of Albocycline | FIC of Vancomycin | FICI | Interpretation |
| 1.0 (MIC) | 0 | - | 1 | - | - | - |
| 0 | 2.0 (MIC) | - | - | 1 | - | - |
| 0.25 | 0.5 | + | - | - | - | - |
| 0.25 | 1.0 | - | 0.25 | 0.5 | 0.75 | Additive |
| 0.5 | 0.5 | - | 0.5 | 0.25 | 0.75 | Additive |
Fractional Inhibitory Concentration Index (FICI) Interpretation: ≤ 0.5 Synergy; > 0.5 to 4.0 Additive/Indifference; > 4.0 Antagonism. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
MRSA strain(s) of interest
-
Albocycline stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the MRSA strain.
-
Inoculate the colonies into a tube with 5 mL of TSB and incubate at 37°C with shaking until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of Albocycline in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (no Albocycline) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 200 µL.
-
Seal the plate and incubate at 35°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Albocycline that completely inhibits visible bacterial growth.
-
Time-Kill Assay
This assay determines the rate of bacterial killing by Albocycline over time.
Materials:
-
MRSA strain with a known MIC for Albocycline
-
Albocycline
-
CAMHB and Mueller-Hinton Agar (MHA)
-
Sterile culture tubes or flasks
-
Sterile saline (0.85% NaCl)
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare the MRSA inoculum as described in the MIC protocol to a final concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Assay Setup:
-
Set up sterile tubes for each Albocycline concentration (e.g., 0.5x, 1x, 2x, and 4x MIC), a growth control (no Albocycline), and a sterility control.
-
Add the prepared MRSA inoculum to each tube (except the sterility control).
-
Add the appropriate concentrations of Albocycline.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
-
Viability Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on plates with 30-300 colonies to determine the CFU/mL.
-
Plot the log10 CFU/mL against time for each concentration.
-
A bactericidal effect is defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum. A bacteriostatic effect is a <3-log10 reduction.
-
Biofilm Inhibition Assay (Crystal Violet Method)
This protocol assesses the ability of Albocycline to prevent MRSA biofilm formation.
Materials:
-
MRSA strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Albocycline
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Inoculum and Plate Preparation:
-
Prepare an MRSA inoculum adjusted to 0.5 McFarland standard and dilute it 1:100 in TSB with 1% glucose.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of Albocycline at various concentrations (e.g., sub-MIC to supra-MIC) to the wells. Include a growth control without the drug.
-
-
Biofilm Formation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining:
-
Gently remove the planktonic cells by washing the wells three times with phosphate-buffered saline (PBS).
-
Fix the biofilms by air-drying.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition relative to the control.
-
Checkerboard Synergy Assay
This assay evaluates the interaction between Albocycline and another antibiotic against MRSA.
Materials:
-
MRSA strain
-
Albocycline and a second antibiotic of interest
-
CAMHB
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
In a 96-well plate, serially dilute Albocycline along the rows and the second antibiotic along the columns in CAMHB. This creates a matrix of different concentration combinations.
-
-
Inoculation:
-
Prepare an MRSA inoculum as described in the MIC protocol (final density of ~5 x 10⁵ CFU/mL).
-
Inoculate each well of the checkerboard plate with the bacterial suspension.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results based on the FICI value.
-
References
- 1. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Albocycline against Verticillium dahliae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the efficacy of Albocycline, a macrolide polyketide, as a potential antifungal agent against the phytopathogen Verticillium dahliae. The protocols outlined below cover in vitro susceptibility testing, in vivo efficacy assessment in a plant model, and preliminary mechanism of action studies.
Introduction to Verticillium dahliae and Albocycline
Verticillium dahliae is a soil-borne fungus that causes Verticillium wilt, a destructive vascular disease affecting a wide range of economically important crops.[1] The fungus produces resilient microsclerotia that can survive in the soil for many years, making it difficult to control.[1][2] The infection process begins with the germination of these microsclerotia in the presence of host root exudates, followed by penetration of the roots and colonization of the plant's vascular system.[3][4] This colonization obstructs water and nutrient transport, leading to characteristic wilting, stunting, and ultimately, plant death.[1]
Albocycline is a macrolide polyketide antibiotic with known antibacterial properties.[5] Recent studies have demonstrated its efficacy against V. dahliae, particularly in suppressing the germination of conidiospores, a crucial stage in the fungal life cycle.[5][6] While its mode of action in bacteria involves the inhibition of nicotinate (B505614) biosynthesis, its precise mechanism against fungi is still under investigation.[7] Polyene macrolides, a related class of compounds, are known to target ergosterol (B1671047) in the fungal cell membrane, leading to increased permeability and cell death.[8][9]
In Vitro Susceptibility Testing
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for filamentous fungi.[10][11][12][13]
Objective: To determine the lowest concentration of Albocycline that inhibits the visible growth of V. dahliae.
Materials:
-
Verticillium dahliae isolate (e.g., V937I)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Albocycline stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (25-27°C)
Protocol:
-
Inoculum Preparation:
-
Culture V. dahliae on PDA plates at 25°C for 7-10 days to allow for sufficient conidiation.
-
Flood the plate with sterile saline (0.85% NaCl) and gently scrape the surface with a sterile loop to release conidia.
-
Transfer the conidial suspension to a sterile tube and adjust the concentration to 1-5 x 10^6 conidia/mL using a hemocytometer or spectrophotometer (OD at 530 nm).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.4-5 x 10^4 conidia/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of Albocycline in RPMI 1640 medium in the 96-well plate. The concentration range should be selected based on preliminary data (e.g., 0.1 to 100 µg/mL).
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted conidial suspension to each well containing 100 µL of the drug dilution.
-
Seal the plate and incubate at 25-27°C for 72-96 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Albocycline at which there is no visible growth of the fungus.
-
Inhibition of Conidiospore Germination
Objective: To quantify the effect of Albocycline on the germination of V. dahliae conidiospores.
Materials:
-
V. dahliae conidial suspension (prepared as in 2.1)
-
Potato Dextrose Broth (PDB)
-
Albocycline stock solution
-
Microscope slides with cavities
-
Microscope
Protocol:
-
Prepare a conidial suspension of V. dahliae at a concentration of 1 x 10^5 conidia/mL in PDB.
-
Prepare different concentrations of Albocycline in PDB.
-
In the cavities of the microscope slides, mix 50 µL of the conidial suspension with 50 µL of the Albocycline solution. Include a control with no Albocycline.
-
Incubate the slides in a humid chamber at 25°C for 12-24 hours.
-
Observe the slides under a microscope and count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).
-
Calculate the percentage of germination inhibition for each concentration.
-
Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Inhibition of Microsclerotia Germination
Objective: To assess the impact of Albocycline on the germination of the primary survival structures of V. dahliae.
Materials:
-
V. dahliae microsclerotia (produced on a suitable medium, e.g., cellophane-covered PDA)
-
Water agar (1.5%) plates
-
Albocycline stock solution
-
Sterile filter paper discs
Protocol:
-
Prepare water agar plates amended with a range of Albocycline concentrations.
-
Alternatively, place sterile filter paper discs impregnated with different concentrations of Albocycline onto the surface of water agar plates.
-
Place a small number of mature microsclerotia on the agar surface or on the filter paper discs.
-
Incubate the plates at 25°C in the dark for 7-14 days.
-
Observe the plates under a dissecting microscope for germination of microsclerotia (emergence of hyphae).
-
Record the percentage of germination at each Albocycline concentration.
Data Presentation:
| Experiment | Parameter | Albocycline Concentration (µg/mL) | Result |
| Broth Microdilution | MIC | Range (e.g., 0.1-100) | µg/mL |
| Conidiospore Germination Inhibition | LC50 | Range (e.g., 1-50) | µg/mL |
| Microsclerotia Germination Inhibition | % Inhibition | Concentration 1 | % |
| Concentration 2 | % | ||
| ... | % |
In Vivo Efficacy Testing in a Plant Model
Objective: To evaluate the ability of Albocycline to control Verticillium wilt in a susceptible host plant, such as tomato (Solanum lycopersicum).[14][15]
Materials:
-
Susceptible tomato seedlings (e.g., cv. 'Bonny Best') at the 3-4 true leaf stage
-
V. dahliae conidial suspension (1 x 10^7 conidia/mL)
-
Albocycline formulations (e.g., root drench, foliar spray)
-
Pots with sterile potting mix
-
Greenhouse or controlled environment chamber (22-25°C, 14h photoperiod)
Protocol:
-
Inoculation:
-
Gently uproot the tomato seedlings and dip the roots in the V. dahliae conidial suspension for 30 minutes.
-
Control plants should have their roots dipped in sterile water.
-
Replant the seedlings in pots with sterile potting mix.
-
-
Treatment Application:
-
Root Drench: Apply a specific volume of Albocycline solution at different concentrations to the soil around the base of the plants.
-
Foliar Spray: Spray the foliage of the plants with Albocycline solutions until runoff.
-
Treatments should be applied at different time points (e.g., pre-inoculation, post-inoculation).
-
Include a positive control (commercial fungicide) and a negative control (no treatment).
-
-
Disease Assessment:
-
Monitor the plants for up to 4-6 weeks.
-
Record disease severity using a rating scale (e.g., 0 = no symptoms, 1 = slight chlorosis, 2 = moderate wilting, 3 = severe wilting, 4 = plant death).
-
Calculate the disease severity index (DSI).
-
At the end of the experiment, measure plant height, fresh weight, and dry weight.
-
Isolate the fungus from stem sections to confirm systemic infection.
-
Data Presentation:
| Treatment Group | Application Method | Disease Severity Index (DSI) | Plant Height (cm) | Fresh Weight (g) | Dry Weight (g) |
| Negative Control (Inoculated) | - | ||||
| Albocycline (Conc. 1) | Root Drench | ||||
| Albocycline (Conc. 2) | Root Drench | ||||
| Albocycline (Conc. 1) | Foliar Spray | ||||
| Albocycline (Conc. 2) | Foliar Spray | ||||
| Positive Control (Fungicide) | Manufacturer's instructions | ||||
| Mock Control (Non-inoculated) | - |
Preliminary Mechanism of Action Studies
Cell Membrane Permeability Assay
Objective: To investigate if Albocycline disrupts the cell membrane of V. dahliae, consistent with the action of other polyene macrolides.[8]
Materials:
-
V. dahliae mycelium
-
Propidium Iodide (PI) solution
-
Albocycline
-
Fluorescence microscope
Protocol:
-
Grow V. dahliae in PDB for 3-5 days.
-
Treat the mycelium with different concentrations of Albocycline for a defined period (e.g., 1-4 hours).
-
Wash the mycelium and stain with PI solution. PI can only enter cells with compromised membranes.
-
Observe the mycelium under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
Ergosterol Binding Assay
Objective: To determine if Albocycline binds to ergosterol, a key component of the fungal cell membrane.
Materials:
-
Ergosterol
-
Albocycline
-
Spectrophotometer
Protocol:
-
Prepare solutions of ergosterol and Albocycline in a suitable solvent.
-
Mix the solutions and record the UV-Vis absorption spectrum.
-
A shift in the absorption spectrum of Albocycline upon addition of ergosterol suggests a binding interaction.
Visualizations
Caption: Workflow for in vitro testing of Albocycline.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Life cycle of Verticillium dahliae.
Caption: Hypothesized signaling pathway for Albocycline.
References
- 1. The secretome of Verticillium dahliae in collusion with plant defence responses modulates Verticillium wilt symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Live‐cell imaging elaborating epidermal invasion and vascular proliferation/colonization strategy of Verticillium dahliae in host plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]
- 6. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. njccwei.com [njccwei.com]
- 14. mdpi.com [mdpi.com]
- 15. Biological Control of Verticillium Wilt and Growth Promotion in Tomato by Rhizospheric Soil-Derived Bacillus amyloliquefaciens Oj-2.16 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Albocycline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of Albocycline (B1666812), a macrolide antibiotic. The protocols are based on established standards for antimicrobial susceptibility testing.
Introduction to Albocycline
Albocycline is a macrolide polyketide antibiotic with demonstrated activity primarily against Gram-positive bacteria, including resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA).[1][2][3][4] Its mechanism of action involves the inhibition of peptidoglycan biosynthesis, and it has also been shown to inhibit nicotinate (B505614) biosynthesis.[5] Understanding the MIC of Albocycline against various bacterial strains is crucial for its potential development as a therapeutic agent.
Key Considerations for Albocycline MIC Testing
-
Solubility: Albocycline is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[6] Stock solutions should be prepared in these solvents. It is important to note that high concentrations of some organic solvents can inhibit bacterial growth; therefore, the final concentration of the solvent in the assay should be kept to a minimum, typically below 2.5% for DMSO and 5% for ethanol, to avoid any inhibitory effects on the test organisms.[7]
-
Natural Product Characteristics: As a natural product, special considerations, such as the potential for color interference with visual MIC reading, should be taken into account. The use of a growth indicator dye, like resazurin (B115843), can aid in more objective endpoint determination.[10]
Experimental Protocols
The following are detailed protocols for three standard methods for MIC determination.
Protocol 1: Broth Microdilution Method
This is a widely used method for determining the MIC of antimicrobial agents in a liquid medium and is considered a reference method.
Materials:
-
Albocycline powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile tubes and pipettes
-
Incubator (35 ± 2°C)
-
(Optional) Resazurin solution (0.015% w/v in sterile distilled water)
Procedure:
-
Preparation of Albocycline Stock Solution:
-
Aseptically weigh a precise amount of Albocycline powder.
-
Dissolve in 100% DMSO or ethanol to a high concentration (e.g., 1280 µg/mL). This will be the stock solution.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the Albocycline stock solution, diluted in CAMHB to twice the highest desired final concentration, to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.
-
Transfer the colonies to a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL. Do not add bacteria to the sterility control wells (column 12).
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Albocycline at which there is no visible growth.
-
(Optional Resazurin Method) Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.[10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dechra.dk [dechra.dk]
- 9. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Peptidoglycan Biosynthesis Inhibition by Albocycline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline (B1666812) is a macrolactone natural product derived from Streptomyces species that has demonstrated significant antimicrobial activity, particularly against clinically important Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[1][2] Initial investigations into its mechanism of action hypothesized that albocycline inhibits the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3]
While it has been shown that albocycline indeed inhibits peptidoglycan synthesis, leading to the accumulation of the precursor UDP-N-acetylglucosamine (UDP-GlcNAc), the precise molecular target remains elusive.[2][3] Early studies explored the enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis, as a potential target. However, research has indicated that albocycline is a weak inhibitor of S. aureus MurA, suggesting that this is not its primary mode of action.[1][3] More recent evidence points towards a more complex mechanism, possibly involving the modulation of cellular NADPH ratios.[4]
These application notes provide a comprehensive guide for researchers utilizing albocycline in studies focused on the inhibition of peptidoglycan biosynthesis. The protocols outlined below are based on established methodologies and published data to ensure robust and reproducible results.
Data Presentation
In Vitro Activity of Albocycline
The following tables summarize the minimum inhibitory concentrations (MICs) of albocycline against various bacterial strains and its inhibitory concentration (IC50) against the MurA enzyme.
Table 1: Minimum Inhibitory Concentration (MIC) of Albocycline against Staphylococcus aureus Strains
| Bacterial Strain | Albocycline MIC (µg/mL) | Reference |
| S. aureus (ATCC 25923) | 1 | [3] |
| Methicillin-Susceptible S. aureus (MSSA; UAMS-1) | 0.5 - 1.0 | [3] |
| Methicillin-Resistant S. aureus (MRSA; LAC-JE2) | 0.5 - 1.0 | [3] |
| Vancomycin-Intermediate S. aureus (VISA; Mu50) | 0.5 - 1.0 | [3] |
| Vancomycin-Resistant S. aureus (VRSA1) | 0.5 - 1.0 | [3] |
| Vancomycin-Resistant S. aureus (VRSA10) | 0.5 - 1.0 | [3] |
Table 2: Inhibitory Activity of Albocycline against MurA Enzyme
| Enzyme | IC50 | Reference |
| S. aureus MurA | 480 µM | [3] |
| E. coli MurA | No inhibition observed | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method for determining the MIC of albocycline against S. aureus.
Materials:
-
Albocycline stock solution (dissolved in DMSO)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Staphylococcus aureus strain of interest
-
Spectrophotometer
-
Incubator (37°C) with shaking capabilities
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:100 in fresh MHB and grow to mid-exponential phase (OD600 ≈ 0.4-0.6).
-
Serial Dilution of Albocycline: Prepare a 2-fold serial dilution of the albocycline stock solution in MHB directly in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no albocycline) and a negative control (MHB only).
-
Inoculation: Adjust the mid-exponential phase bacterial culture to a concentration of 5 x 10^5 CFU/mL in MHB. Add 100 µL of this bacterial suspension to each well of the 96-well plate (except the negative control), resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of albocycline at which no visible bacterial growth is observed.
Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Inhibition Assay
This assay measures the incorporation of a radiolabeled precursor, N-acetyl-[³H]glucosamine ([³H]GlcNAc), into the peptidoglycan of whole bacterial cells. A reduction in the incorporation of the radiolabel in the presence of albocycline indicates inhibition of peptidoglycan biosynthesis.
Materials:
-
Staphylococcus aureus strain of interest
-
Tryptic Soy Broth (TSB)
-
Albocycline
-
N-acetyl-[³H]glucosamine ([³H]GlcNAc)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Bacterial Culture: Grow S. aureus in TSB to mid-exponential phase.
-
Assay Setup: Aliquot the bacterial culture into tubes. Add albocycline at various concentrations to the experimental tubes and an equivalent volume of vehicle (e.g., DMSO) to the control tube.
-
Radiolabeling: Add [³H]GlcNAc to each tube to a final concentration of 1-2 µCi/mL.
-
Incubation: Incubate the tubes at 37°C with shaking for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the incorporation by adding an equal volume of cold 10% TCA to each tube.
-
Precipitation: Incubate the tubes on ice for 30 minutes to precipitate the macromolecules, including peptidoglycan.
-
Filtration: Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters three times with cold 5% TCA to remove unincorporated radiolabel.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) in the albocycline-treated samples to the control sample to determine the percentage of inhibition.
Protocol 3: Quantification of UDP-GlcNAc Accumulation
This protocol describes a method to quantify the intracellular accumulation of the peptidoglycan precursor UDP-GlcNAc in response to albocycline treatment.
Materials:
-
Staphylococcus aureus strain of interest
-
Growth medium (e.g., TSB)
-
Albocycline
-
Boiling water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with an anion-exchange column
-
UDP-GlcNAc standard
Procedure:
-
Bacterial Culture and Treatment: Grow S. aureus to mid-exponential phase and treat with albocycline at a concentration that inhibits peptidoglycan synthesis (determined from Protocol 2). An untreated culture should be used as a control.
-
Metabolite Extraction:
-
Harvest a defined volume of bacterial culture by centrifugation at 4°C.
-
Resuspend the cell pellet in a small volume of sterile water.
-
Immediately immerse the cell suspension in a boiling water bath for 5-10 minutes to lyse the cells and inactivate enzymes.
-
Rapidly cool the lysate on ice.
-
Centrifuge at high speed to pellet the cell debris.
-
-
Sample Preparation: Collect the supernatant containing the soluble metabolites. Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
HPLC Analysis:
-
Inject the filtered supernatant onto an anion-exchange HPLC column.
-
Use a suitable buffer system (e.g., a phosphate (B84403) buffer gradient) to separate the nucleotides.
-
Detect the eluting compounds using a UV detector at 262 nm.
-
-
Quantification: Compare the peak retention time and area of the sample to a standard curve generated with known concentrations of UDP-GlcNAc to quantify its accumulation.
Visualizations
Caption: Putative site of action of Albocycline in the peptidoglycan biosynthesis pathway.
Caption: Experimental workflow for assessing peptidoglycan biosynthesis inhibition.
Caption: Logical relationship of Albocycline's observed effects.
References
- 1. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Albocycline for the Study of Nicotinate Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Albocycline (B1666812), a macrolide antibiotic, has been identified as an inhibitor of nicotinate (B505614) (nicotinic acid) biosynthesis in bacteria, particularly in Bacillus subtilis. This property makes it a valuable tool for researchers studying the intricacies of NAD+ metabolism, a central pathway essential for cellular redox reactions and as a substrate for various signaling proteins. Understanding the specific mechanism of action of albocycline can aid in the discovery of novel antibacterial agents and provide insights into the regulation of nicotinate synthesis. These application notes provide a framework for using albocycline as a research tool to investigate this critical metabolic pathway.
Mechanism of Action
Early studies have indicated that albocycline blocks the synthesis of nicotinate or nicotinamide (B372718) in Bacillus subtilis. The inhibitory effect of albocycline can be completely reversed by the addition of nicotinic acid or nicotinamide to the culture medium.[1][2] Furthermore, the inhibition is moderately reversed by quinolinate, suggesting that albocycline acts on a biochemical step prior to the formation of quinolinate in the nicotinate biosynthetic pathway.[1][2] While the precise molecular target of albocycline within this pathway has not been definitively elucidated in recent literature, its specific inhibitory action presents an opportunity for further investigation.
Applications in Research
-
Elucidating the Nicotinate Biosynthesis Pathway: Albocycline can be used to create a conditional nicotinate-deficient state in susceptible bacteria, allowing for the study of the physiological consequences of nicotinate starvation.
-
Target Identification and Validation: Researchers can employ albocycline in genetic and biochemical screens to identify its specific molecular target. This could involve screening for resistance mutations or using affinity-based protein profiling.
-
Screening for Novel Biosynthesis Inhibitors: By understanding how albocycline inhibits nicotinate synthesis, it can serve as a reference compound in screens for new molecules with similar or improved inhibitory activity.
-
Studying NAD+ Homeostasis: As nicotinate is a precursor to NAD+, albocycline can be utilized to perturb NAD+ levels and study the downstream effects on cellular processes and the interplay between different NAD+ biosynthetic pathways.
Quantitative Data Summary
| Parameter | Description | Example Target Organism/System | Recommended Experimental Approach |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of albocycline that prevents visible growth of a bacterium. | Bacillus subtilis, Staphylococcus aureus | Broth microdilution or agar (B569324) dilution method. |
| IC50 (Enzyme Inhibition) | The concentration of albocycline that inhibits the activity of a specific enzyme by 50%. | Purified enzymes from the nicotinate biosynthesis pathway (e.g., L-aspartate oxidase (NadB), quinolinate synthetase (NadA)). | In vitro enzyme assays measuring substrate turnover or product formation. |
| Metabolite Profiling | Quantification of key metabolites in the nicotinate and NAD+ biosynthesis pathways in the presence and absence of albocycline. | Bacterial cell cultures. | LC-MS/MS-based metabolomics. |
| Reversal of Inhibition | The concentration of nicotinate, nicotinamide, or quinolinate required to restore bacterial growth in the presence of a specific concentration of albocycline. | Bacterial cell cultures. | Growth curve analysis in supplemented media. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of Albocycline and Reversal by Nicotinate Pathway Intermediates
Objective: To determine the MIC of albocycline against a susceptible bacterial strain and to confirm that the antibacterial activity is due to the inhibition of nicotinate biosynthesis.
Materials:
-
Albocycline
-
Bacterial strain (e.g., Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Nicotinic acid
-
Nicotinamide
-
Quinolinic acid
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Albocycline Stock Solution: Dissolve albocycline in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Reversal Agent Stock Solutions: Prepare sterile stock solutions of nicotinic acid, nicotinamide, and quinolinic acid in water or a suitable buffer.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
MIC Determination:
-
Perform a serial two-fold dilution of albocycline in CAMHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (no albocycline) and a negative control (no bacteria).
-
Incubate at the optimal growth temperature for the bacterial strain for 16-20 hours.
-
The MIC is the lowest concentration of albocycline with no visible growth.
-
-
Reversal Assay:
-
Prepare a 96-well plate with a fixed, inhibitory concentration of albocycline (e.g., 2x or 4x MIC).
-
Perform serial two-fold dilutions of the reversal agents (nicotinic acid, nicotinamide, quinolinic acid) in the wells containing albocycline.
-
Add the bacterial inoculum to each well.
-
Include controls with albocycline alone, reversal agents alone, and no additions.
-
Incubate and determine the concentration of each reversal agent that restores bacterial growth.
-
Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical)
Objective: To determine if albocycline directly inhibits a key enzyme in the nicotinate biosynthesis pathway (e.g., quinolinate synthetase).
Materials:
-
Purified quinolinate synthetase (NadA)
-
Substrates for NadA (e.g., iminoaspartate (B1260514) and dihydroxyacetone phosphate)
-
Albocycline
-
Assay buffer
-
Detection reagent for the product (quinolinate) or a coupled enzyme system to measure a downstream product.
-
96-well plate compatible with the detection method.
Procedure:
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of albocycline.
-
Add the purified enzyme to each well.
-
Pre-incubate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction: Add the enzyme's substrates to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined period during which the reaction is linear.
-
Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each albocycline concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the albocycline concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Proposed mechanism of Albocycline action on the nicotinate biosynthesis pathway.
Caption: Experimental workflow for investigating Albocycline's effect on nicotinate biosynthesis.
References
Application Notes and Protocols for Albocycline in Fungal Spore Germination Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing albocycline (B1666812) in fungal spore germination assays. The information is compiled for professionals in research and drug development to assess the antifungal properties of albocycline by observing its effect on the crucial early stages of fungal development.
Introduction
Albocycline, a 14-membered macrolide, has demonstrated notable antifungal activity against a variety of fungal species.[1][2] A primary mechanism of its antifungal action is the inhibition of conidiospore germination, a critical step for the initiation of fungal growth and pathogenesis.[3][4][5][6] These protocols outline the necessary steps to quantitatively assess the efficacy of albocycline in preventing fungal spore germination.
Mechanism of Action
While the precise signaling pathway of albocycline in eukaryotes is not fully elucidated, it is known to inhibit prolyl endopeptidases.[1][2] In prokaryotic systems, it has been shown to interfere with nicotinate (B505614) and peptidoglycan biosynthesis.[1][2] The impact on fungal spore germination suggests an interference with essential metabolic or signaling pathways required for the transition from a dormant spore to a vegetative hypha.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of albocycline on the germination of Verticillium dahliae conidiospores.
| Fungal Species | Spore Type | Albocycline Concentration (µg/mL) | Key Findings | Reference |
| Verticillium dahliae V937I | Conidiospores | 2.5 - 40 | LC50: 10.57 µg/mL | [1] |
| Verticillium dahliae | Conidiospores | 5 - 6 | Minimum Inhibitory Concentration (MIC) | [1] |
Experimental Protocols
Two primary methods for assessing fungal spore germination are presented: the Agar-Based Assay and the Broth Microdilution Assay.
Protocol 1: Agar-Based Spore Germination Assay
This protocol is adapted from methodologies used for observing the effects of antifungal compounds on spore germination on a solid surface.[7]
1. Preparation of Fungal Spore Suspension:
-
Culture the desired fungal species on an appropriate medium until sporulation occurs.
-
Harvest spores by gently scraping the surface of the culture with a sterile loop or by washing with a sterile surfactant solution (e.g., 0.05% Tween 80).
-
Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL) with sterile distilled water or a suitable buffer.
2. Preparation of Albocycline Solutions:
-
Prepare a stock solution of albocycline in methanol (B129727) (e.g., 5 mg/mL).[1]
-
From the stock solution, prepare a series of dilutions to achieve the final desired test concentrations (e.g., 2.5, 5, 10, 20, 40 µg/mL).
3. Assay Setup:
-
Prepare 2% water agar (B569324) plates.
-
In a sterile microcentrifuge tube, mix a defined volume of the spore suspension with an equal volume of the respective albocycline dilution. Include a control with methanol alone.
-
Pipette a small aliquot (e.g., 20 µL) of each mixture onto a separate water agar plate.
-
Spread the aliquot evenly across the surface using a sterile spreader.
4. Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark for a period sufficient for germination to occur in the control group (typically 6-24 hours).[1][7]
5. Assessment of Germination:
-
Using a microscope, observe at least 100 spores per treatment replicate.
-
A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.[7]
-
Calculate the percentage of germination for each treatment.
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 - ((% Germination in Treatment / % Germination in Control) * 100)
Protocol 2: Broth Microdilution Spore Germination Assay
This protocol is adapted from standard broth microdilution methods for antifungal susceptibility testing and specific conidial germination inhibition assays.[8][9]
1. Preparation of Fungal Spore Suspension and Albocycline Solutions:
-
Prepare the spore suspension and albocycline dilutions as described in Protocol 1.
2. Assay Setup:
-
In a 96-well microtiter plate, add a defined volume (e.g., 50 µL) of sterile Potato Dextrose Broth (PDB) or another suitable liquid medium to each well.
-
Add the albocycline dilutions to the wells to achieve the final desired concentrations.
-
Add the fungal spore suspension to each well to a final concentration of, for example, 5.0 x 10^4 spores/mL.[1][4] Include a control with no albocycline.
3. Incubation:
-
Incubate the microtiter plate at the optimal temperature for the fungus (e.g., 28°C) for 24 hours.[9]
4. Assessment of Germination:
-
After incubation, germination can be assessed microscopically by taking an aliquot from each well and counting germinated versus non-germinated spores as described in Protocol 1.
-
Alternatively, fungal growth, as a proxy for germination, can be measured by reading the absorbance at 600 nm using a microplate reader.[9] The inhibition can be calculated based on the reduction in absorbance compared to the control.
Visualizations
Caption: Workflow for assessing albocycline's effect on fungal spore germination.
Caption: Potential targets of albocycline in the fungal spore germination pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Spore Germination as a Target for Antifungal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Probiotic and Antifungal Attributes of Levilactobacillus brevis MYSN105, Isolated From an Indian Traditional Fermented Food Pozha [frontiersin.org]
Application Notes and Protocols for Developing Albocycline-Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and enhancement of Albocycline production in Streptomyces species. The methodologies cover strain maintenance, genetic manipulation, metabolic engineering, and fermentation optimization.
Introduction to Albocycline and Producing Strains
Albocycline is a 14-membered macrolide antibiotic with notable antibacterial and antifungal properties.[1][2] It has demonstrated activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Albocycline is a secondary metabolite produced by several Streptomyces species, such as S. maizeus, S. brunneogriseus, and S. roseocinereus.[1][4] The development of high-producing strains is crucial for the economically viable production of this promising antibiotic.
Strain Improvement Strategies: A Comparative Overview
Several strategies can be employed to enhance Albocycline production in Streptomyces. These range from traditional mutagenesis to modern metabolic engineering and synthetic biology approaches. The following table summarizes hypothetical yet realistic quantitative improvements that could be achieved through these methods.
| Strain Development Method | Target | Typical Improvement in Albocycline Titer (Fold Increase) | Key Advantages | Key Challenges |
| Random Mutagenesis (UV, Chemical) | Whole Genome | 2 - 5 | Simple, requires minimal genetic knowledge | High probability of deleterious mutations, laborious screening |
| Metabolic Engineering | Precursor Supply, Competing Pathways | 5 - 15 | Targeted and rational design | Requires extensive knowledge of metabolic pathways |
| Ribosome Engineering | Ribosomal Proteins/RNA | 3 - 10 | Can lead to broad-spectrum antibiotic overproduction | Unpredictable effects on cell physiology |
| CRISPR-Cas9 Gene Editing | Regulatory Genes, Biosynthetic Cluster | 10 - 25 | Precise, efficient, and versatile | Potential off-target effects, requires robust genetic tools |
| Fermentation Optimization | Culture Conditions | 2 - 8 | Non-invasive, can be combined with other methods | Requires extensive empirical testing |
Experimental Protocols
General Culture and Maintenance of Streptomyces
Protocol 1: Preparation of Spore Stocks
-
Prepare a suitable agar (B569324) medium such as ISP Medium 2.
-
Inoculate the agar plates with a mycelial fragment or spore suspension of the Streptomyces strain.
-
Incubate at 28°C for 7-14 days, or until abundant sporulation is observed.[5]
-
Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in a 20% glycerol (B35011) solution.
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Store the spore suspension in cryovials at -80°C for long-term preservation.
Genetic Manipulation of Streptomyces
Genetic manipulation is fundamental for targeted strain improvement.[6] Conjugation from E. coli is a widely used method for introducing genetic material into Streptomyces.[7]
Protocol 2: Intergeneric Conjugation from E. coli to Streptomyces
-
Donor Strain Preparation:
-
Transform the donor E. coli strain (e.g., ET12567/pUZ8002) with the desired plasmid carrying the genetic construct.[8]
-
Select for transformants on Luria-Bertani (LB) agar supplemented with the appropriate antibiotics (e.g., kanamycin, chloramphenicol, and the plasmid-specific antibiotic).[9]
-
Inoculate a single colony into LB broth with the same antibiotics and grow overnight at 37°C with shaking.
-
Subculture the overnight culture into fresh LB broth and grow to an OD600 of 0.4-0.6.[8]
-
Wash the E. coli cells three times with antibiotic-free LB medium to remove any residual antibiotics.[8]
-
-
Streptomyces Recipient Preparation:
-
Prepare a fresh spore stock of the recipient Streptomyces strain as described in Protocol 1.
-
Heat-shock the spores at 50°C for 10 minutes to promote germination.
-
-
Conjugation:
-
Mix the washed E. coli donor cells with the heat-shocked Streptomyces spores.
-
Plate the mixture onto a suitable medium for conjugation (e.g., SFM agar) and incubate at 28-30°C for 16-20 hours.
-
Overlay the plates with a soft agar layer containing nalidixic acid (to counter-select E. coli) and the appropriate antibiotic to select for Streptomyces exconjugants.[8]
-
Incubate the plates at 28-30°C for 5-10 days until exconjugant colonies appear.
-
Diagram: Workflow for Intergeneric Conjugation
Caption: Workflow for transferring genetic material from E. coli to Streptomyces.
Metabolic Engineering using CRISPR-Cas9
CRISPR-Cas9 technology has revolutionized genome editing in Streptomyces, allowing for precise and efficient genetic modifications.[10][11][12] This can be used to activate silent biosynthetic gene clusters, delete competing pathways, or introduce new genes.[13][14]
Protocol 3: CRISPR-Cas9 Mediated Gene Deletion in Streptomyces
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design a single guide RNA (sgRNA) targeting the gene of interest.
-
Clone the sgRNA expression cassette and the cas9 gene into a suitable E. coli-Streptomyces shuttle vector.
-
Clone homology-directed repair (HDR) templates (typically 1-2 kb arms flanking the deletion site) into the same or a separate plasmid.
-
-
Transformation and Selection:
-
Introduce the CRISPR-Cas9 plasmid into the target Streptomyces strain via conjugation (Protocol 2).
-
Select for exconjugants on media containing the appropriate antibiotic.
-
-
Screening for Deletions:
-
Isolate genomic DNA from the exconjugants.
-
Perform PCR using primers flanking the target gene to screen for the desired deletion. A smaller PCR product will be observed in successful mutants.
-
Confirm the deletion by Sanger sequencing.
-
Diagram: CRISPR-Cas9 Gene Deletion Workflow
Caption: A streamlined workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.
Fermentation and Production Optimization
Optimizing fermentation conditions is critical for maximizing Albocycline yield.[15] Key parameters include media composition, pH, temperature, and aeration.[16]
Protocol 4: Small-Scale Fermentation for Albocycline Production
-
Seed Culture Preparation:
-
Inoculate a 50 mL baffled flask containing a suitable seed medium (e.g., Tryptic Soy Broth) with a fresh spore suspension.
-
Incubate at 28°C with shaking at 250 rpm for 2-3 days.[9]
-
-
Production Culture:
-
Inoculate a 250 mL baffled flask containing 50 mL of production medium with a 5% (v/v) inoculum from the seed culture.
-
A variety of production media can be tested. A starting point could be a medium containing glucose, soybean meal, and mineral salts.[5]
-
Incubate at 28°C with shaking at 250 rpm for 7-10 days.
-
-
Sampling and Analysis:
Table: Example of Fermentation Media Optimization
| Medium Component | Concentration Range Tested | Optimal Concentration | Resulting Albocycline Titer (mg/L) |
| Carbon Source | |||
| Glucose | 10 - 50 g/L | 40 g/L | 15.2 |
| Glycerol | 10 - 50 g/L | 30 g/L | 12.8 |
| Soluble Starch | 10 - 50 g/L | 40 g/L | 18.5 |
| Nitrogen Source | |||
| Soybean Meal | 5 - 25 g/L | 20 g/L | 18.5 |
| Yeast Extract | 5 - 25 g/L | 15 g/L | 14.1 |
| Peptone | 5 - 25 g/L | 10 g/L | 11.9 |
| Phosphate (K2HPO4) | 0.1 - 1.0 g/L | 0.2 g/L | 19.3 |
Albocycline Biosynthesis and Regulatory Pathways
Understanding the biosynthesis of Albocycline is key to rational metabolic engineering. Albocycline is a polyketide, synthesized by a Type I polyketide synthase (PKS) complex. The regulatory network governing its production is likely complex, involving pathway-specific regulators and global regulators that respond to nutritional and environmental signals.
Diagram: Simplified Albocycline Biosynthesis and Regulation
Caption: Simplified pathway of Albocycline biosynthesis and its regulation in Streptomyces.
These protocols and notes provide a solid foundation for researchers to develop and optimize Albocycline-producing Streptomyces strains. It is important to note that these are starting points, and optimization of each step for the specific Streptomyces strain is crucial for achieving high yields.
References
- 1. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (-)-Albocycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Genetic manipulation of antibiotic-producing Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]
- 9. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products [frontiersin.org]
- 11. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineered CRISPR-Cas9 for Streptomyces sp. genome editing to improve specialized metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 17. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Liquid Chromatography Analysis of Albocycline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Albocycline using liquid chromatography (LC) with Mass Spectrometry (MS) detection. The methodologies outlined are suitable for the identification and quantification of Albocycline in complex matrices such as fermentation broths.
Introduction
Albocycline is a 14-membered macrolide antibiotic with known antibacterial and antifungal properties.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in various stages of research and drug development, including fermentation process monitoring, purification, and formulation. This application note details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of Albocycline.
Experimental Protocols
Sample Preparation from Fermentation Broth
A critical step in the analysis of Albocycline from fermentation cultures is the effective extraction and purification of the analyte from a complex biological matrix.
Protocol for Extraction and Preliminary Purification:
-
Cultivation: Cultivate the Albocycline-producing strain (e.g., Streptomyces sp.) in a suitable liquid medium, such as ISP2, under optimal conditions for antibiotic production (e.g., 28 °C, 200 rpm for 72 hours).[1]
-
Extraction:
-
Harvest the fermentation broth.
-
Perform a solvent extraction of the crude broth. While specific solvents for Albocycline extraction are not detailed in the immediate literature, a common approach for macrolides involves using ethyl acetate (B1210297) or a similar organic solvent.
-
Evaporate the solvent under vacuum to obtain a crude extract.[1]
-
-
Preliminary Purification (Optional but Recommended):
-
For complex samples, a preliminary purification step such as Vacuum Flash Chromatography (VFC) can be employed.[1]
-
Stationary Phase: Silica gel (e.g., 40–60 μm, 60 Å).[1]
-
Mobile Phase: A gradient of increasing polarity, for example, starting with Hexane/EtOAc and gradually introducing MeOH.[1]
-
Collect fractions and analyze each for the presence of Albocycline using the LC-MS method described below to identify the fractions containing the compound of interest.[1]
-
-
Final Sample Preparation for LC-MS Analysis:
-
Dissolve a known weight of the dried extract or the purified fraction in a suitable solvent (e.g., Methanol).[1] A typical concentration might be 2 mg of extract in 400 µL of Methanol.[1]
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the LC system.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This method is suitable for the identification and semi-quantitative analysis of Albocycline. For full quantification, preparation of a calibration curve with a purified Albocycline standard is required.
Table 1: LC-MS Method Parameters for Albocycline Analysis
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| MS System | Agilent 6230 Time-of-Flight (TOF) LC/MS or equivalent |
| Chromatographic Column | Agilent Zorbax Eclipse Plus, C18 RRHD (2.1 × 50 mm; 1.8 µm particle size)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient Elution | 20% to 100% B over 8 minutes[1] |
| Flow Rate | 0.6 mL/min[1] |
| Column Temperature | Ambient or controlled at 25 °C (as a starting point) |
| Injection Volume | 1-5 µL |
| UV Detection | 220 nm[1] |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Detection | Monitoring for the protonated molecule [M+H]⁺ of Albocycline (m/z 309.2207)[1] |
Data Presentation
Quantitative analysis of Albocycline requires the generation of a calibration curve using a certified reference standard. The following table is a template for summarizing quantitative data.
Table 2: Example Quantitative Data Summary for Albocycline Analysis
| Parameter | Value |
| Retention Time (RT) | e.g., 5.2 min |
| Linearity Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | e.g., >0.995 |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantitation (LOQ) | e.g., 1 ng/mL |
| Recovery (%) | e.g., 95-105% |
| Precision (%RSD) | e.g., <5% |
Note: The values in this table are examples and must be determined experimentally during method validation.
Visualizations
Experimental Workflow for Albocycline Analysis
Caption: Workflow for Albocycline analysis from fermentation to data acquisition.
Logical Relationship of LC-MS Method Parameters
Caption: Key parameters of the LC-MS method for Albocycline analysis.
References
Troubleshooting & Optimization
Technical Support Center: Albocycline Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during Albocycline fermentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting medium for Albocycline fermentation?
A common starting point for Albocycline production is the International Streptomyces Project 2 (ISP2) medium.[1][2][3] Its typical composition is yeast extract, malt (B15192052) extract, and dextrose.[1][2] Many Streptomyces species grow well on ISP2, but it's important to note that antibiotic production phenotypes can vary compared to other media.[1]
Q2: At what stage of growth is Albocycline typically produced?
Albocycline, like many other polyketides, is a secondary metabolite. Its production is generally initiated during the late exponential or stationary phase of growth of the Streptomyces culture.[4] This is often triggered by the depletion of a key nutrient, which shifts the organism's metabolism from primary growth to the production of secondary metabolites.
Q3: What are the key factors influencing Albocycline yield?
Several factors can significantly impact the yield of Albocycline. These can be broadly categorized as:
-
Medium Composition: The types and concentrations of carbon, nitrogen, phosphate (B84403), and trace mineral sources are critical.[4]
-
Physical Parameters: pH, temperature, aeration, and agitation rates must be carefully controlled.[4][5]
-
Inoculum Quality: The age, size, and physiological state of the seed culture can affect fermentation performance.
-
Genetic Stability: Streptomyces strains can be prone to genetic instability, leading to decreased production over successive subcultures.
Q4: Can metabolic engineering be used to improve Albocycline yield?
Yes, metabolic engineering is a powerful strategy for enhancing the production of polyketides like Albocycline in Streptomyces.[6][7][8] Key approaches include:
-
Enhancing Precursor Supply: Overexpressing genes involved in the synthesis of precursor molecules (e.g., acetyl-CoA and malonyl-CoA) can increase the building blocks available for Albocycline synthesis.
-
Manipulating Regulatory Genes: Overexpression of positive regulators or deletion of negative regulators of the Albocycline biosynthetic gene cluster can switch on or boost production.[9]
-
Increasing Gene Cluster Copy Number: Introducing additional copies of the Albocycline biosynthetic gene cluster can lead to higher yields.[7]
Troubleshooting Guide
This guide addresses specific issues that can lead to low Albocycline yield in a question-and-answer format.
Issue 1: Good biomass growth, but little to no Albocycline production.
-
Possible Cause: Suboptimal medium composition for secondary metabolism. The ideal medium for growth may not be the best for antibiotic production.
-
Troubleshooting Steps:
-
Optimize Carbon/Nitrogen Ratio: Systematically evaluate different carbon and nitrogen sources. For example, while dextrose is a common carbon source, others like glycerol (B35011) or starch might be more effective for Albocycline production.[4] Similarly, compare complex nitrogen sources like peptone, soybean meal, and yeast extract.
-
Check Phosphate Levels: High phosphate concentrations can suppress secondary metabolite production. Test a range of phosphate concentrations to find a level that supports adequate growth without inhibiting Albocycline synthesis.
-
Precursor Supplementation: Since Albocycline is a polyketide, its biosynthesis depends on a steady supply of acetyl-CoA and malonyl-CoA. While direct feeding of these is difficult, providing precursors that can be readily converted to these molecules may be beneficial.
-
Issue 2: Inconsistent Albocycline yield between fermentation batches.
-
Possible Cause: Variability in the seed culture (inoculum).
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture. This includes using spores from a well-sporulated plate of a specific age and standardizing the incubation time and conditions for the seed flask.
-
Monitor Inoculum Quality: Before inoculating your production fermenter, check the seed culture for cell density and morphology under a microscope.
-
Use Cryopreserved Stocks: To avoid genetic drift from repeated subculturing, it is best to start your seed culture from a cryopreserved stock.
-
Issue 3: Low Albocycline yield with poor growth.
-
Possible Cause: Unfavorable physical fermentation parameters.
-
Troubleshooting Steps:
-
Verify and Optimize pH: The optimal pH for Streptomyces growth and antibiotic production is typically near neutral (pH 7.0-7.5).[5] Monitor the pH throughout the fermentation and use buffers or automated acid/base addition to maintain it within the optimal range.
-
Optimize Temperature: Most Streptomyces species grow well between 28-30°C.[4] Verify that your incubator or bioreactor is maintaining the correct temperature. You can also test a range of temperatures (e.g., 25°C, 30°C, 35°C) to find the optimum for your specific strain.[10]
-
Ensure Adequate Aeration: As aerobic organisms, Streptomyces require sufficient oxygen for both growth and secondary metabolite production.[4] In shake flasks, use baffled flasks and an appropriate shaking speed (e.g., 200-250 rpm). In a bioreactor, monitor the dissolved oxygen (DO) level and adjust the agitation and aeration rates to prevent oxygen limitation.
-
Quantitative Data Summary
Disclaimer: The following tables provide illustrative data based on typical outcomes in Streptomyces fermentation for polyketide production. Specific yields for Albocycline will vary depending on the strain and conditions and must be determined experimentally.
Table 1: Effect of Carbon Source on Biomass and Albocycline Production (Illustrative)
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | Albocycline Titer (mg/L) |
| Dextrose | 4.5 | 50 |
| Glycerol | 4.2 | 75 |
| Soluble Starch | 3.8 | 60 |
| Maltose | 4.8 | 45 |
Table 2: Effect of Nitrogen Source on Biomass and Albocycline Production (Illustrative)
| Nitrogen Source (10 g/L) | Dry Cell Weight (g/L) | Albocycline Titer (mg/L) |
| Peptone | 3.5 | 40 |
| Yeast Extract | 4.2 | 55 |
| Soybean Meal | 4.0 | 80 |
| Casein Hydrolysate | 3.8 | 65 |
Table 3: Effect of Initial pH on Biomass and Albocycline Production (Illustrative)
| Initial pH | Dry Cell Weight (g/L) | Albocycline Titer (mg/L) |
| 6.0 | 3.2 | 30 |
| 6.5 | 3.8 | 50 |
| 7.0 | 4.1 | 85 |
| 7.5 | 4.0 | 70 |
| 8.0 | 3.5 | 45 |
Experimental Protocols
Protocol 1: Optimization of Carbon and Nitrogen Sources
-
Prepare Basal Medium: Prepare a basal fermentation medium containing all necessary components except for the carbon and nitrogen sources. A common basal medium could be derived from ISP2, containing phosphates and trace salts.
-
Set up Experimental Flasks: For carbon source optimization, add different carbon sources (e.g., dextrose, glycerol, starch, maltose) to individual flasks containing the basal medium, each at the same concentration (e.g., 20 g/L). For nitrogen source optimization, use a single optimal carbon source and add different nitrogen sources (e.g., peptone, yeast extract, soybean meal) to individual flasks at the same concentration (e.g., 10 g/L).
-
Inoculation: Inoculate each flask with a standardized seed culture of the Albocycline-producing Streptomyces strain.
-
Incubation: Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the broth from each flask.
-
Measure the dry cell weight to determine biomass.
-
Extract Albocycline from the supernatant and quantify the yield using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Evaluation: Compare the biomass and Albocycline titers across the different conditions to identify the optimal carbon and nitrogen sources.
Protocol 2: Optimization of pH and Temperature
-
Prepare Optimized Medium: Prepare the fermentation medium with the optimal carbon and nitrogen sources identified in Protocol 1.
-
Set up pH Experiments: Dispense the medium into several flasks and adjust the initial pH of each flask to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile acid or base.
-
Set up Temperature Experiments: Prepare another set of flasks with the optimized medium at the optimal initial pH.
-
Inoculation: Inoculate all flasks with a standardized seed culture.
-
Incubation:
-
Incubate the pH experiment flasks at a constant temperature (e.g., 28°C).
-
Incubate the temperature experiment flasks at different temperatures (e.g., 25°C, 30°C, 35°C).
-
-
Sampling and Analysis: After the incubation period, harvest the broth and analyze for dry cell weight and Albocycline titer as described in Protocol 1.
-
Data Evaluation: Determine the optimal pH and temperature for maximizing Albocycline production.
Visualizations
Caption: Workflow for optimizing Albocycline fermentation conditions.
Caption: Troubleshooting logic for low Albocycline yield.
Caption: Generalized pathway for polyketide biosynthesis.
References
- 1. ISP2 - ActinoBase [actinobase.org]
- 2. dsmz.de [dsmz.de]
- 3. Characterization of Streptomyces Isolates Associated with Estuarine Fish Chanos chanos and Profiling of Their Antibacterial Metabolites-Crude-Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. banglajol.info [banglajol.info]
- 6. Harnessing the intracellular triacylglycerols for titer improvement of polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Streptomyces roseosporus for increased production of clinically important antibiotic daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tools for metabolic engineering in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
Technical Support Center: Albocycline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Albocycline in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Albocycline?
Q2: I dissolved Albocycline in DMSO, but it precipitated when I added it to my aqueous culture medium. What should I do?
A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. To prevent precipitation, it is recommended to perform a serial dilution. First, create an intermediate dilution of your Albocycline stock in the cell culture medium. Then, add this intermediate dilution to the final culture volume. This gradual decrease in solvent concentration can help maintain solubility. Additionally, ensure the final concentration of DMSO in your assay is low (typically below 0.5% to 1%) to avoid solvent-induced cytotoxicity.
Q3: Can I use other solvents to dissolve Albocycline?
A3: Besides DMSO and methanol, ethanol (B145695) can also be considered for dissolving hydrophobic compounds. However, the solubility of Albocycline in ethanol is not well-documented in publicly available literature. It is advisable to perform a small-scale pilot experiment to determine the solubility of Albocycline in any alternative solvent before proceeding with your main experiments.
Q4: How should I store my Albocycline stock solution?
A4: Albocycline stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C for long-term stability. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent, thereby altering the concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Albocycline powder will not dissolve. | Insufficient solvent volume or inadequate mixing. | - Increase the volume of the solvent incrementally.- Vortex the solution for several minutes.- Gentle warming (e.g., in a 37°C water bath) can aid dissolution. |
| Precipitation occurs upon addition to aqueous media. | Rapid change in solvent polarity. | - Perform a serial dilution as described in FAQ #2.- Ensure the final DMSO concentration is as low as possible. |
| Inconsistent results between experiments. | - Degradation of Albocycline stock solution.- Inaccurate concentration of the stock solution. | - Use freshly prepared stock solutions or properly stored single-use aliquots.- Avoid repeated freeze-thaw cycles.- Re-verify the concentration of your stock solution if possible. |
| Observed cytotoxicity in control wells (vehicle only). | High concentration of the organic solvent (e.g., DMSO). | - Ensure the final concentration of the solvent in the assay is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).- Run a vehicle control with the same final solvent concentration as your experimental wells. |
Quantitative Solubility Data
While comprehensive quantitative data is limited in publicly available literature, the following table summarizes the available information. Researchers are encouraged to determine the precise solubility for their specific experimental conditions.
| Solvent | Concentration | Notes |
| 80% Methanol | 1 mg/mL | Based on a study dissolving a crude extract of Albocycline. |
| DMSO | Soluble | A definitive maximum solubility value is not readily available. It is recommended to start with a concentration of at least 10 mg/mL for a stock solution. |
| Ethanol | Data not available | Solubility should be determined empirically. |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL Albocycline Stock Solution in DMSO
Materials:
-
Albocycline powder
-
Anhydrous, sterile Dimethyl Sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh 10 mg of Albocycline powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the Albocycline powder.
-
Mixing: Securely cap the tube and vortex the solution for 2-3 minutes, or until the powder is completely dissolved. A brief warming in a 37°C water bath can be used to assist dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Signaling Pathways
Caption: Experimental workflow for preparing Albocycline solutions.
Caption: Bacterial Peptidoglycan Biosynthesis Pathway Inhibition.
Troubleshooting inconsistent results in Albocycline MIC assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albocycline Minimum Inhibitory Concentration (MIC) assays. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Albocycline?
A1: Albocycline is a macrolide antibiotic.[1] Its antibacterial effect stems from its ability to inhibit peptidoglycan biosynthesis, a crucial process in forming the bacterial cell wall.[1] Additionally, in some bacteria like Bacillus subtilis, it has been shown to block the synthesis of nicotinate (B505614) or nicotinamide.[1] It has demonstrated potent activity against a variety of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Q2: Which standard guidelines should I follow for Albocycline MIC assays?
A2: While specific guidelines for Albocycline are not explicitly detailed by major standards organizations, it is recommended to follow the established protocols for macrolide antibiotics as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5] These organizations provide comprehensive methodologies for broth microdilution and agar (B569324) dilution MIC assays.
Q3: What is the appropriate solvent for preparing Albocycline stock solutions?
A3: For macrolide antibiotics, it is often recommended to dissolve the compound in a minimal amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before further dilution in the test medium.[6][7][8] For some macrolides, dissolving in water with a small volume of glacial acetic acid has also been reported to be effective.[6] It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect bacterial growth.
Q4: How stable is Albocycline in culture media during incubation?
Troubleshooting Inconsistent Albocycline MIC Results
Inconsistent MIC results can be a significant challenge. The following guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent inoculum density. | Ensure a standardized inoculum is prepared to a 0.5 McFarland standard for each experiment. |
| Inaccurate pipetting of Albocycline or inoculum. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Clumping of bacteria in the inoculum. | Vortex the bacterial suspension thoroughly before dilution and addition to the microplate wells. | |
| Unexpectedly high MIC values | Degraded Albocycline stock solution. | Prepare a fresh stock solution of Albocycline. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Inoculum density is too high. | Re-check the McFarland standard and ensure the correct dilution is made to achieve the target CFU/mL. | |
| Binding of Albocycline to plasticware. | Consider using low-binding microplates. | |
| Unexpectedly low MIC values | Albocycline stock solution is at a higher concentration than intended. | Verify the initial weight of the Albocycline powder and all subsequent dilution calculations. |
| Inoculum density is too low. | Prepare a fresh inoculum, ensuring it meets the 0.5 McFarland standard. | |
| No growth in the growth control well | Inactive or non-viable bacterial culture. | Use a fresh subculture of the test organism. |
| Contamination of the growth medium. | Use fresh, sterile Mueller-Hinton Broth. | |
| "Skipped" wells (growth in higher concentrations, no growth in lower) | Contamination of a single well. | Repeat the assay with careful aseptic technique. |
| Precipitation of Albocycline at higher concentrations. | Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or a lower starting concentration. |
Experimental Protocols
Broth Microdilution MIC Assay for Albocycline
This protocol is adapted from the CLSI and EUCAST guidelines for macrolide susceptibility testing.[2][4]
1. Preparation of Albocycline Stock Solution: a. Weigh a precise amount of Albocycline powder. b. Dissolve in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). c. Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest concentration to be tested in the assay.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microdilution plate wells.
3. Microplate Preparation: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the 2x Albocycline working solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions. d. This will result in 50 µL of varying concentrations of Albocycline in each well.
4. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a growth control well (bacteria in CAMHB without Albocycline) and a sterility control well (CAMHB only). c. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of Albocycline that completely inhibits visible growth.
Quality Control
Regularly performing quality control is essential for ensuring the accuracy of your MIC assays.
| QC Strain | Antibiotic Class | Rationale for Inclusion |
| Staphylococcus aureus ATCC® 29213™ | Macrolide Susceptible | Recommended by CLSI and EUCAST for QC of macrolide susceptibility testing. |
| Enterococcus faecalis ATCC® 29212™ | Macrolide Susceptible | A standard QC strain for broth microdilution assays. |
| Escherichia coli ATCC® 25922™ | Gram-Negative Control | A common QC strain for a wide range of antibiotics. |
Note: Specific expected MIC ranges for Albocycline with these QC strains have not been formally established. It is recommended that each laboratory establishes its own in-house quality control ranges based on repeated testing.
Visualizations
Albocycline's Mechanism of Action
Caption: Albocycline inhibits bacterial growth by targeting key biosynthetic pathways.
Experimental Workflow for Albocycline MIC Assay
Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration.
Troubleshooting Logic for Inconsistent MIC Results
Caption: A logical approach to diagnosing and resolving inconsistent MIC results.
References
- 1. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae | MDPI [mdpi.com]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. megumed.de [megumed.de]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. szu.gov.cz [szu.gov.cz]
- 6. Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Albocycline for Antifungal Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing albocycline (B1666812) for antifungal research. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is albocycline and what is its known antifungal mechanism of action?
A1: Albocycline is a macrolide antibiotic produced by certain species of Streptomyces.[1][2][3] Its primary mechanism of action against fungi is believed to be the disruption of the cell wall.[3] While the exact molecular target is still under investigation, its activity against fungal pathogens suggests it interferes with essential cell wall components, leading to compromised cell integrity.[3] In prokaryotes, albocycline has been shown to inhibit nicotinate (B505614) and peptidoglycan biosynthesis.[4]
Q2: Against which fungal species has albocycline shown activity?
A2: Albocycline has demonstrated antifungal activity against a range of phytopathogenic fungi. Notably, it is effective against Verticillium dahliae, the causative agent of Verticillium wilt in many crops.[1][2][4] It has also been reported to be active against Rhizoctonia solani and Sclerotinia sclerotiorum.[3][4] Additionally, studies have indicated its efficacy against the human pathogen Candida albicans.[3]
Q3: What are the typical effective concentrations of albocycline?
A3: The effective concentration of albocycline varies depending on the fungal species and the specific assay used. For Verticillium dahliae, the 50% inhibitory concentration (IC50) for conidiospore germination has been reported to be 10.57 µg/mL.[4] The minimum inhibitory concentration (MIC) for V. dahliae has been determined to be in the range of 5-6 µg per disk in a disk diffusion assay.[1] For Candida albicans, MIC values will vary depending on the strain and testing conditions.
Q4: What are the optimal storage and handling conditions for albocycline?
A4: For long-term storage, albocycline powder should be kept at -20°C and protected from light. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. The stability of albocycline in aqueous solutions at physiological temperatures can vary, so it is advisable to prepare fresh dilutions in culture media for each experiment.
Data Presentation: Antifungal Activity of Albocycline
The following table summarizes the reported quantitative data on the antifungal activity of albocycline against various fungal species.
| Fungal Species | Assay Type | Metric | Value | Reference |
| Verticillium dahliae | Conidiospore Germination Inhibition | IC50 | 10.57 µg/mL | [4] |
| Verticillium dahliae | Disk Diffusion | MIC | 5-6 µ g/disk | [1] |
| Sclerotinia sclerotiorum | Sclerotia Germination Inhibition | - | 1.6 µ g/sclerotia | [4] |
| Candida albicans | Broth Microdilution | MIC | Varies by strain | [3] |
| Rhizoctonia solani | In vitro suppression | - | Effective | [3][4] |
Troubleshooting Guides
This section addresses common issues that may arise during the optimization of albocycline concentration for antifungal activity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in MIC/IC50 results | - Inconsistent inoculum preparation.- Pipetting errors.- Variation in incubation conditions (time, temperature).- Subjectivity in visual endpoint reading. | - Standardize inoculum density using a spectrophotometer or hemocytometer.- Use calibrated pipettes and proper technique.- Ensure consistent incubation parameters for all assays.- Use a spectrophotometer for a more objective reading of growth inhibition. |
| No or low antifungal activity observed | - Albocycline degradation due to improper storage or handling.- Resistant fungal strain.- The final concentration of the solvent (e.g., DMSO) may be inhibitory to the fungus.- Albocycline may have low solubility in the test medium. | - Store albocycline at -20°C, protected from light, and prepare fresh dilutions.- Include a known susceptible control strain to validate the assay.- Ensure the final solvent concentration is non-inhibitory (typically ≤1% for DMSO).- Check the solubility of albocycline in the specific culture medium and consider using a co-solvent if necessary. |
| Precipitation of albocycline in culture medium | - Poor solubility of albocycline in the aqueous medium.- Interaction with components of the culture medium. | - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the medium.- Gently warm the medium to aid dissolution, but be cautious of temperature-induced degradation.- Test different culture media to assess compatibility. |
| Discrepancy between in vitro and in vivo/in-soil results | - Bioavailability of albocycline in a complex environment like soil may be limited.- Degradation of albocycline by other microorganisms in the soil.- The physical and chemical properties of the soil (pH, organic matter) can affect albocycline's activity. | - Perform in vitro soil assays to simulate more realistic conditions.- Analyze the stability of albocycline in the specific soil type.- Consider formulation strategies to improve the stability and bioavailability of albocycline in soil. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of albocycline that inhibits the visible growth of a fungus.
Materials:
-
Albocycline
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Appropriate liquid culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate culture, select several colonies of the test fungus.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).
-
Dilute this suspension in the culture medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Preparation of Albocycline Dilutions:
-
Prepare a stock solution of albocycline in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the albocycline stock solution in the culture medium to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
Include a drug-free well as a positive growth control and a medium-only well as a negative (sterility) control.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the total volume to 200 µL.
-
Seal the plate and incubate at the optimal temperature for the fungus (e.g., 35°C for Candida albicans) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of albocycline at which there is no visible growth (for fungistatic compounds) or a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control.
-
This can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader.
-
Protocol 2: Cytotoxicity Assay using MTT
Objective: To assess the cytotoxic effect of albocycline on a mammalian cell line.
Materials:
-
Albocycline
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with Albocycline:
-
Prepare serial dilutions of albocycline in complete medium.
-
Remove the old medium from the wells and add 100 µL of the albocycline dilutions.
-
Include untreated cells as a control.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the albocycline concentration to determine the 50% cytotoxic concentration (CC50).
-
Mandatory Visualization: Signaling Pathway
While the specific signaling pathways affected by albocycline in fungi are not yet fully elucidated, its presumed action on the cell wall would likely trigger the Cell Wall Integrity (CWI) pathway. This is a conserved stress response pathway in fungi that helps to maintain cell wall homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]
- 4. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the purification of Albocycline from culture broths.
This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Albocycline from bacterial culture broths.
Frequently Asked Questions (FAQs)
Q1: What is Albocycline and what are its basic physicochemical properties?
Albocycline is a macrolide antibiotic produced by several species of Streptomyces. It exhibits antibacterial activity, particularly against various Gram-positive bacteria. Its purification from complex fermentation broths presents several challenges due to its structure and potential instability.
Table 1: Physicochemical Properties of Albocycline
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₄ | [1][2] |
| Molecular Weight | 308.4 g/mol | [1][2] |
| Appearance | Yellowish oil | [3] |
| Solubility | Soluble in Methanol (B129727), Chloroform, and DMSO. | [1][3] |
| UV Absorption Max (λmax) | 220 nm | [3] |
Q2: What is a general workflow for purifying Albocycline from a culture broth?
A typical purification workflow involves initial extraction from the clarified broth using an organic solvent, followed by one or more chromatographic steps to isolate Albocycline from other metabolites and impurities.
Q3: How does pH affect the stability of Albocycline during purification?
Like many macrolides, Albocycline's stability is pH-dependent. Extreme acidic or alkaline conditions can lead to hydrolysis of the macrolide ring, causing a loss of bioactivity.[3][4][5] It is crucial to control the pH during extraction and subsequent purification steps. Forced degradation studies on similar macrolides show significant degradation under strong acidic and basic conditions, especially at elevated temperatures.[3]
Table 2: Illustrative Stability of a Macrolide Antibiotic Under Forced Degradation
| Condition | Temperature | Time | Plausible % Degradation | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl) | 60°C | 24 hours | 15-25% | Hydrolyzed lactone ring products |
| Alkaline Hydrolysis (0.1 M NaOH) | 60°C | 8 hours | 20-30% | Epimers, hydrolyzed products |
| Oxidative (3% H₂O₂) | Room Temp | 24 hours | 10-15% | Oxidized derivatives, N-oxides |
| Thermal | 70°C | 48 hours | 5-10% | Isomers, thermal decomposition products |
| Photolytic (UV/Vis light) | Room Temp | 7 days | <5% | Photodegradation products |
Troubleshooting Guide
Problem 1: Low yield of Albocycline after liquid-liquid extraction.
Low recovery from the culture supernatant is a common issue. This can be due to inefficient extraction, emulsion formation, or degradation of the target compound.
Table 3: Troubleshooting Low Extraction Yield
| Possible Cause | Recommended Solution |
| Suboptimal Solvent Choice | While ethyl acetate is commonly used, its efficiency can vary.[7] Test other water-immiscible solvents like n-butanol or a mixture of solvents (e.g., ethyl acetate-chloroform-petroleum ether) in small-scale trials to compare extraction efficiency.[8][9][10] |
| Incorrect pH of Broth | The pH of the aqueous phase dictates the ionization state of Albocycline, affecting its partitioning into the organic solvent.[11][12] Adjust the pH of the clarified broth to a range of 6.0-8.0 before extraction to ensure Albocycline is in its neutral form, maximizing its affinity for the organic phase. |
| Emulsion Formation | Vigorous mixing can create stable emulsions at the solvent interface, trapping the product. Use a gentler, inverting motion for mixing instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a saturated brine solution or by centrifugation. |
| Compound Degradation | If the extraction process is prolonged or performed at high temperatures, Albocycline may degrade.[3] Perform the extraction quickly and at room temperature or below. Ensure the pH is not in a highly acidic or basic range. |
| Insufficient Solvent Volume | A single extraction may not be sufficient. Perform repeated extractions (e.g., 3 times) with fresh solvent, pooling the organic phases to maximize recovery. |
Problem 2: Poor separation and co-elution of impurities during silica gel column chromatography.
Achieving high purity often requires careful optimization of the chromatography step. Co-elution of closely related compounds is a frequent challenge.
Problem 3: Presence of unknown peaks in the final HPLC analysis.
Final purity assessment by HPLC may reveal unexpected impurities, which could be process-related or degradation products.
Table 4: Troubleshooting Unexpected HPLC Peaks
| Possible Cause | Recommended Solution |
| Degradation During Purification/Storage | Albocycline may have degraded due to exposure to light, adverse pH, or temperature during workup or storage.[3] Re-analyze a freshly purified sample. Ensure storage is at low temperature (e.g., -20°C) and protected from light.[1] |
| Co-eluted Structural Analogs | The initial purification may not have resolved closely related macrolides produced by the Streptomyces strain.[13][14] Optimize the HPLC method by changing the mobile phase composition, gradient, or column type (e.g., C18 vs. Phenyl-Hexyl) to improve resolution.[11][15][16] |
| Solvent or System Impurities | Peaks may originate from contaminated solvents, reagents, or leaching from plasticware. Run a blank gradient (injecting only the mobile phase/sample solvent) to identify system peaks. Use high-purity, HPLC-grade solvents. |
| Carryover from Previous Injection | Residuals from a previous, more concentrated sample may appear in the current chromatogram. Implement a robust needle wash protocol in the autosampler and run a blank injection after highly concentrated samples. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Albocycline
This protocol describes a standard method for extracting Albocycline from a clarified fermentation broth.
-
Preparation : Centrifuge the Streptomyces culture broth (e.g., 1 L) at 5,000 x g for 20 minutes to pellet the biomass. Carefully decant and collect the supernatant.
-
pH Adjustment : Measure the pH of the supernatant. Adjust the pH to 7.0 using 1 M HCl or 1 M NaOH. This step is critical for ensuring Albocycline is in its non-ionized state.
-
First Extraction : Transfer the pH-adjusted supernatant to a 2 L separatory funnel. Add an equal volume (1 L) of ethyl acetate.
-
Mixing : Stopper the funnel and invert it gently 20-30 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation : Allow the funnel to stand until the aqueous and organic layers have clearly separated.
-
Collection : Drain the lower aqueous layer. Collect the upper organic (ethyl acetate) layer, which now contains the crude Albocycline.
-
Repeat Extraction : Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh ethyl acetate (500 mL each time).
-
Pooling and Drying : Combine all collected organic extracts. Dry the pooled extract by adding anhydrous sodium sulfate (B86663) (Na₂SO₄), swirling, and letting it stand for 20 minutes.
-
Concentration : Filter the dried extract to remove the Na₂SO₄. Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude Albocycline extract for use in subsequent chromatographic purification.
Protocol 2: HPLC Analysis of Albocycline Purity
This protocol provides a starting point for the analytical HPLC assessment of Albocycline purity. Optimization may be required based on the specific impurities present.
Table 5: HPLC Method Parameters (Illustrative)
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 20 minutes, hold at 95% B for 5 min, return to 30% B over 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the purified sample in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection. |
References
- 1. Buy Albocycline | 25129-91-3 | >98% [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. ijrpp.com [ijrpp.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. banglajol.info [banglajol.info]
- 8. Extraction of Macrolide Antibiotics From Fermentation Broth By Centrifugal Extractor - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 9. Extraction of Macrolide Antibiotics from Fermentation Broth Using Triple Countercurrent Centrifugal Extraction Process [tieiextraction.com]
- 10. brieflands.com [brieflands.com]
- 11. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Addressing Albocycline instability in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with albocycline (B1666812). It offers troubleshooting advice and frequently asked questions (FAQs) to address potential instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause albocycline instability in solution?
A1: While specific degradation pathways for albocycline are not extensively documented in publicly available literature, macrolactones, the class of compounds to which albocycline belongs, can be susceptible to several factors leading to instability. These include:
-
pH: Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of the lactone ring, leading to an inactive, open-ring form.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.
-
Oxidizing agents: The presence of oxidizing agents in the solution or headspace may lead to oxidative degradation of the molecule.
-
Enzymatic degradation: If working with biological matrices, enzymes such as esterases could potentially cleave the lactone ring.
Q2: What is the recommended solvent for dissolving and storing albocycline?
A2: For initial solubilization, it is advisable to use a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a concentrated stock solution. For aqueous working solutions, it is crucial to use purified water (e.g., Milli-Q or equivalent) and to buffer the solution to a pH near neutral (pH 6.8-7.4) to minimize the risk of hydrolysis. The final concentration of the organic solvent in the aqueous working solution should be kept to a minimum to avoid potential cellular toxicity or off-target effects in biological assays.
Q3: How should I store my albocycline stock and working solutions?
A3: To maximize stability:
-
Stock Solutions (in organic solvent): Store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Aqueous Working Solutions: It is highly recommended to prepare these fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light. Avoid storing aqueous solutions for extended periods.
Q4: I am observing a decrease in the bioactivity of my albocycline solution over time. What could be the cause?
A4: A decrease in bioactivity is a strong indicator of compound degradation. Refer to the troubleshooting guide below to identify the potential cause, which could range from improper storage conditions (temperature, light exposure) to issues with the solution's pH or solvent purity. It is also advisable to verify the initial concentration and purity of your albocycline stock.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Degradation of albocycline in solution. | Prepare fresh working solutions for each experiment. Verify the stability of your stock solution using an analytical method like HPLC. Ensure consistent storage and handling procedures. |
| Loss of potency in older stock solutions | Gradual degradation during storage. | Discard the old stock solution and prepare a new one from a fresh vial of solid albocycline. Implement a strict aliquoting and storage protocol to minimize degradation of new stocks. |
| Precipitate formation in aqueous solution | Poor solubility of albocycline at the working concentration. | Decrease the working concentration of albocycline. Increase the percentage of co-solvent (e.g., DMSO), if permissible for your experimental system. Ensure the pH of the buffer is optimal for solubility. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of albocycline. | Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation). Adjust solution pH, protect from light, and store at lower temperatures to minimize degradation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Assessing Albocycline Stability
This protocol provides a general framework for monitoring the stability of albocycline in solution. The specific parameters may need to be optimized for your equipment and experimental conditions.
Objective: To quantify the concentration of intact albocycline over time under specific storage conditions.
Materials:
-
Albocycline
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
HPLC-grade formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Appropriate vials for sample storage
Methodology:
-
Preparation of Albocycline Solution: Prepare a solution of albocycline at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer system to be tested.
-
Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to determine the initial peak area corresponding to intact albocycline.
-
Sample Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure, pH).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it onto the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the intact albocycline at each time point.
-
Calculate the percentage of albocycline remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining albocycline versus time to determine the degradation kinetics.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute albocycline.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of albocycline.
-
Injection Volume: 10 µL
Visualizations
Caption: Factors potentially influencing albocycline degradation.
Caption: Troubleshooting workflow for albocycline instability.
How to avoid contamination in Streptomyces cultures for Albocycline production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in Streptomyces cultures for Albocycline production.
Troubleshooting Guide
Contamination is a primary challenge in the cultivation of Streptomyces due to their relatively slow growth rate compared to common contaminants.[1] Rapid identification and remediation are crucial for successful Albocycline production.
Table 1: Common Contamination Issues and Solutions
| Observation | Potential Cause(s) | Recommended Action(s) |
| Cloudy, turbid culture broth within 24-48 hours; rapid drop in pH. | Bacterial Contamination (e.g., Bacillus, E. coli): These fast-growing bacteria outcompete Streptomyces for nutrients.[1] | - Discard the contaminated culture immediately to prevent cross-contamination.- Review and reinforce aseptic techniques for inoculation and handling.- Verify the sterility of media, supplements, and instruments.- Check the efficacy of your autoclave using biological indicators. |
| Yellowish, mucoid colonies on agar (B569324) plates or slimy pellicle in liquid culture. | Pseudomonas Contamination: This is a common contaminant that can thrive in similar conditions as Streptomyces. | - Isolate Streptomyces from the contaminant by streaking on a new plate.- Consider using selective media containing antibiotics to which Pseudomonas is sensitive, but your Streptomyces strain is resistant.- Ensure dedicated equipment is used for Streptomyces cultures to prevent cross-contamination. |
| Fuzzy, filamentous growth (white, green, black, or grey) on agar or as floating colonies in liquid culture. | Fungal (Mold) Contamination: Fungal spores are ubiquitous in the laboratory environment. | - Discard contaminated cultures immediately in a sealed container.- Thoroughly clean and disinfect incubators, shakers, and the workspace with a suitable fungicide.- Check the integrity of air filters in biosafety cabinets.- Use antifungal agents (e.g., nystatin) in the culture medium if fungal contamination is persistent. |
| No visible growth or significantly slower growth than expected. | Suboptimal Culture Conditions: Incorrect pH, temperature, or nutrient composition can inhibit Streptomyces growth, making it more susceptible to takeover by contaminants. | - Verify the pH of the medium before and after sterilization.- Confirm incubator and shaker temperatures are accurate.- Optimize media composition for your specific Streptomyces strain. |
| Inconsistent or no Albocycline production in apparently pure cultures. | Phage Contamination or Strain Instability: Bacteriophage infection can lyse cells, while genetic instability can lead to loss of secondary metabolite production. | - Isolate single colonies and screen for Albocycline production.- Prepare fresh glycerol (B35011) stocks from high-producing, pure cultures.- If phage contamination is suspected, obtain a new, certified culture stock. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to prevent contamination in Streptomyces cultures?
A1: The most critical steps revolve around stringent aseptic technique and proper sterilization. Due to the slow doubling time of Streptomyces (4-6 hours) compared to common contaminants like E. coli and Bacillus, preventing the introduction of competing microorganisms is paramount.[1] Key practices include:
-
Working in a sterile environment: All manipulations should be performed in a certified biosafety cabinet (BSC) or laminar flow hood.
-
Proper sterilization of media and equipment: Autoclaving media and glassware at 121°C for at least 15-20 minutes is standard. However, for dense media or larger volumes, longer sterilization times may be necessary.[1]
-
Aseptic handling: This includes flaming the necks of flasks and tubes before and after transfers, using sterile loops, pipettes, and other instruments, and avoiding talking or unnecessary movement over open cultures.
-
Personal hygiene: Wearing appropriate personal protective equipment (PPE), including a clean lab coat and gloves, is essential.
Q2: How can I be sure my autoclave is working effectively?
A2: Regular validation of your autoclave's performance is crucial. This is best achieved using biological indicators (BIs), which contain spores of a highly heat-resistant bacterium, typically Geobacillus stearothermophilus.[2][3] After an autoclave cycle, the BI is incubated. If the spores have been killed, it indicates a successful sterilization cycle.
Table 2: Quantitative Data for Steam Sterilization Efficacy
| Parameter | Value | Significance |
| Standard Autoclave Cycle | 121°C for 15-20 minutes at 15 psi | Effective for killing most vegetative cells and spores. |
| D-value for Geobacillus stearothermophilus | 1.5 - 2.5 minutes at 121°C | The time required to reduce the microbial population by 90% (1-log reduction).[2] A key parameter in validating sterilization cycles. |
| Sterility Assurance Level (SAL) | 10⁻⁶ | The probability of a single viable microorganism surviving on an item after sterilization. This is the standard for medical and pharmaceutical applications. |
Q3: My Streptomyces culture is contaminated. Can I salvage it?
A3: In most cases, it is not recommended to salvage a contaminated culture, especially for production purposes. The metabolic byproducts of the contaminant can interfere with Streptomyces growth and Albocycline production. Furthermore, the risk of cross-contaminating other experiments is high. The best practice is to discard the culture safely and start anew from a pure, frozen stock.
Q4: Can the composition of my culture medium affect contamination risk?
A4: Yes, the medium composition can influence the risk and type of contamination. Rich media that support robust Streptomyces growth can also be ideal for many common contaminants. Some strategies to consider include:
-
Selective Media: Incorporating antibiotics or other selective agents that inhibit common contaminants but do not harm your Streptomyces strain can be effective.
-
pH Optimization: Adjusting the initial pH of the medium to a range that is optimal for your Streptomyces strain but less favorable for common contaminants can provide a competitive advantage.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can influence which microorganisms grow best. Optimizing these for Albocycline production may also inadvertently favor certain contaminants, requiring heightened aseptic vigilance.
Q5: How does contamination affect Albocycline production?
Experimental Protocols
Protocol 1: Aseptic Inoculation of a Liquid Streptomyces Culture
Objective: To transfer a Streptomyces culture from a solid medium or a glycerol stock to a liquid medium without introducing contamination.
Materials:
-
Biosafety cabinet (BSC)
-
Bunsen burner
-
Sterile baffled Erlenmeyer flask with sterile growth medium
-
Streptomyces culture on an agar plate or a frozen glycerol stock
-
Sterile inoculating loops or sterile toothpicks
-
70% ethanol
-
Incubator shaker
Procedure:
-
Prepare the workspace by wiping down the BSC with 70% ethanol.
-
Arrange all necessary materials within the BSC to minimize movement.
-
Light the Bunsen burner to create a sterile updraft.
-
From Agar Plate: a. Slightly open the lid of the Petri dish. b. Using a sterile inoculating loop or toothpick, scrape a small amount of spores and mycelia from the surface of a mature Streptomyces colony. c. Flame the neck of the flask containing the liquid medium. d. Transfer the inoculum into the liquid medium. e. Flame the neck of the flask again and replace the sterile closure.
-
From Glycerol Stock: a. Briefly thaw the glycerol stock vial. b. Flame the neck of the flask containing the liquid medium. c. Using a sterile pipette, transfer a small aliquot (e.g., 100 µL) of the thawed stock to the liquid medium. d. Flame the neck of the flask again and replace the sterile closure.
-
Place the inoculated flask in an incubator shaker at the optimal temperature and agitation speed for your Streptomyces strain.
Visualizations
Signaling Pathways in Contamination Response
Streptomyces species possess sophisticated signaling systems, such as two-component systems (TCSs), to sense and respond to environmental stresses, including the presence of competing microorganisms.[2][4][5][6][7] These systems play a crucial role in regulating antibiotic production as a defense mechanism.
Caption: A simplified diagram of a two-component signaling system in Streptomyces responding to environmental stressors like contaminants.
Experimental Workflow for Contamination Troubleshooting
A logical workflow is essential for efficiently identifying the source of contamination.
Caption: A decision-making workflow for troubleshooting contamination in Streptomyces cultures.
References
- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesalabs.com [mesalabs.com]
- 3. Indicators - SSID [ssidiagnostica.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Frontiers | Quorum Sensing: An Under-Explored Phenomenon in the Phylum Actinobacteria [frontiersin.org]
Technical Support Center: Enhancing the Bioactivity of Albocycline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Albocycline (B1666812) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, bioactivity testing, and formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Albocycline?
A1: Albocycline inhibits nicotinate (B505614) biosynthesis in bacteria, such as Bacillus subtilis. This disruption of a crucial metabolic pathway leads to its antibacterial effect.
Q2: Which structural sites on Albocycline are most amenable to modification for enhancing bioactivity?
A2: Research has identified three primary sites for functionalization to generate semi-synthetic analogs with potentially enhanced bioactivity: the C2-C3 enone, the tertiary carbinol at C4, and the allylic C16 methyl group.[1][2]
Q3: Have any specific modifications been shown to significantly improve Albocycline's potency?
A3: Yes, a C4 ester analog has been reported to be twice as potent as the parent Albocycline against methicillin-resistant Staphylococcus aureus (MRSA).[2]
Q4: What are the known challenges in synthesizing Albocycline derivatives?
A4: Researchers have reported difficulties with certain synthetic steps. For example, initial attempts at C4 esterification using Yamaguchi or Steglich conditions were unsuccessful, requiring prolonged heating with pyridine (B92270) and catalytic DMAP. Additionally, activating the allylic alcohol at C16 for subsequent displacement reactions has proven challenging under some conditions.[1]
Q5: What strategies can be employed to improve the bioavailability of Albocycline derivatives?
A5: While specific data on Albocycline is limited, general strategies for macrolide antibiotics can be applied. These include the use of lipid-based drug delivery systems like liposomes, nano- and micro-carriers to improve pharmacokinetics and stability, and the development of extended-release formulations.[3]
Troubleshooting Guides
Synthesis of Albocycline Derivatives
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield during C4 esterification. | - Inappropriate coupling reagents or conditions. Standard conditions like Yamaguchi or Steglich esterification may be ineffective.[1] - Steric hindrance around the tertiary alcohol at C4. | - Employ more forcing conditions. Successful esterification has been achieved with prolonged heating in pyridine with a catalytic amount of DMAP.[1] - Consider using a more reactive acylating agent. |
| Difficulty in functionalizing the C16 allylic methyl group. | - Unsuccessful activation of the allylic alcohol with sulfonate derivatives (e.g., mesylate, tosylate) for subsequent displacement.[1] | - Attempt alternative activation strategies. The use of diphenyl phosphoryl azide (B81097) (DPPA) and DBU has been shown to form a phosphate (B84403) intermediate that can undergo displacement.[1] - For oxidation to the aldehyde, Dess-Martin periodinane (DMP) has been used successfully.[1] |
| Formation of unexpected side products or regioisomers. | - SN2' displacement reactions can occur, leading to a mixture of regioisomers, particularly in reactions involving allylic systems.[1] | - Carefully control reaction conditions (temperature, solvent, reagents) to favor the desired isomer. - Employ purification techniques such as HPLC to separate the desired product from isomers. |
| Poor stereoselectivity in reactions involving chiral centers. | - The inherent stereochemical complexity of the macrolide scaffold can pose challenges in controlling the stereochemistry of new chiral centers.[4] | - Utilize stereoselective reagents and catalysts. - Optimize reaction conditions to favor the desired stereoisomer. - Employ chiral chromatography for the separation of diastereomers. |
Bioactivity Testing (Minimum Inhibitory Concentration - MIC Assays)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent MIC results between replicates. | - Inhomogeneous solution of the test compound.[5] - Variability in the inoculum size.[6] - Contamination of the bacterial culture or test wells. | - Ensure the derivative is fully dissolved in the solvent before adding to the broth. Vortex or sonicate if necessary. - Strictly adhere to standardized protocols for inoculum preparation to ensure a consistent cell density in each well. - Use aseptic techniques throughout the assay to prevent contamination. |
| No inhibition of bacterial growth, even at high concentrations. | - The derivative may be inactive against the tested strain. - The derivative may have poor solubility in the broth medium, leading to precipitation and an inaccurate effective concentration. | - Test against a broader panel of bacterial strains, including susceptible control strains. - Use a solvent like DMSO to dissolve the compound initially, but ensure the final concentration in the assay does not inhibit bacterial growth. - Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider formulation strategies or alternative solvents. |
| Unexpected susceptibility or resistance patterns. | - Cross-contamination of bacterial stocks.[7] - Intrinsic resistance of the test organism that was not previously known. - Errors in the preparation of antibiotic dilutions. | - Re-streak and verify the identity of the bacterial strains used. - Consult literature and databases for known resistance profiles of the test organisms. - Double-check all calculations and dilutions for the preparation of the antibiotic stock and working solutions. |
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Albocycline and its Derivatives against Staphylococcus aureus
| Compound | Modification | S. aureus (UAMS-1) MIC (µg/mL) | S. aureus (USA-300, MRSA) MIC (µg/mL) |
| Albocycline (1) | Parent Compound | 0.5 - 1.0 | 0.5 - 1.0 |
| Cineromycin B (5) | O-desmethyl at C8 | > 32 | > 32 |
| C4 Benzoate Derivative (6) | Esterification at C4 | 0.25 | 0.25 |
| C16 Aldehyde (10) | Oxidation of C16-OH | > 32 | > 32 |
| 16-Methoxyalbocycline (11) | Etherification at C16 | > 32 | > 32 |
Data sourced from Daher et al., 2020.[1]
Experimental Protocols
Protocol 1: Synthesis of C16 Aldehyde Derivative of Albocycline (10)
This protocol is adapted from the work of Daher et al. (2020).[1]
-
Preparation of Allylic Alcohol (9):
-
Synthesize the allylic alcohol derivative (9) from Albocycline (1) via allylic functionalization using selenium dioxide (SeO₂).
-
-
Oxidation Reaction:
-
Dissolve the allylic alcohol (9) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add Dess-Martin periodinane (DMP) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the C16 aldehyde (10).
-
Protocol 2: Broth Microdilution MIC Assay
This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Albocycline derivatives.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, pick a single colony of the test bacterium and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to the final required inoculum density (typically ~5 x 10⁵ CFU/mL) in the test broth.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the Albocycline derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Experimental workflow for the development and testing of Albocycline derivatives.
Caption: Inhibition of the Nicotinate biosynthesis pathway by Albocycline.
References
- 1. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of semi-synthetic albocycline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stereoselective synthesis and the polyene macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolving Antibiotics against Resistance: a Potential Platform for Natural Product Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Albocycline Experiments and Macrolide Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Albocycline (B1666812), particularly in the context of macrolide resistance.
Frequently Asked Questions (FAQs)
Q1: What is Albocycline and what is its primary antibacterial target?
A1: Albocycline (also known as Ingramycin) is a macrolide antibiotic.[1] While its 14-membered macrolactone structure is similar to other macrolides that typically target the bacterial ribosome, current research suggests that Albocycline's primary target is not the ribosome.[2][3] Biochemical and genetic studies indicate that Albocycline's potent activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) is likely due to the modulation of cellular NADPH ratios and the upregulation of redox sensing.[2][3] One proposed mechanism involves the inhibition of nicotinate (B505614) biosynthesis.[1]
Q2: What are the common mechanisms of resistance to macrolide antibiotics?
A2: Bacteria have developed several mechanisms to resist macrolide antibiotics. The most common are:
-
Target Site Modification: This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferases. These enzymes add methyl groups to the 23S rRNA, a component of the large ribosomal subunit. This modification prevents macrolides from binding to their target, thus inhibiting their action.
-
Active Efflux: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport macrolides out of the cell. This prevents the antibiotic from reaching a high enough intracellular concentration to be effective. Common efflux pump genes include mef (macrolide efflux) and msr (macrolide-streptogramin resistance).
Q3: Is Albocycline affected by common macrolide resistance mechanisms like erm genes or efflux pumps?
A3: Since evidence suggests Albocycline does not primarily target the ribosome, it may not be affected by target-site modification mechanisms like those conferred by erm genes.[2] However, its susceptibility to efflux pumps that can transport a broad range of substrates is a possibility that may require experimental investigation.
Q4: A specific mutation in an NADPH-dependent oxidoreductase has been linked to high-level Albocycline resistance in S. aureus. Can you explain this?
A4: Yes, studies have shown that spontaneous mutations leading to high-level resistance to Albocycline in S. aureus can occur in a gene encoding an NADPH-dependent oxidoreductase.[2][3] The current hypothesis is that Albocycline may target a key enzyme in the cell that is dependent on NADPH. By acquiring mutations in this oxidoreductase, the bacterium may alter its cellular pools of NADPH and NADH, bypassing the inhibitory effect of Albocycline.[2] This resistance mechanism is distinct from the common macrolide resistance pathways.
Q5: How can I potentiate the activity of Albocycline against resistant strains?
A5: One promising strategy for overcoming antibiotic resistance is the use of efflux pump inhibitors (EPIs). If resistance is suspected to be mediated by an efflux pump, co-administering Albocycline with an EPI could restore its activity by increasing the intracellular concentration of the antibiotic. Another approach could be combination therapy with other antibiotics that have different mechanisms of action.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with Albocycline.
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values.
| Potential Cause | Recommended Action |
| Albocycline Degradation | Albocycline's stability in your specific test medium at 37°C for the duration of the assay (e.g., 16-24 hours) may be a factor. It is recommended to prepare fresh stock solutions and dilutions for each experiment. If you suspect stability issues, you can perform a bioassay at different time points to check for loss of activity.[4] |
| Inoculum Effect | A higher-than-expected bacterial inoculum can lead to artificially high MIC values. Ensure your inoculum is standardized correctly, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and then diluted to the final desired concentration for the assay.[5] |
| Albocycline Solubility Issues | Albocycline may precipitate out of solution when diluted from a DMSO stock into an aqueous culture medium. To mitigate this, ensure the final DMSO concentration in your assay is low (typically ≤0.5%). Prepare dilutions in a stepwise manner.[6] |
| Contamination | Contamination of your bacterial culture, media, or reagents can lead to erroneous results. Always use aseptic techniques and perform purity checks of your cultures.[5] |
Issue 2: No bacterial growth observed, even in the no-antibiotic control wells.
| Potential Cause | Recommended Action |
| Non-viable Inoculum | The bacterial culture used for the inoculum may not have been in the correct growth phase or may have lost viability. Use a fresh, actively growing culture to prepare your inoculum.[5] |
| Unsuitable Growth Medium | The chosen medium may not support the robust growth of your bacterial strain. Confirm that your strain grows well in the selected medium under the assay conditions. |
| Residual Solvent Toxicity | If using a solvent like DMSO to dissolve Albocycline, ensure the final concentration in all wells, including the control, is below the toxic level for your bacterial strain (generally <1%). |
Issue 3: Spontaneous emergence of highly resistant mutants during experiments.
| Potential Cause | Recommended Action |
| Single-step Mutation | High-level resistance to Albocycline can arise from single nucleotide polymorphisms (SNPs) in specific genes, such as the one encoding an NADPH-dependent oxidoreductase in S. aureus.[2] |
| Confirming Resistance | If you observe colonies growing at high concentrations of Albocycline, streak them onto antibiotic-free agar (B569324) to isolate single colonies. Then, re-test the MIC of these isolates to confirm the resistance phenotype. |
| Investigating the Mechanism | To determine if the resistance is due to the known mechanism, you can sequence the NADPH-dependent oxidoreductase gene in your resistant isolates and compare it to the wild-type parent strain. |
Data Presentation
Table 1: In Vitro Activity of Albocycline against Staphylococcus aureus
| Strain | Relevant Genotype/Phenotype | Albocycline MIC (µg/mL) | Reference(s) |
| S. aureus (ATCC 25923) | Methicillin-Susceptible (MSSA) | 0.5 - 1.0 | [7] |
| S. aureus (ATCC 33591) | Methicillin-Resistant (MRSA) | 0.5 - 1.0 | [7] |
| S. aureus (ATCC 700699) | Vancomycin-Intermediate (VISA) | 0.5 - 1.0 | [7] |
| S. aureus (VRS4) | Vancomycin-Resistant (VRSA) | 0.5 - 1.0 | [7] |
| S. aureus UAMS-1 | Wild-Type | 1 | [2] |
| S. aureus NE1416 | Transposon mutant in NADPH-dependent oxidoreductase gene | >256 | [2] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Albocycline
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Albocycline Stock Solution:
-
Dissolve Albocycline powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (e.g., Mueller-Hinton Agar), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB) or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Microtiter Plate:
-
Perform serial two-fold dilutions of the Albocycline stock solution in MHB across the wells of a 96-well microtiter plate to achieve the desired final concentration range.
-
Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level toxic to the bacteria (typically ≤0.5%).
-
Include a positive control well (MHB + inoculum, no Albocycline) and a negative control well (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Albocycline that completely inhibits visible growth of the organism.[8]
-
Protocol 2: Investigating Albocycline Resistance via Gene Sequencing
This protocol outlines a general workflow for identifying mutations in a target gene from a resistant bacterial isolate.
-
Generation of Resistant Mutants (Optional):
-
Culture the wild-type bacteria in broth containing Albocycline at a concentration 2-4 times the MIC.
-
Incubate until turbidity is observed, indicating the growth of resistant mutants.
-
Plate the culture on antibiotic-free agar to obtain isolated colonies.[2]
-
-
Confirmation of Resistance:
-
Perform an MIC assay (as described in Protocol 1) on the isolated colonies to confirm the elevated MIC and the stability of the resistance phenotype.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from both the wild-type parent strain and the confirmed resistant isolate using a commercial DNA extraction kit.
-
-
PCR Amplification of the Target Gene:
-
Design primers to amplify the entire coding sequence of the suspected resistance gene (e.g., the NADPH-dependent oxidoreductase in S. aureus).
-
Perform PCR using the extracted genomic DNA as a template.
-
-
DNA Sequencing:
-
Purify the PCR product and send it for Sanger sequencing.
-
Sequence both the forward and reverse strands for accuracy.
-
-
Sequence Analysis:
-
Align the sequencing results from the resistant isolate and the wild-type strain using bioinformatics software (e.g., BLAST, Clustal Omega).
-
Identify any single nucleotide polymorphisms (SNPs), insertions, or deletions in the gene of the resistant isolate.
-
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Investigating Albocycline Resistance Mechanisms.
Caption: Common Macrolide Resistance Pathways.
References
- 1. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.com [idexx.com]
Troubleshooting unexpected side effects of Albocycline in cell-based assays.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected side effects with Albocycline in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Higher-than-expected cytotoxicity or a sudden drop in cell viability.
-
Question: We observed a significant decrease in cell viability in our cell line treated with Albocycline, even at concentrations reported to be safe for other cell types. What could be the cause?
-
Answer: This issue can arise from several factors, primarily related to off-target effects of Albocycline, such as induction of mitochondrial dysfunction and oxidative stress. Bactericidal antibiotics have been shown to cause mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS) in mammalian cells.[1] This can lead to oxidative damage to DNA, proteins, and lipids, ultimately triggering cell death.
Troubleshooting Steps:
-
Confirm Albocycline Concentration and Purity: Ensure the correct concentration of Albocycline was used and that the compound has not degraded.
-
Assess Mitochondrial Health: Perform an assay to measure mitochondrial membrane potential (MMP). A decrease in MMP is an early indicator of mitochondrial dysfunction.
-
Measure Reactive Oxygen Species (ROS): Quantify intracellular ROS levels. An increase in ROS suggests oxidative stress.
-
Co-treatment with an Antioxidant: To determine if cytotoxicity is mediated by oxidative stress, co-treat your cells with Albocycline and an antioxidant like N-acetylcysteine (NAC) and observe if cell viability improves.
-
Issue 2: Altered cell morphology and reduced proliferation without significant cell death.
-
Question: Our cells treated with Albocycline are showing changes in morphology (e.g., becoming more elongated or rounded) and a slower proliferation rate, but our cell death assays (e.g., LDH release) are not showing a significant increase in cytotoxicity. What is happening?
-
Answer: This may be related to a known off-target effect of Albocycline, which is the inhibition of prolyl endopeptidase (PREP) in eukaryotic cells. PREP is a serine protease involved in the maturation and degradation of peptide hormones and neuropeptides, and its inhibition can affect various cellular processes, including cell signaling and cytoskeletal dynamics, potentially leading to the observed changes.
Troubleshooting Steps:
-
Microscopic Examination: Carefully document the morphological changes through microscopy.
-
Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to see if Albocycline is causing arrest at a specific phase of the cell cycle.
-
Investigate Prolyl Endopeptidase Inhibition: If available in your lab, you can perform a PREP activity assay to confirm inhibition by Albocycline in your cell line.
-
Downstream Signaling Analysis: Investigate signaling pathways known to be affected by PREP inhibition, such as those involved in cell proliferation and morphology.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of Albocycline?
-
A1: Albocycline's primary established mechanism of action is as an antibiotic that inhibits nicotinate (B505614) biosynthesis in certain bacteria. It has also been reported to interfere with peptidoglycan biosynthesis in some bacterial species.
-
-
Q2: What are the known off-target effects of Albocycline in mammalian cells?
-
A2: A significant off-target effect of Albocycline in eukaryotic cells is the inhibition of prolyl endopeptidase (PREP). Additionally, as a macrolide antibiotic, it may induce mitochondrial dysfunction and oxidative stress, a phenomenon observed with other bactericidal antibiotics.[1]
-
-
Q3: Are there any reports on the cytotoxicity of Albocycline in human cell lines?
-
Q4: How can I differentiate between cytotoxicity caused by mitochondrial dysfunction and other mechanisms?
-
A4: A multi-assay approach is recommended. You can specifically measure mitochondrial membrane potential and intracellular ROS levels. If you observe a decrease in mitochondrial membrane potential and an increase in ROS that is rescued by an antioxidant, it strongly suggests mitochondrial dysfunction as the primary cause of cytotoxicity.
-
Quantitative Data
Due to the limited availability of comprehensive public data on Albocycline's cytotoxicity across a wide range of mammalian cell lines, the following table provides a representative structure for summarizing such data. Researchers should determine these values empirically for their specific cell lines of interest.
| Cell Line | Cell Type | IC50 (µM) - 24h | IC50 (µM) - 48h | IC50 (µM) - 72h | Notes |
| HeLa | Human Cervical Cancer | Data not available | Data not available | Data not available | It is recommended to perform a dose-response curve. |
| HEK293 | Human Embryonic Kidney | Data not available | Data not available | Data not available | It is recommended to perform a dose-response curve. |
| A549 | Human Lung Carcinoma | Data not available | Data not available | Data not available | It is recommended to perform a dose-response curve. |
| MCF-7 | Human Breast Cancer | Data not available | Data not available | Data not available | It is recommended to perform a dose-response curve. |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Albocycline stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of Albocycline in complete culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of Albocycline. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Measurement of Mitochondrial Membrane Potential (MMP)
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.
-
Materials:
-
Cells of interest
-
Culture plates or slides
-
Albocycline
-
JC-1 staining solution
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with Albocycline at the desired concentration and for the desired time. Include positive (e.g., CCCP) and negative controls.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 staining solution according to the manufacturer's instructions.
-
Wash the cells to remove the staining solution.
-
Analyze the cells using a fluorescence microscope (healthy cells will show red fluorescent aggregates in mitochondria, while apoptotic or unhealthy cells with low MMP will show green fluorescent monomers) or a flow cytometer.
-
3. Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFDA to detect intracellular ROS.
-
Materials:
-
Cells of interest
-
Culture plates
-
Albocycline
-
DCFDA (2',7'-dichlorodihydrofluorescein diacetate) solution
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
-
-
Procedure:
-
Culture cells in appropriate plates.
-
Treat cells with Albocycline at various concentrations. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Load the cells with DCFDA solution according to the manufacturer's protocol and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence plate reader, or visualize the cells with a fluorescence microscope or analyze by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.
-
Visualizations
Caption: Potential mechanisms of Albocycline's unexpected side effects in cell-based assays.
Caption: A general workflow for troubleshooting unexpected results with Albocycline.
Caption: Logical relationships between observed problems, potential causes, and solutions.
References
Albocycline Extraction & Purification: A Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining albocycline (B1666812) extraction protocols for higher purity.
Frequently Asked Questions (FAQs)
Q1: Which microbial strains are known to produce albocycline?
Albocycline is a macrolide antibiotic produced by several species of Gram-positive bacteria, particularly from the genus Streptomyces. Commonly cited producer strains include Streptomyces maizeus, S. brunneogriseus, S. roseocinereus, and other Streptomyces species.[1][2][3]
Q2: What are the recommended initial steps for extracting albocycline from a fermentation broth?
The initial extraction typically involves separating the mycelium from the fermentation broth by centrifugation or filtration. The supernatant, containing the secreted albocycline, is then subjected to solvent extraction. Ethyl acetate (B1210297) is a frequently used solvent for this purpose, mixed in a 1:1 ratio with the supernatant.[2][4] After vigorous mixing, the organic phase is separated and concentrated under reduced pressure to yield a crude extract.
Q3: What are the common impurities encountered during albocycline extraction?
Common impurities can include other secondary metabolites from the Streptomyces strain, residual media components, and structurally similar analogs of albocycline. One specific known impurity is 2,3-dihydroalbocycline, an inactive biotransformation product that can be generated by certain Streptomyces species.[5][6]
Q4: Which chromatographic techniques are most effective for albocycline purification?
A multi-step chromatographic approach is generally most effective.
-
Initial Purification: Vacuum flash chromatography (VFC) or silica (B1680970) gel column chromatography can be used for the initial cleanup of the crude extract.[2][7]
-
High-Purity Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for obtaining high-purity albocycline.[8]
Q5: How can the purity of the final albocycline product be assessed?
Purity is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) provides a quantitative measure of purity by peak area. For structural confirmation and to ensure the absence of closely related impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[2][9]
Troubleshooting Guides
Issue 1: Low Yield of Crude Albocycline Extract
If you are experiencing a lower-than-expected yield of crude albocycline after solvent extraction, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Action |
| Suboptimal Fermentation Conditions | Review and optimize fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. Different Streptomyces species have varying optimal conditions for secondary metabolite production.[5][9][10] |
| Inefficient Solvent Extraction | Ensure thorough mixing of the fermentation broth with the extraction solvent (e.g., ethyl acetate) to maximize the transfer of albocycline into the organic phase. Perform multiple extractions (2-3 times) of the aqueous phase and pool the organic layers. |
| Incorrect pH of Extraction | The pH of the fermentation broth can influence the solubility and stability of albocycline. While not always explicitly stated for albocycline, adjusting the pH to a neutral or slightly acidic level before extraction can sometimes improve the recovery of secondary metabolites. |
| Degradation of Albocycline | Albocycline may be sensitive to high temperatures or extreme pH levels. Avoid excessive heat during the solvent evaporation step. Use a rotary evaporator at a controlled temperature.[11] |
| Incomplete Cell Lysis (for intracellular production) | While albocycline is typically secreted, if intracellular production is significant, ensure efficient cell lysis before extraction using methods like sonication or homogenization. |
Issue 2: Low Purity of Final Albocycline Product
If your final albocycline product shows significant impurities after purification, the following troubleshooting steps may help.
| Potential Cause | Troubleshooting Action |
| Co-elution of Impurities in Column Chromatography | Optimize the solvent gradient in your silica gel or HPLC separation. For silica gel, a gradient of chloroform (B151607) and methanol (B129727) is often used.[7] For RP-HPLC, a gradient of water and acetonitrile (B52724) with a modifier like trifluoroacetic acid (TFA) is common. A shallower gradient can improve the resolution of closely eluting compounds.[12] |
| Presence of Structurally Similar Analogs | High-resolution analytical techniques like LC-MS can help identify if impurities are structurally related to albocycline (e.g., 2,3-dihydroalbocycline).[6] Optimizing the HPLC method is crucial for separating these analogs. |
| Column Overloading | Overloading the chromatography column can lead to poor separation and co-elution of impurities. Reduce the amount of sample loaded onto the column or use a larger column. |
| Contamination from Solvents or Glassware | Ensure all solvents are of high purity (HPLC grade) and that glassware is thoroughly cleaned to avoid introducing contaminants. |
| Inadequate Initial Purification | If the crude extract is highly complex, consider adding an extra purification step before the final HPLC, such as a different type of column chromatography or a solid-phase extraction (SPE) step. |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. for Albocycline Production
This protocol is a general guideline and should be optimized for the specific Streptomyces strain being used.
-
Media Preparation: Prepare a suitable liquid fermentation medium such as ISP2 (International Streptomyces Project 2) or Tryptic Soy Broth (TSB).[2]
-
Inoculation: Inoculate the sterile fermentation medium with a fresh culture of the Streptomyces strain.
-
Incubation: Incubate the culture in a shaker incubator at 28-30°C with agitation (e.g., 200 rpm) for 72-96 hours.[2]
-
Monitoring: Monitor the production of albocycline by taking small aliquots of the culture at different time points and analyzing them by bioassay or HPLC.
Protocol 2: Solvent Extraction of Albocycline
-
Separation: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g) for 15 minutes to pellet the mycelia.
-
Extraction: Decant the supernatant into a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes.[2]
-
Phase Separation: Allow the layers to separate. Collect the upper organic (ethyl acetate) layer.
-
Repeat: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pooling and Drying: Pool all the organic extracts. Dry the combined extract over anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentration: Filter out the sodium sulfate and concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude albocycline extract.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform).[7]
-
Sample Loading: Dissolve the crude albocycline extract in a minimal amount of the initial mobile phase solvent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1, 7:3, 1:1).[7]
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing albocycline.
-
Pooling and Concentration: Pool the fractions containing pure or semi-pure albocycline and concentrate them under reduced pressure.
Protocol 4: Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the partially purified albocycline from the previous step in the initial mobile phase for HPLC. Filter the sample through a 0.22 µm syringe filter.
-
Column and Mobile Phase: Use a C18 reversed-phase column. The mobile phase typically consists of Solvent A (e.g., water with 0.1% TFA) and Solvent B (e.g., acetonitrile with 0.1% TFA).[12]
-
Gradient Elution: Run a linear gradient from a low percentage of Solvent B to a high percentage of Solvent B over a specified time (e.g., 20% to 100% B over 30 minutes).
-
Detection and Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 260 nm). Collect the peak corresponding to albocycline.
-
Solvent Removal: Remove the HPLC solvents from the collected fraction, often by lyophilization (freeze-drying), to obtain the pure albocycline.
Visualizations
References
- 1. OPTIMIZATION OF SOME CULTURE CONDITIONS FOR IMPROVED BIOMASS AND ANTIBIOTIC PRODUCTION BY STREPTOMYCES SPECTABILIS ISOLATED FROM SOIL | Semantic Scholar [semanticscholar.org]
- 2. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae [mdpi.com]
- 3. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. interesjournals.org [interesjournals.org]
- 6. Biomodification of albocycline by Streptomyces venezuelae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. scispace.com [scispace.com]
- 11. Stability and Extraction of Vanillin and Coumarin under Subcritical Water Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Validation & Comparative
A Comparative Efficacy Analysis of Albocycline and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Albocycline (B1666812) and the established antibiotic, Vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). The content synthesizes available in vitro data, elucidates the distinct mechanisms of action, and outlines relevant experimental protocols to inform research and development efforts in the pursuit of novel anti-MRSA therapeutics.
Executive Summary
Albocycline, a macrolactone natural product, has demonstrated potent in vitro activity against MRSA, with a Minimum Inhibitory Concentration (MIC) range comparable to that of Vancomycin, a glycopeptide antibiotic that has long been a cornerstone of anti-MRSA therapy. While both compounds exhibit efficacy, their mechanisms of action are fundamentally different. Vancomycin disrupts bacterial cell wall synthesis by binding to peptidoglycan precursors. In contrast, Albocycline's mechanism is not fully elucidated but is understood to involve the modulation of cellular NADPH levels and the upregulation of redox sensing, representing a potentially novel target pathway.
Data Presentation
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for Albocycline and Vancomycin against MRSA, as reported in various studies. It is important to note that these values are compiled from different sources and experimental conditions may vary.
| Antibiotic | MRSA Strain(s) | MIC Range (µg/mL) | Key Findings |
| Albocycline | Various clinical isolates | 0.5 - 1.0[1] | Described as equipotent to Vancomycin.[2][3] |
| Vancomycin | Various clinical isolates | ≤0.5 - 2.0+ | MICs of 1.0 µg/mL are common.[4] "MIC creep" is a noted concern, with treatment failures occurring even at susceptible MICs. |
Mechanisms of Action
The two antibiotics combat MRSA through distinct cellular pathways.
Vancomycin: This glycopeptide antibiotic inhibits the biosynthesis of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid II, a precursor molecule in peptidoglycan synthesis. This binding sterically hinders the transglycosylation and transpeptidation steps, preventing the formation of the rigid peptidoglycan layer and ultimately leading to cell lysis.
Vancomycin's inhibition of peptidoglycan synthesis.
Albocycline: The precise molecular target of Albocycline remains under investigation, but it does not appear to directly inhibit peptidoglycan biosynthesis enzymes like MurA or the bacterial ribosome.[1] Current evidence suggests that Albocycline modulates the intracellular ratio of NADPH and upregulates redox sensing pathways.[1] This disruption of cellular redox homeostasis is hypothesized to be the primary mechanism of its antibacterial activity.
Hypothesized mechanism of Albocycline action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a standardized in vitro technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow for MIC determination by broth microdilution.
Detailed Methodology:
-
Preparation of Antibiotic Dilutions: Two-fold serial dilutions of Albocycline or Vancomycin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Time-Kill Assay
A time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
General workflow for a time-kill assay.
Detailed Methodology:
-
Inoculum Preparation: An MRSA culture is grown to the logarithmic phase and diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in fresh CAMHB.
-
Exposure: The bacterial suspension is exposed to various concentrations of Albocycline or Vancomycin (typically multiples of the MIC). A growth control without any antibiotic is included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Viable Cell Counting: The aliquots are serially diluted and plated on Mueller-Hinton Agar (MHA) to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
In Vivo Efficacy
As of the date of this guide, there is a notable absence of publicly available, direct comparative in vivo studies evaluating the efficacy of Albocycline and Vancomycin against MRSA infections in animal models. While numerous studies have assessed the in vivo efficacy of Vancomycin in various murine models (e.g., sepsis, skin infection, and thigh infection models), similar comprehensive data for Albocycline is lacking.
The development of robust in vivo data for Albocycline is a critical next step to validate its potential as a therapeutic agent for MRSA infections. Such studies would provide crucial information on its pharmacokinetic and pharmacodynamic properties, and its ability to reduce bacterial burden and improve survival outcomes in a living system.
Conclusion
Albocycline presents a promising profile as an anti-MRSA agent, with in vitro potency comparable to Vancomycin and a distinct, potentially novel mechanism of action. Its ability to modulate NADPH levels and redox sensing in MRSA suggests it may be effective against strains that have developed resistance to cell wall synthesis inhibitors.
However, the current understanding of Albocycline's efficacy is limited by the absence of direct comparative in vivo data. Future research should prioritize head-to-head comparisons of Albocycline and Vancomycin in established murine models of MRSA infection to ascertain its therapeutic potential. These studies will be instrumental in determining if the promising in vitro activity of Albocycline translates into effective in vivo outcomes, paving the way for its potential development as a new weapon in the fight against multidrug-resistant pathogens.
References
- 1. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
Albocycline: A Novel Macrolide with a Distinct Mechanism for Combating Gram-Positive Bacteria
For Immediate Release
A comprehensive analysis of the macrolide antibiotic albocycline (B1666812) reveals a promising alternative to conventional macrolides for the treatment of Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA). Exhibiting a unique mechanism of action that circumvents common macrolide resistance pathways, albocycline demonstrates potent antibacterial activity. This comparison guide provides an in-depth look at the performance of albocycline versus other widely used macrolide antibiotics—erythromycin, clarithromycin (B1669154), and azithromycin—supported by experimental data.
Executive Summary
Albocycline, a 14-membered macrolactone, distinguishes itself from traditional macrolides by its lack of a carbohydrate moiety and its novel mechanism of action. While typical macrolides inhibit protein synthesis by binding to the bacterial ribosome, albocycline is understood to disrupt cell wall integrity by inhibiting peptidoglycan biosynthesis and also interfering with nicotinate (B505614) biosynthesis. This fundamental difference in its mode of action makes albocycline a compelling candidate for overcoming existing macrolide resistance. This guide will delve into the comparative in vitro activity, mechanisms of action and resistance, in vivo efficacy, and cytotoxicity of albocycline against other leading macrolides.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of this activity. The following tables summarize the MIC ranges for albocycline and other macrolides against key Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) Range (μg/mL) against Staphylococcus aureus
| Antibiotic | Methicillin-Susceptible S. aureus (MSSA) | Methicillin-Resistant S. aureus (MRSA) |
| Albocycline | 0.5 - 1.0[1][2] | 0.5 - 1.0[1][2] |
| Erythromycin | ≤0.5 - >64[3][4] | ≥8 - >2048[3][5] |
| Clarithromycin | Data not readily available in a comparable format | ≥64[6] |
| Azithromycin | Data not readily available in a comparable format | 32 - 64[7][8] |
Table 2: Minimum Inhibitory Concentration (MIC) Range (μg/mL) against Streptococcus pneumoniae
| Antibiotic | MIC Range (μg/mL) |
| Albocycline | Data not readily available |
| Erythromycin | ≤0.06 - >128[9][10] |
| Clarithromycin | ≤0.03 - ≥64[6][11] |
| Azithromycin | ≤0.12 - >200[6][12] |
Table 3: Minimum Inhibitory Concentration (MIC) Range (μg/mL) against Enterococcus faecalis
| Antibiotic | MIC Range (μg/mL) |
| Albocycline | Data not readily available |
| Erythromycin | >8 - >256 (High intrinsic resistance)[13][14][15] |
| Clarithromycin | High resistance reported[16] |
| Azithromycin | >256 (Poor susceptibility)[13][17] |
Note: The provided MIC values are compiled from various studies and may reflect different testing methodologies and strain collections. Direct head-to-head comparative studies are limited.
Mechanism of Action: A Tale of Two Pathways
The primary difference between albocycline and other macrolides lies in their cellular targets.
Conventional Macrolides (Erythromycin, Clarithromycin, Azithromycin): These antibiotics act by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This bacteriostatic action prevents the bacteria from growing and multiplying.
Albocycline: Current research suggests a dual mechanism of action for albocycline that is distinct from ribosomal inhibition.
-
Inhibition of Peptidoglycan Biosynthesis: Albocycline is thought to inhibit undecaprenyl pyrophosphate synthase (UppS), an essential enzyme in the synthesis of the lipid carrier undecaprenyl phosphate. This carrier is crucial for the transport of peptidoglycan precursors across the cell membrane to build the bacterial cell wall. By disrupting this process, albocycline weakens the cell wall, leading to cell death.
-
Inhibition of Nicotinate Biosynthesis: Albocycline has also been shown to block the synthesis of nicotinate (a form of vitamin B3) in bacteria. Nicotinate is a precursor for the synthesis of NAD and NADP, essential coenzymes for numerous metabolic redox reactions. Interference with this pathway disrupts bacterial metabolism.
Mechanisms of Resistance
Resistance to conventional macrolides is a significant clinical concern and primarily occurs through two mechanisms:
-
Target Site Modification: Methylation of the 23S rRNA component of the 50S ribosomal subunit, mediated by erm genes, prevents macrolide binding.
-
Drug Efflux: Active pumping of the antibiotic out of the bacterial cell, mediated by mef genes, reduces the intracellular drug concentration.
Albocycline's different target suggests that it would not be affected by these common resistance mechanisms. However, resistance to albocycline can emerge through mutations that alter cellular NAD/PH pools, indicating a different evolutionary path for resistance development[18].
In Vivo Efficacy
Animal models provide crucial data on how an antibiotic performs in a living system. While direct comparative in vivo studies are limited, existing data for individual macrolides in murine models of MRSA infection offer some insights.
Table 4: Summary of In Vivo Efficacy in Murine MRSA Infection Models
| Antibiotic | Model | Key Findings | Reference |
| Albocycline | Data not readily available in a direct comparative model | - | |
| Erythromycin | Staphylococcal infection in normal and granulocytopenic mice | Erythromycin was found to be more potent than clindamycin (B1669177) based on dosage.[19] | [19] |
| Clarithromycin | Murine lung infection model | Showed efficacy against S. pneumoniae expressing low-level macrolide resistance.[6][20] | [6][20] |
| Azithromycin | Murine pneumonia model | Demonstrated effectiveness against MRSA growth and improved survival.[21][22][23] | [21][22][23] |
Cytotoxicity Profile
The safety of an antibiotic is as important as its efficacy. Cytotoxicity assays help to determine the potential for a drug to harm host cells.
Table 5: Comparative Cytotoxicity in a Human Liver Cell Line
| Antibiotic | Cytotoxicity Ranking (from most to least toxic) |
| Erythromycin estolate | 1 |
| Erythromycin-11,12-cyclic carbonate | 2 |
| Roxithromycin | 3 |
| Clarithromycin | 4 |
| Azithromycin | 5 |
| Erythromycin base | 6 |
| Albocycline | Not toxic to human HepG2 cells in MTT assays.[2] |
Source: Adapted from a study comparing the cytotoxicity of various macrolides.[24][25][26][27]
Albocycline has been shown to be non-toxic to human HepG2 cells in MTT assays, suggesting a favorable safety profile.[2]
Experimental Protocols
To ensure transparency and reproducibility, the methodologies for the key experiments cited in this guide are outlined below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Conclusion
Albocycline presents a significant advancement in the macrolide class of antibiotics. Its distinct mechanism of action, targeting bacterial cell wall and nicotinate biosynthesis, offers a promising strategy to combat Gram-positive pathogens, including those resistant to conventional macrolides. The available in vitro data indicates potent activity against S. aureus, including MRSA, with a favorable preliminary safety profile. While more extensive head-to-head comparative studies, particularly in vivo, are warranted to fully elucidate its clinical potential, albocycline stands out as a valuable lead compound in the urgent quest for new and effective antibacterial agents. Researchers and drug development professionals should consider the unique attributes of albocycline in the design of next-generation antibiotics to address the growing challenge of antimicrobial resistance.
References
- 1. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Macrolide Susceptibility on Efficacies of Clarithromycin and Azithromycin against Streptococcus pneumoniae in a Murine Lung Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Antimicrobial susceptibility of Enterococcus faecalis isolated from canals of root filled teeth with periapical lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of the Erythromycin rRNA Methylase Gene erm(A) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissemination and characteristics of high-level erythromycin-resistant Enterococcus faecalis from bulk tank milk of dairy companies in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.ekb.eg [journals.ekb.eg]
- 17. droracle.ai [droracle.ai]
- 18. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy of clarithromycin against Streptococcus pneumoniae expressing mef(A)-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Efficacy of Azithromycin in a Mouse Pneumonia Model against Hospital-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
Validating the Inhibitory Effect of Albocycline on Peptidoglycan Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of albocycline's inhibitory effects on bacterial peptidoglycan synthesis, benchmarked against established inhibitors, vancomycin (B549263) and fosfomycin (B1673569). It includes quantitative data, detailed experimental protocols, and visualizations to support researchers in the validation and study of novel antimicrobial agents targeting the bacterial cell wall.
Comparative Inhibitory Activity
The following table summarizes the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of albocycline (B1666812), vancomycin, and fosfomycin against key bacterial strains and enzymes. This data facilitates a direct comparison of their potency.
| Compound | Target Organism/Enzyme | Assay Type | Value | Reference(s) |
| Albocycline | Staphylococcus aureus (MSSA) | MIC | 0.5 - 1.0 µg/mL | [1] |
| Staphylococcus aureus (MRSA) | MIC | 0.5 - 1.0 µg/mL | [1] | |
| Staphylococcus aureus MurA | IC50 | 480 µM | [1][2] | |
| Staphylococcus aureus Ribosome | Kᵢ | >100 µM | [3] | |
| Vancomycin | Staphylococcus aureus (MRSA) | MIC | 1.0 - 2.0 µg/mL | |
| Bacterial Transglycosylase | IC50 | Low µM range | [4] | |
| Fosfomycin | Staphylococcus aureus | MIC | 4 - 16 µg/mL | [5] |
| Staphylococcus aureus MurA | IC50 | - | ||
| Escherichia coli MurA | IC50 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Protocol 1: Whole-Cell Peptidoglycan Synthesis Assay
This assay directly measures the incorporation of radiolabeled N-acetylglucosamine ([¹⁴C]-GlcNAc) into the peptidoglycan of intact bacterial cells. A reduction in radioactivity in treated cells compared to untreated controls indicates inhibition of peptidoglycan synthesis.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus) in mid-logarithmic growth phase
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
[¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc)
-
Test compounds (Albocycline, Vancomycin, Fosfomycin) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA), 8% (w/v), ice-cold
-
Phosphate-buffered saline (PBS), ice-cold
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain overnight in CAMHB at 37°C with shaking. Dilute the overnight culture into fresh, pre-warmed CAMHB and grow to mid-logarithmic phase (OD₆₀₀ of ~0.4-0.6).
-
Assay Setup: In a sterile microcentrifuge tube, combine:
-
180 µL of the bacterial culture
-
10 µL of the test compound at various concentrations (or solvent control)
-
-
Pre-incubation: Incubate the tubes at 37°C for 15 minutes.
-
Radiolabeling: Add 10 µL of [¹⁴C]-GlcNAc (final concentration ~0.5 µCi/mL) to each tube.
-
Incubation: Incubate at 37°C for 45 minutes with shaking.
-
Reaction Termination: Stop the incorporation by adding 1 mL of ice-cold 8% TCA to each tube.
-
Precipitation: Incubate on ice for 30 minutes to precipitate the peptidoglycan.
-
Filtration: Collect the precipitated peptidoglycan by vacuum filtration onto glass fiber filters.
-
Washing: Wash the filters three times with 5 mL of ice-cold PBS to remove unincorporated radiolabel.
-
Scintillation Counting: Place the dried filters into scintillation vials, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the radioactivity incorporated in the treated samples relative to the untreated control.
Protocol 2: Quantification of UDP-GlcNAc Accumulation
This protocol describes an enzymatic assay to quantify the intracellular concentration of UDP-N-acetylglucosamine (UDP-GlcNAc). Inhibition of peptidoglycan synthesis at steps downstream of MurA can lead to the accumulation of this precursor.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Test compounds
-
Methanol, 60% (v/v), ice-cold
-
Water, nuclease-free
-
Recombinant O-GlcNAc transferase (OGT)
-
Alkaline phosphatase
-
BSA-conjugated GlcNAc-acceptor peptide
-
Anti-O-GlcNAc antibody (e.g., RL2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
96-well microplate (for ELISA) or dot blot apparatus
Procedure:
-
Sample Preparation:
-
Grow bacterial cultures to mid-log phase and treat with test compounds for a defined period.
-
Harvest the cells by centrifugation.
-
Extract polar metabolites by resuspending the cell pellet in 1 mL of ice-cold 60% methanol.
-
Add 1 mL of chloroform and 400 µL of water, vortex thoroughly, and centrifuge to separate the phases.
-
Collect the upper aqueous phase containing UDP-GlcNAc.
-
Dry the aqueous extracts using a vacuum concentrator.
-
-
Enzymatic Assay (Microplate Format):
-
Coat a 96-well plate with the BSA-conjugated GlcNAc-acceptor peptide.
-
Reconstitute the dried metabolite extracts in the assay buffer.
-
Prepare a reaction mixture containing OGT, alkaline phosphatase, and the reconstituted sample (or UDP-GlcNAc standards).
-
Incubate the plate to allow the O-GlcNAcylation of the acceptor peptide.
-
Wash the plate to remove unbound reagents.
-
Add the primary anti-O-GlcNAc antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of UDP-GlcNAc.
-
Determine the concentration of UDP-GlcNAc in the samples by interpolating from the standard curve.
-
Visualizations
The following diagrams illustrate the peptidoglycan synthesis pathway, the experimental workflow for inhibitor validation, and the proposed mechanism of action for albocycline.
Caption: Bacterial peptidoglycan synthesis pathway and points of inhibition.
Caption: Experimental workflow for validating peptidoglycan synthesis inhibitors.
Caption: Proposed mechanism of action for Albocycline.
Discussion and Conclusion
The data and experimental protocols presented in this guide offer a framework for the validation of albocycline as an inhibitor of peptidoglycan synthesis. While initial hypotheses targeted the MurA enzyme, subsequent research has shown weak inhibition, suggesting it is not the primary target[1][2]. Current evidence points towards a more complex mechanism of action for albocycline, possibly involving the modulation of cellular redox homeostasis, which indirectly impacts peptidoglycan synthesis and other essential cellular processes[3][6].
In contrast, vancomycin and fosfomycin have well-defined targets within the peptidoglycan synthesis pathway. Vancomycin acts at a late stage, inhibiting both transglycosylation and transpeptidation by binding to the D-Ala-D-Ala terminus of lipid II precursors[7]. Fosfomycin, on the other hand, inhibits the very first committed step of the pathway by covalently modifying the active site of the MurA enzyme[8].
The experimental protocols provided herein are essential for dissecting the precise mechanism of action of novel antibacterial compounds. The whole-cell peptidoglycan synthesis assay offers a direct measure of the overall pathway inhibition, while the quantification of precursor accumulation can help to pinpoint the stage of inhibition. Further enzymatic assays are then required to identify the specific molecular target.
For albocycline, future research should focus on identifying its primary molecular target(s) and elucidating the downstream effects of its impact on cellular redox balance. Understanding these aspects will be crucial for its potential development as a therapeutic agent against drug-resistant bacteria. This comparative guide serves as a valuable resource for researchers embarking on such investigations.
References
- 1. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the inhibition of peptidoglycan biosynthesis in Staphylococcus aureus by albocycline, a macrolactone isolated from Streptomyces maizeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The pharmacodynamics of fosfomycin against Staphylococcus aureus studied in an in vitro model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. litfl.com [litfl.com]
- 8. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Albocycline's Action: A Comparative Guide to its Inhibition of Nicotinate Biosynthesis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of albocycline's mechanism of action, specifically focusing on its inhibitory effects on the nicotinate (B505614) biosynthesis pathway. While the precise molecular target of albocycline (B1666812) remains to be definitively confirmed through direct enzymatic assays, existing evidence strongly suggests its role as an inhibitor of L-aspartate oxidase (NadB), a critical enzyme in the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).
This guide will objectively compare albocycline's proposed mechanism with other potential inhibitors of this pathway and provide detailed experimental protocols to facilitate further investigation and validation.
Confirmation of Albocycline's Effect on Nicotinate Biosynthesis
Studies have demonstrated that the antibiotic albocycline effectively halts the synthesis of nicotinate or nicotinamide in Bacillus subtilis.[1][2] This inhibitory action can be completely reversed by the addition of nicotinic acid or nicotinamide, and partially reversed by quinolinate.[1][2] This crucial observation indicates that albocycline acts on a step in the biosynthesis pathway that occurs before the formation of quinolinate.
The de novo nicotinate biosynthesis pathway in bacteria, such as B. subtilis, initiates from L-aspartate. The key enzymes involved in the initial steps are L-aspartate oxidase (NadB), which catalyzes the conversion of L-aspartate to iminoaspartate, and quinolinate synthetase (NadA), which then forms quinolinate. Given that quinolinate can partially rescue the inhibitory effect, it is hypothesized that albocycline's primary target is L-aspartate oxidase (NadB), the enzyme immediately preceding quinolinate synthesis.
Comparative Analysis of Nicotinate Biosynthesis Inhibitors
To date, specific comparative studies of albocycline against other inhibitors of nicotinate biosynthesis are limited in publicly available literature. However, we can construct a comparison based on known inhibitors of L-aspartate oxidase (NadB), the proposed target of albocycline.
| Inhibitor | Proposed Target | Organism(s) | Available Data |
| Albocycline | L-aspartate oxidase (NadB) (Hypothesized) | Bacillus subtilis | Growth inhibition reversed by nicotinate and partially by quinolinate.[1][2] |
| (Competitive Inhibitors) | L-aspartate oxidase (NadB) | Escherichia coli | |
| Mesotartrate | L-aspartate oxidase (NadB) | Escherichia coli | Competitive inhibitor.[3] |
| (Product Inhibition) | L-aspartate oxidase (NadB) | Escherichia coli | |
| Iminoaspartate | L-aspartate oxidase (NadB) | Escherichia coli | Inhibited by the product.[3] |
| (Other Potential Inhibitors) | D-aspartate oxidase (structurally related) | Human | |
| 5-aminonicotinic acid | D-aspartate oxidase | Human | Inhibitor constant (Ki) of 3.80 μM for human D-aspartate oxidase.[4] |
Experimental Protocols
To definitively confirm that albocycline's mechanism of action is the inhibition of L-aspartate oxidase, the following experimental protocols can be employed.
L-aspartate Oxidase (NadB) Activity Assay
This assay directly measures the enzymatic activity of NadB in the presence and absence of albocycline to determine if the compound has an inhibitory effect.
Materials:
-
Purified L-aspartate oxidase (NadB) from Bacillus subtilis
-
L-aspartate (substrate)
-
FAD (cofactor)
-
Oxygen or an alternative electron acceptor (e.g., fumarate)[5][6]
-
Albocycline
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)
-
Spectrophotometer
-
Reagents for detecting hydrogen peroxide (if oxygen is the electron acceptor) or succinate (B1194679) (if fumarate (B1241708) is the electron acceptor)
Procedure:
-
Prepare a reaction mixture containing assay buffer, FAD, and purified NadB enzyme.
-
Add varying concentrations of albocycline to different reaction tubes. Include a control with no albocycline.
-
Pre-incubate the enzyme with albocycline for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 25°C).[7]
-
Initiate the reaction by adding the substrate, L-aspartate.
-
Monitor the reaction progress over time. This can be done by:
-
Measuring the production of hydrogen peroxide using a coupled colorimetric assay if oxygen is the electron acceptor.
-
Measuring the formation of succinate from fumarate via HPLC or other chromatographic methods if fumarate is the electron acceptor.[6]
-
-
Calculate the initial reaction rates for each albocycline concentration.
-
Plot the reaction rates against the albocycline concentration to determine the IC50 value (the concentration of albocycline that inhibits 50% of the enzyme's activity).
Whole-Cell Metabolite Rescue Assay
This assay confirms the target pathway in vivo by observing the reversal of albocycline's growth inhibitory effect with downstream metabolites.
Materials:
-
Bacillus subtilis culture
-
Minimal growth medium
-
Albocycline
-
Nicotinic acid
-
Nicotinamide
-
Quinolinate
-
L-aspartate
-
96-well plates
-
Incubator with shaking
-
Microplate reader
Procedure:
-
In a 96-well plate, prepare a minimal growth medium containing a sub-inhibitory concentration of albocycline.
-
To different wells, add varying concentrations of the rescue metabolites: nicotinic acid, nicotinamide, quinolinate, and L-aspartate (as a negative control).
-
Inoculate the wells with a diluted culture of Bacillus subtilis.
-
Include control wells with no albocycline and no rescue metabolites.
-
Incubate the plate at the optimal growth temperature for B. subtilis with shaking.
-
Monitor bacterial growth over time by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Compare the growth curves in the presence of different rescue metabolites to confirm which compounds can bypass the metabolic block caused by albocycline.
Visualizing the Pathway and Experimental Workflow
To further clarify the proposed mechanism and experimental approach, the following diagrams are provided.
Conclusion
The available evidence strongly points to the inhibition of nicotinate biosynthesis as a key mechanism of action for albocycline, with L-aspartate oxidase (NadB) being the most probable molecular target. However, direct experimental validation is crucial to definitively confirm this hypothesis. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers to further investigate and elucidate the precise molecular interactions of albocycline, paving the way for the development of novel antibacterial agents targeting this essential metabolic pathway.
References
- 1. Mode of action of albocycline, an inhibitor of nicotinate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of Albocycline, an Inhibitor of Nicotinate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Identification of Novel D-Aspartate Oxidase Inhibitors by in Silico Screening and Their Functional and Structural Characterization in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. L-aspartate oxidase from Escherichia coli. II. Interaction with C4 dicarboxylic acids and identification of a novel L-aspartate: fumarate oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Characterization of Escherichia coli L-Aspartate Oxidase from Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies of Albocycline with other antibiotics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of albocycline's performance against various antibiotic-resistant bacteria, offering available experimental data to shed light on its potential for cross-resistance with other antibiotic classes.
Albocycline (B1666812), a macrolide antibiotic, has demonstrated potent activity against a range of bacterial pathogens. A key area of interest for any novel antibiotic is its susceptibility to existing resistance mechanisms. This guide summarizes the current understanding of albocycline's cross-resistance profile, drawing from available in vitro studies.
Executive Summary of Cross-Resistance Potential
Current research strongly suggests that albocycline possesses a low potential for cross-resistance with several major classes of antibiotics. This is primarily attributed to its unique mechanism of action, which differs significantly from that of most commercially available antibacterial agents. Albocycline does not inhibit protein synthesis by targeting the ribosome, nor does it directly interfere with peptidoglycan synthesis in the same manner as beta-lactams. Instead, its mode of action is thought to involve the modulation of cellular NAD/NADPH ratios and potentially the inhibition of DNA gyrase.
Quantitative Analysis of Albocycline Activity
While a comprehensive, single study systematically evaluating albocycline against a wide panel of multidrug-resistant strains is not yet available in the public domain, the following table summarizes the available Minimum Inhibitory Concentration (MIC) data for albocycline against key antibiotic-resistant bacteria.
| Bacterial Species | Resistance Phenotype | Other Antibiotic MIC (µg/mL) | Albocycline MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Vancomycin (B549263): 1-2 | 0.5 - 1.0[1] |
| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | Vancomycin: ≥16 | 0.5 - 1.0 |
Note: Data for albocycline against a broader range of resistant phenotypes, such as Vancomycin-Resistant Enterococci (VRE), Extended-Spectrum Beta-Lactamase (ESBL)-producing Gram-negative bacteria, and quinolone-resistant strains, are not yet widely reported in publicly available literature. The equipotency of albocycline to vancomycin against MRSA is a significant finding, suggesting that the mechanism of methicillin (B1676495) resistance does not confer resistance to albocycline[1].
Understanding Albocycline's Unique Mechanism of Action
The low likelihood of cross-resistance is rooted in albocycline's distinct molecular targets. Unlike macrolides such as erythromycin, which bind to the 50S ribosomal subunit, studies have shown that albocycline does not target the ribosome. It also does not inhibit peptidoglycan biosynthesis in the way that beta-lactam antibiotics do.
Current evidence points to two primary mechanisms:
-
Modulation of NAD/NADPH Ratios: Albocycline appears to disrupt the cellular redox state by affecting the ratio of NAD to NADPH, which is crucial for a multitude of cellular processes. Resistance to albocycline in Staphylococcus aureus has been linked to mutations that alter these cellular pools.
-
Potential Inhibition of DNA Gyrase: There is evidence to suggest that albocycline may inhibit DNA gyrase, an essential enzyme for DNA replication. This would place it in the same general class of inhibitors as fluoroquinolones. However, the exact binding site and mechanism of inhibition are likely to be different, as significant cross-resistance with fluoroquinolones has not been reported.
This unique mode of action implies that resistance mechanisms developed by bacteria against other antibiotic classes, such as alterations in ribosomal binding sites (macrolide resistance), enzymatic degradation (beta-lactamase activity), or modifications to cell wall precursors (vancomycin resistance), are unlikely to affect the activity of albocycline.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of albocycline and assessing cross-resistance, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Protocol: Broth Microdilution for MIC Determination and Cross-Resistance Assessment
1. Materials:
-
Albocycline analytical standard
-
Comparator antibiotics (e.g., vancomycin, linezolid, ciprofloxacin, etc.)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains:
-
Wild-type, susceptible reference strains (e.g., S. aureus ATCC 29213)
-
Clinically isolated resistant strains with well-characterized resistance mechanisms (e.g., MRSA, VRE, ESBL-producing E. coli, quinolone-resistant P. aeruginosa)
-
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline (0.85%)
-
Incubator (35°C ± 2°C)
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Preparation and Serial Dilution:
-
Prepare stock solutions of albocycline and comparator antibiotics in a suitable solvent.
-
Perform two-fold serial dilutions of each antibiotic in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentration range should be appropriate to determine the MIC for each antibiotic-bacterium combination.
-
Include a growth control well (CAMHB with no antibiotic) and a sterility control well (uninoculated CAMHB) on each plate.
4. Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
6. Cross-Resistance Analysis:
-
Compare the MIC of albocycline against the wild-type strain to its MIC against the resistant strains.
-
A significant increase in the MIC of albocycline against a strain with a known resistance mechanism to another antibiotic would suggest potential cross-resistance. The absence of a significant change in MIC indicates a lack of cross-resistance.
Visualizing the Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for assessing cross-resistance and the logical relationship of albocycline's mechanism of action in the context of other antibiotics.
Caption: Experimental workflow for assessing antibiotic cross-resistance using broth microdilution.
Caption: Distinct mechanism of action of albocycline compared to other major antibiotic classes.
References
A Comparative Analysis of the Antifungal Spectrums of Albocycline and Amphotericin B: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant disparity in the established antifungal profiles of Albocycline and the well-characterized polyene antimycotic, Amphotericin B. While Amphotericin B boasts a broad spectrum of activity against a wide array of human pathogenic fungi, the antifungal data for Albocycline is sparse, primarily focusing on its antibacterial properties and limited antifungal activity against phytopathogens. This guide aims to provide a comparative analysis based on the existing data, highlighting the strengths of Amphotericin B and the current knowledge gaps regarding Albocycline's potential as a clinical antifungal agent.
Executive Summary
This guide provides a detailed comparison of Albocycline and Amphotericin B, focusing on their antifungal spectrum, mechanism of action, and the experimental protocols used for their evaluation. The available data indicates that Amphotericin B is a potent, broad-spectrum antifungal agent effective against a majority of clinically relevant yeasts and molds. In stark contrast, Albocycline's antifungal activity against human pathogens is not well-documented, with the limited available data suggesting significantly weaker action compared to Amphotericin B.
Data Presentation: A Tale of Two Spectrums
A direct quantitative comparison of the antifungal spectrum is challenging due to the limited data for Albocycline. However, the following tables summarize the available Minimum Inhibitory Concentration (MIC) data for both compounds against a panel of clinically important fungal pathogens. MIC values represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: Antifungal Spectrum of Albocycline Against Selected Fungi
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 10,000 | [1] |
| Verticillium dahliae | 5 - 6 | [2][3] |
Table 2: Antifungal Spectrum of Amphotericin B Against Selected Fungi
| Fungal Species | MIC Range (µg/mL) |
| Yeasts | |
| Candida albicans | 0.25 - 1.0 |
| Candida auris | 0.25 - 4.0[4] |
| Candida glabrata | 0.5 - >16 |
| Candida parapsilosis | 0.25 - 8.0 |
| Candida tropicalis | 0.125 - 16 |
| Cryptococcus neoformans | 0.25 - 2.0 |
| Molds | |
| Aspergillus fumigatus | 0.5 - 2.0 |
| Aspergillus flavus | 0.5 - 2.0 |
Note: MIC ranges for Amphotericin B can vary depending on the specific isolate and testing methodology.
Mechanism of Action: Distinct Pathways to Fungal Inhibition
The two compounds employ fundamentally different mechanisms to exert their antimicrobial effects.
Albocycline: The primary mode of action of Albocycline is the inhibition of nicotinate (B505614) (niacin) biosynthesis.[3] This pathway is crucial for the production of NAD and NADP, coenzymes essential for numerous metabolic redox reactions. By blocking this pathway, Albocycline disrupts cellular metabolism. Its antifungal mechanism is presumed to follow a similar principle, though specific fungal targets and signaling pathways have not been elucidated.
Amphotericin B: As a polyene antifungal, Amphotericin B's mechanism is well-established. It binds to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of intracellular ions and small molecules ultimately leads to fungal cell death.[5]
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for Albocycline and the established pathway for Amphotericin B.
Caption: Proposed mechanism of Albocycline via inhibition of nicotinate biosynthesis.
Caption: Mechanism of Amphotericin B through pore formation in the fungal cell membrane.
Experimental Protocols: Determining Antifungal Susceptibility
The determination of MIC values is crucial for assessing the efficacy of antifungal agents. The following are standardized methods commonly employed in mycology laboratories.
Broth Microdilution Method
This method is considered the gold standard for antifungal susceptibility testing.
-
Preparation of Antifungal Agent: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ cells/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal susceptibility.
-
Agar (B569324) Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene (B1212753) blue) is poured into a petri dish.
-
Inoculation: A standardized fungal inoculum is swabbed evenly across the surface of the agar.
-
Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the inoculated agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
Measurement of Inhibition Zone: As the antifungal agent diffuses into the agar, it inhibits fungal growth, creating a zone of inhibition around the disk. The diameter of this zone is measured, and the susceptibility is determined by comparing the zone size to established breakpoints.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Conclusion and Future Directions
The comparative analysis unequivocally positions Amphotericin B as a well-established, broad-spectrum antifungal agent with extensive supporting data. Its clinical utility is backed by decades of use and a clear understanding of its mechanism of action.
Future research should focus on a systematic evaluation of Albocycline's in vitro activity against a comprehensive panel of human pathogenic yeasts and molds. Should promising activity be identified, further studies into its mechanism of action against fungi, potential for synergy with existing antifungals, and in vivo efficacy would be warranted. Until such data becomes available, Amphotericin B remains a cornerstone of antifungal therapy, while Albocycline's potential in this area remains a subject for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
Validating the In Vivo Efficacy of Albocycline in Animal Models: A Comparative Guide
Disclaimer: As of December 2025, publicly available peer-reviewed data on the in vivo efficacy of Albocycline in animal infection models is limited. This guide has been constructed to provide a framework for such a comparison. It utilizes a hypothetical agent, herein termed "Albocycline-Analog," to illustrate how Albocycline's performance could be benchmarked against established antibiotics. The efficacy data for the comparator agents are derived from published studies.
Introduction to Albocycline
Albocycline is a macrolactone natural product that has demonstrated promising in vitro activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its novel mechanism of action is believed to involve the inhibition of bacterial peptidoglycan biosynthesis, a pathway distinct from many currently available antibiotics. This unique characteristic positions Albocycline as a potential candidate for treating infections caused by multidrug-resistant organisms. However, rigorous in vivo studies are essential to validate its therapeutic potential.
This guide provides a comparative overview of the hypothetical in vivo efficacy of an "Albocycline-Analog" against MRSA and Streptococcus pneumoniae in established murine infection models, alongside data for standard-of-care antibiotics.
Comparative Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
The following tables summarize the efficacy of "Albocycline-Analog" in comparison to Vancomycin and Linezolid in murine models of MRSA infection.
Table 1: Efficacy in Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (7 days) | Mean Bacterial Load in Spleen (log10 CFU/g ± SD) |
| Vehicle Control | - | Intraperitoneal (IP) | 0% | 8.2 ± 0.5 |
| Albocycline-Analog | 20 | Intravenous (IV) | 85% | 3.5 ± 0.4 |
| Vancomycin | 110 | Subcutaneous (SC) | ~50% (at 48 hours)[1] | 4.1 ± 0.5 |
| Linezolid | 100/day | Intraperitoneal (IP) | 91.7% (at 72 hours)[1] | 4.8 ± 0.7 |
Table 2: Efficacy in Murine Thigh Infection Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Log10 CFU/g Thigh (± SD) at 24h |
| Vehicle Control | - | Saline | 7.5 ± 0.3 |
| Albocycline-Analog | 40 | Subcutaneous (SC) | 3.8 ± 0.3 |
| Daptomycin | 40 | Subcutaneous (SC) | 4.2 ± 0.4[2] |
Comparative Efficacy Against Streptococcus pneumoniae
The following table presents a hypothetical comparison of "Albocycline-Analog" with Amoxicillin in a murine model of pneumococcal pneumonia.
Table 3: Efficacy in Murine Pneumonia Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Mean Bacterial Load in Lungs (log10 CFU/g ± SD) at 24h |
| Vehicle Control | - | Saline | 7.8 ± 0.4 |
| Albocycline-Analog | 50 | Intravenous (IV) | 4.1 ± 0.5 |
| Amoxicillin | 50 | Oral (PO) | 4.5 ± 0.6 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies. Below are representative protocols for the murine models cited in this guide.
Murine Sepsis Model (MRSA)
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are used.
-
Inoculum Preparation: A clinical isolate of MRSA (e.g., USA300) is grown to a mid-logarithmic phase in Tryptic Soy Broth (TSB). The bacterial culture is then centrifuged, washed, and resuspended in sterile saline to a concentration of approximately 1 x 10⁸ CFU/mL.
-
Infection: Mice are infected via intraperitoneal (IP) injection of 0.5 mL of the bacterial suspension.
-
Treatment: One to two hours post-infection, the "Albocycline-Analog" or comparator antibiotics are administered at the specified doses and routes. The vehicle control group receives sterile saline.
-
Endpoint: Survival is monitored for a period of 7 days. For bacterial load determination, a subset of mice is euthanized at 24 hours post-treatment, and organs such as the spleen and kidneys are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.
Murine Thigh Infection Model (MRSA)
-
Animal Model: Female BALB/c mice (6-8 weeks old) are rendered transiently neutropenic by intraperitoneal injections of cyclophosphamide.[2]
-
Inoculum Preparation: A clinical isolate of MRSA is grown to mid-logarithmic phase, washed, and resuspended in saline to a final concentration of approximately 1 x 10⁷ CFU/mL.[2]
-
Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the right thigh muscle.[2]
-
Treatment: Two hours post-infection, mice are administered the test compounds via subcutaneous injection. The vehicle control group receives saline.[2]
-
Endpoint: At 24 hours post-treatment, mice are euthanized. The infected thigh muscle is excised, homogenized, and serially diluted for CFU enumeration on agar plates.[2]
Murine Pneumonia Model (S. pneumoniae)
-
Animal Model: Immunocompetent BALB/c mice (6-8 weeks old) are used.
-
Inoculum Preparation: A strain of Streptococcus pneumoniae is grown in an appropriate broth to mid-log phase and then diluted in sterile saline to the desired concentration.
-
Infection: Mice are lightly anesthetized and infected via intranasal instillation of the bacterial suspension (e.g., 50 µL containing 1 x 10⁶ CFU).
-
Treatment: Treatment with the "Albocycline-Analog" or comparator antibiotic is initiated 12 to 18 hours post-infection.
-
Endpoint: At 24 hours after the first treatment dose, mice are euthanized, and the lungs are aseptically removed. The lungs are then homogenized, and serial dilutions are plated to determine the bacterial load (CFU/g of lung tissue).
Visualizing Experimental Design and Pathways
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Conclusion
While direct in vivo efficacy data for Albocycline is not yet widely available, its promising in vitro profile against resistant pathogens warrants further investigation. The experimental frameworks and comparative data presented in this guide offer a robust template for the preclinical validation of Albocycline and other novel antibiotics. Should future in vivo studies demonstrate efficacy comparable to or exceeding that of current standard-of-care agents, Albocycline could represent a significant advancement in the fight against antimicrobial resistance. Further research into its pharmacokinetic and pharmacodynamic properties will also be crucial in determining its potential clinical utility.
References
Comparison of Albocycline production in different Streptomyces strains.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of albocycline (B1666812) production in various Streptomyces strains. Albocycline, a macrolide antibiotic, has garnered interest for its antibacterial and antifungal properties. Understanding the production capabilities of different strains is crucial for optimizing its yield for research and potential therapeutic applications. This document summarizes available data on albocycline-producing strains, outlines experimental protocols for its production and extraction, and presents key information in a structured format for easy comparison.
Overview of Albocycline-Producing Streptomyces Strains
Quantitative Comparison of Albocycline Production
Precise, directly comparable quantitative data on albocycline yields across different Streptomyces strains is limited in published literature. However, some studies provide insights into the productive capacity of certain strains. For instance, a study on Streptomyces sp. OR6 reported the extraction of 2.28 grams of crude extract from a 100 mL culture, which was found to contain albocycline as the main bioactive compound[2][3]. It is important to note that the final yield of purified albocycline was not specified. The production of albocycline, like other secondary metabolites in Streptomyces, is highly dependent on the specific strain and the optimization of fermentation conditions[4][5][6].
Table 1: Summary of Albocycline-Producing Streptomyces Strains and Available Production Data
| Streptomyces Strain | Reported Albocycline Production Data | Key Cultivation/Extraction Notes | Reference |
| Streptomyces sp. OR6 | 2.28 g of crude extract from 100 mL culture (final pure yield not specified) | Cultivated in ISP2 medium. Extraction with ethyl acetate (B1210297) followed by vacuum flash chromatography. | [2][3] |
| Streptomyces sp. AR10 | Antifungal compound identified as albocycline; quantitative yield not specified. | Cultivated in Potato Dextrose Broth (PDB). Extraction with ethyl acetate, purification by TLC and HPLC. | [7][8] |
| Streptomyces maizeus | Known producer of albocycline. | No specific yield data found in the reviewed literature. | [1] |
| S. brunneogriseus | Known producer of albocycline. | No specific yield data found in the reviewed literature. | [1] |
| S. roseocinereus | Known producer of albocycline. | No specific yield data found in the reviewed literature. | [1] |
| S. roseochromogenes var. albocyclini | Known producer of albocycline. | No specific yield data found in the reviewed literature. | [1] |
| S. sparsus | Known producer of albocycline. | No specific yield data found in the reviewed literature. | [1] |
Experimental Protocols
The following sections provide a generalized methodology for the cultivation of Streptomyces and the subsequent extraction and purification of albocycline, based on protocols described for various Streptomyces species.
Cultivation of Streptomyces for Albocycline Production
Successful production of albocycline is highly dependent on the selection of an appropriate culture medium and optimal growth conditions.
a. Media Composition:
Several media can be utilized for the cultivation of Streptomyces strains. Common choices include:
-
ISP2 Medium (Yeast Extract-Malt Extract Agar/Broth): A common medium for cultivating a wide range of Streptomyces.
-
Starch Casein Broth (SCB): Often used for the production of secondary metabolites.
-
Potato Dextrose Broth (PDB): As demonstrated with Streptomyces sp. AR10[8].
b. Inoculum Preparation:
-
Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptone Soya Broth or ISP2 broth) with spores or mycelial fragments of the desired Streptomyces strain.
-
Incubate the seed culture at 28-30°C on a rotary shaker (e.g., 200 rpm) for 2-3 days until good growth is observed.
c. Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate the production culture under optimal conditions. These conditions often need to be optimized for each strain but generally fall within:
-
Temperature: 28-30°C
-
pH: Near neutral (pH 7.0)
-
Agitation: 150-200 rpm
-
Incubation Time: 7-10 days
-
References
- 1. mdpi.com [mdpi.com]
- 2. Albocycline Is the Main Bioactive Antifungal Compound Produced by Streptomyces sp. OR6 against Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the production and efficacy of antimicrobial bioactive compounds from Streptomyces kanamyceticus in combating multi-drug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Control Potential of Streptomyces sp. AR10 Producing Albocycline Isolated from Soil around Ant Nest | Ohike | Journal of Agricultural Science | CCSE [ccsenet.org]
- 8. ccsenet.org [ccsenet.org]
A Head-to-Head Comparison of Albocycline and Linezolid Against Resistant Staphylococci
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant staphylococci, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA), presents a formidable challenge to global public health. This guide provides a detailed, evidence-based comparison of two antibiotics, Albocycline (B1666812) and Linezolid (B1675486), in their activity against these resilient pathogens. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical data to offer a comparative overview of their efficacy, mechanisms of action, and key experimental findings.
Executive Summary
Albocycline, a macrolactone natural product, demonstrates potent in vitro activity against both MRSA and VRSA.[1][2] Its unique mechanism of action, which appears to involve the modulation of cellular NAD/PH pools rather than traditional targets like the ribosome or cell wall synthesis, sets it apart from many existing antibiotics.[1][2]
Linezolid, the first clinically approved oxazolidinone, is a crucial therapeutic option for treating infections caused by resistant Gram-positive bacteria, including MRSA. It acts by inhibiting protein synthesis at a very early stage. While generally considered bacteriostatic against staphylococci, it exhibits a significant post-antibiotic effect.[3][4][5][6]
This guide will delve into the quantitative data supporting the activity of each compound, detail the experimental protocols used to generate this data, and provide visual representations of key biological and experimental workflows.
Data Presentation: In Vitro and In Vivo Efficacy
Table 1: In Vitro Susceptibility Data
| Antibiotic | Organism(s) | MIC Range (µg/mL) | Key Findings |
| Albocycline | MRSA, VRSA | 0.5 - 1.0 | Potent activity against both methicillin- and vancomycin-resistant strains.[1] |
| Linezolid | MRSA | 1.0 - 4.0 | Generally effective against MRSA, with resistance being rare but documented. |
Table 2: In Vitro Pharmacodynamic Properties
| Antibiotic | Parameter | Organism(s) | Value/Observation |
| Albocycline | Kill Kinetics | MRSA | Data not available in the reviewed literature. |
| Post-Antibiotic Effect (PAE) | Staphylococci | Data not available in the reviewed literature. | |
| Linezolid | Kill Kinetics | MRSA | Bacteriostatic activity observed in time-kill studies.[7] |
| Post-Antibiotic Effect (PAE) | S. aureus, S. epidermidis | Moderate PAE, ranging from 0.5 to 2.4 hours at 4x MIC.[6] |
Table 3: In Vivo Efficacy in Animal Models
| Antibiotic | Animal Model | Infection Type | Key Efficacy Results |
| Albocycline | - | - | In vivo efficacy data against resistant staphylococci is not available in the reviewed literature. |
| Linezolid | Murine Hematogenous Pulmonary Infection | MRSA, VISA | Significantly reduced bacterial numbers compared to vancomycin (B549263) and improved survival rates in VISA-infected mice.[8] |
| Ventilated Pig Pneumonia Model | MRSA | Showed better efficacy than vancomycin, with a higher percentage of negative cultures in bronchoalveolar lavage fluid and lung tissue.[9] | |
| Rodent Skin and Soft Tissue Infection | S. aureus | Demonstrated dose-dependent efficacy in reducing bacterial load in both immunocompetent and neutropenic models.[10][11] | |
| Post-influenza Pneumonia Model | MRSA | Significantly improved animal survival compared to vancomycin, associated with attenuated proinflammatory cytokine response and acute lung damage.[12] |
Mechanisms of Action
The distinct mechanisms of action of Albocycline and Linezolid are a crucial aspect of their value in combating resistant staphylococci.
Albocycline: A Novel Approach to Bacterial Inhibition
Albocycline's mechanism is not yet fully elucidated but stands apart from conventional antibiotics. Biochemical and genomic studies suggest that it does not target the bacterial ribosome or peptidoglycan biosynthesis directly.[1][2] Instead, it appears to modulate the intracellular ratios of NADP+/NADPH and upregulate redox sensing in S. aureus.[1] Resistance to Albocycline has been linked to mutations that alter these cellular NAD/PH pools.[1]
Caption: Hypothesized mechanism of Albocycline against S. aureus.
Linezolid: Targeting the Initiation of Protein Synthesis
Linezolid is a member of the oxazolidinone class and functions by inhibiting bacterial protein synthesis.[5] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This early blockade of translation is a unique mechanism among protein synthesis inhibitors.
Caption: Linezolid's inhibition of bacterial protein synthesis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the assessment of these antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Caption: Standard workflow for MIC determination via broth microdilution.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from fresh bacterial colonies.
-
Serial Dilution: The antibiotic is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay measures the rate of bacterial killing over time in the presence of an antibiotic.
Protocol:
-
Culture Preparation: A logarithmic-phase bacterial culture is prepared in a suitable broth.
-
Test Setup: Flasks containing fresh broth are inoculated with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL. The antibiotic is added at various multiples of its MIC. A drug-free growth control is included.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is withdrawn from each flask.
-
Plating and Counting: Serial dilutions of the aliquots are plated on nutrient agar (B569324) to determine the viable bacterial count (CFU/mL).[7]
Post-Antibiotic Effect (PAE) Determination
The PAE is the suppression of bacterial growth that persists after a brief exposure to an antibiotic.
Protocol:
-
Exposure: A logarithmic-phase bacterial culture is exposed to the antibiotic at a specific concentration (e.g., 1x or 4x MIC) for a defined period (e.g., 1 hour).[6]
-
Removal of Antibiotic: The antibiotic is removed by dilution or centrifugation.
-
Monitoring Regrowth: The viable bacterial count is monitored over time in the antibiotic-free medium and compared to a control culture that was not exposed to the antibiotic.
-
Calculation: PAE is calculated as T - C, where T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL, and C is the corresponding time for the control culture.[6]
In Vivo Efficacy in a Murine Infection Model
Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents.
Protocol (Example: Murine Hematogenous Pulmonary Infection Model):
-
Infection: Mice are infected intravenously with a specific inoculum of the target pathogen (e.g., MRSA).[8]
-
Treatment: At a predetermined time post-infection, treatment with the antibiotic (e.g., Linezolid) or a control (e.g., vehicle or comparator antibiotic) is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Outcome Measures: Efficacy is assessed by monitoring survival rates and/or determining the bacterial load in target organs (e.g., lungs) at the end of the treatment period.[8]
Conclusion
Both Albocycline and Linezolid present compelling attributes for the treatment of resistant staphylococcal infections. Albocycline's novel mechanism of action holds promise for overcoming existing resistance patterns, although further preclinical and clinical data are needed to fully establish its therapeutic potential. Linezolid is a well-established, potent agent against MRSA with a unique protein synthesis inhibition mechanism and favorable in vivo efficacy demonstrated in various animal models.
The choice of antibiotic in a clinical or research setting will depend on a multitude of factors, including the specific pathogen and its resistance profile, the site and severity of infection, and the individual patient's characteristics. This guide provides a foundational comparison based on available data to aid researchers and drug development professionals in their ongoing efforts to combat the threat of antibiotic-resistant staphylococci. Direct comparative studies are warranted to provide a more definitive head-to-head assessment of these two important antimicrobial agents.
References
- 1. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Staphylococcus aureus resistance to albocycline can be achieved by mutations that alter cellular NAD/PH pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evidence-based review of linezolid for the treatment of methicillin-resistant Staphylococcus aureus (MRSA): place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. smj.org.sa [smj.org.sa]
- 6. The post-antibiotic effects of linezolid against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of linezolid compared to vancomycin in an experimental model of pneumonia induced by methicillin-resistant Staphylococcus aureus in ventilated pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
Validating the Role of Specific Genes in Albocycline Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the functional roles of specific genes within the albocycline (B1666812) biosynthetic gene cluster (abm). The information presented is collated from various experimental studies and is intended to assist researchers in understanding the molecular machinery behind the production of this potent antibiotic. This document summarizes the impact of gene knockouts on albocycline production, details relevant experimental methodologies, and visualizes key biosynthetic and experimental pathways.
Comparison of Albocycline Production in Wild-Type and Mutant Streptomyces Strains
The following table summarizes the observed effects of targeted gene deletions within the abm gene cluster on the production of albocycline. While precise quantitative data is often not explicitly stated in the primary literature, this table reflects the reported qualitative and semi-quantitative outcomes.
| Gene Knockout | Predicted/Proven Function | Effect on Albocycline Production | Intermediates Accumulated | Reference |
| ΔabmB | L-ornithine N5-monooxygenase | Abolished | None reported | [1] |
| ΔabmD | Proposed link between primary and secondary sulfur metabolism | - | Not specified, but overexpression can increase production | [2] |
| ΔabmE | N4-carbamoylation of the cytosine nucleoside | Abolished | Descarbamoyl-albocycline analog | [1] |
| ΔabmI | N3-cytidine methyltransferase | Abolished | Descarbamoyl-desmethyl-albocycline analog | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of abm gene functions.
Gene Knockout in Streptomyces sp. via PCR-Targeting
This protocol is adapted from established methods for gene replacement in Streptomyces.[2]
Materials:
-
Streptomyces sp. wild-type strain
-
Cosmid library of the Streptomyces sp. genome
-
E. coli BW25113/pIJ790 carrying the λ Red recombination system
-
Plasmids for gene disruption (e.g., pIJ773 containing an apramycin (B1230331) resistance cassette)
-
Oligonucleotide primers with 39-nt homology extensions flanking the target gene
-
Appropriate antibiotics and culture media (e.g., TSB, ISP4)
Procedure:
-
Primer Design: Design forward and reverse primers of ~59 nucleotides. The 3' end (20 nt) anneals to the template plasmid carrying the resistance cassette, while the 5' end (39 nt) corresponds to the regions immediately upstream and downstream of the target gene to be deleted.
-
Amplification of the Disruption Cassette: Perform PCR using the designed primers and the template plasmid (e.g., pIJ773) to amplify the apramycin resistance cassette flanked by the homology arms.
-
Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113/pIJ790 cells containing the target cosmid.
-
Electroporation and Recombination: Electroporate the purified PCR product into the prepared E. coli cells. Induce the λ Red system to facilitate homologous recombination between the disruption cassette and the target gene on the cosmid.
-
Selection of Recombinant Cosmids: Select for recombinant cosmids by plating on media containing apramycin and the antibiotic for cosmid selection.
-
Conjugation into Streptomyces: Introduce the recombinant cosmid into the wild-type Streptomyces sp. via intergeneric conjugation from a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection of Double Crossover Mutants: Select for exconjugants on media containing apramycin. Screen for colonies that are sensitive to the antibiotic used for cosmid selection, indicating a double crossover event and loss of the cosmid backbone.
-
Verification of Gene Knockout: Confirm the deletion of the target gene in the apramycin-resistant, cosmid-sensitive clones by PCR analysis using primers flanking the deleted region.
Complementation of Gene Knockouts
To confirm that the observed phenotype is due to the specific gene deletion, a complementation experiment is performed.
Procedure:
-
Construct Complementation Plasmid: Clone the wild-type version of the deleted gene (e.g., abmE or abmI) into an integrative or replicative Streptomyces expression vector (e.g., pSET152 or a derivative of pWHM3). The gene should be under the control of a suitable promoter (e.g., ermEp*).
-
Introduce Plasmid into Mutant: Introduce the complementation plasmid into the corresponding knockout mutant strain via conjugation or protoplast transformation.
-
Analyze Albocycline Production: Culture the complemented strain under the same conditions as the wild-type and knockout strains. Analyze the fermentation broth for the restoration of albocycline production using methods like HPLC or bioassays.
Biochemical Assay for Transaldolase (AbmH) Activity
This is a general coupled spectrophotometric assay that can be adapted to test the activity of AbmH, which is a predicted PLP-dependent transaldolase.
Principle: The transaldolase reaction produces glyceraldehyde-3-phosphate (G3P). G3P is then converted to dihydroxyacetone phosphate (B84403) (DHAP) by triosephosphate isomerase (TPI), and DHAP is subsequently reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Purified AbmH enzyme
-
Substrates: L-threonine and a 5'-oxo-4'-thionucleoside (the specific substrate for AbmH)
-
Coupling enzymes: Triosephosphate isomerase (TPI) and glycerol-3-phosphate dehydrogenase (G3PDH)
-
NADH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADH, TPI, and G3PDH.
-
Background Measurement: Add L-threonine to the mixture and monitor the absorbance at 340 nm until a stable baseline is achieved. This accounts for any non-specific NADH oxidation.
-
Initiate Reaction: Initiate the reaction by adding the purified AbmH enzyme and the 5'-oxo-4'-thionucleoside substrate.
-
Monitor Absorbance: Record the decrease in absorbance at 340 nm over time.
-
Calculate Activity: The rate of NADH oxidation is proportional to the transaldolase activity. Calculate the specific activity of AbmH based on the rate of absorbance change, the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), and the concentration of the AbmH enzyme.
Visualizations
Albocycline Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of Albocycline.
Experimental Workflow for Gene Validation
Caption: Workflow for validating gene function in biosynthesis.
This guide provides a foundational understanding of the experimental validation of genes involved in albocycline biosynthesis. Further research is required to fully elucidate the functions of all genes in the abm cluster and to obtain a complete quantitative picture of their impact on antibiotic production.
References
Comparative transcriptomics of pathogens treated with Albocycline.
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research, understanding the nuanced cellular responses of pathogens to novel and existing antibiotics is paramount for developing effective therapeutics and combating resistance. This guide provides a comparative transcriptomic overview of pathogens treated with albocycline (B1666812), juxtaposed with the effects of other well-established antibiotics.
Due to the current absence of publicly available transcriptomic data for albocycline, this comparison is based on its elucidated mechanism of action—the modulation of NADPH/NADP+ ratios and induction of redox stress—to predict its transcriptomic signature. This predicted profile is then compared with the known transcriptomic effects of ciprofloxacin (B1669076) (a DNA gyrase inhibitor also known to induce oxidative stress), vancomycin (B549263) (a cell wall synthesis inhibitor), and gentamicin (B1671437) (a protein synthesis inhibitor) on Staphylococcus aureus, a pathogen against which albocycline has demonstrated potent activity.[1][2]
Predicted and Observed Transcriptomic Signatures
The following table summarizes the predicted transcriptomic impact of albocycline on Staphylococcus aureus based on its known biochemical effects, alongside the observed transcriptomic changes induced by ciprofloxacin, vancomycin, and gentamicin.
| Functional Gene Category | Albocycline (Predicted) | Ciprofloxacin | Vancomycin | Gentamicin |
| Redox Stress & Oxidative Damage | Strongly Upregulated (e.g., katA, sodA, ahpC, genes for NAD(P)H regeneration) | Upregulated (SOS response, DNA repair genes, oxidative stress response)[3] | Minimal direct effect | Upregulation of some stress response genes |
| DNA Replication & Repair | Downregulated (due to metabolic disruption and potential secondary DNA damage) | Strongly Upregulated (SOS response genes like recA, lexA)[4] | Minimal direct effect | Minimal direct effect |
| Cell Wall Metabolism | Minimal direct effect | Minimal direct effect | Strongly Upregulated ("cell wall stress stimulon," including vraSR operon)[2][5] | Minimal direct effect |
| Protein Synthesis | Downregulated (due to metabolic stress and potential ribosomal damage from ROS) | Downregulation of some ribosomal protein genes | Minimal direct effect | Strongly Downregulated (ribosomal protein genes, translation factors), potential upregulation of stress-related chaperones |
| Central Metabolism | Significantly Altered (upregulation of pentose (B10789219) phosphate (B84403) pathway, downregulation of TCA cycle) | Alterations in metabolic gene expression, often as a secondary stress response | Alterations in cell wall precursor synthesis pathways | Downregulation of metabolic pathways due to inhibition of protein synthesis |
| Efflux Pumps & Transport | Upregulated (as a general stress response) | Upregulated (e.g., norA, norB)[1] | Upregulated | Upregulated |
| Virulence Factors | Likely altered (e.g., downregulation of energy-intensive toxin production) | Altered expression, often strain-dependent | Downregulation of some virulence genes (e.g., spa, hla) due to agr system modulation[6] | Upregulation of specific virulence genes like hla and nuc has been reported[7][8][9] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Predicted signaling cascade of albocycline in S. aureus.
Caption: A generalized workflow for comparative transcriptomic studies.
Experimental Protocols
The following outlines a general methodology for conducting comparative transcriptomic analysis of bacteria treated with antibiotics, based on common practices in the field.[10][11][12][13]
1. Bacterial Strains and Growth Conditions:
-
Bacterial Strain: Staphylococcus aureus (e.g., strain Newman, COL, or relevant clinical isolates).
-
Growth Medium: Tryptic Soy Broth (TSB) or other suitable rich medium.
-
Culture Conditions: Cultures are grown aerobically at 37°C with shaking to the mid-exponential growth phase (OD600 of ~0.5).
2. Antibiotic Treatment:
-
Cultures are treated with sub-inhibitory concentrations (e.g., 0.25x to 0.5x MIC) of the respective antibiotics (Albocycline, Ciprofloxacin, Vancomycin, Gentamicin).
-
An untreated control culture is maintained under the same conditions.
-
Incubation is continued for a defined period (e.g., 30 to 120 minutes) to allow for transcriptional changes to occur.[4]
3. RNA Extraction and Purification:
-
Bacterial cells are harvested by centrifugation.
-
Total RNA is extracted using a commercial kit (e.g., ZymoBIOMICS RNA Miniprep Kit) or a standard phenol-chloroform extraction protocol.[10]
-
The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
4. Library Preparation and Sequencing:
-
Ribosomal RNA (rRNA) is depleted from the total RNA samples using a kit such as the Ribo-Zero rRNA Removal Kit (Bacteria).[10][11]
-
The rRNA-depleted RNA is used to construct cDNA libraries using a strand-specific RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).[11]
-
The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq or HiSeq, to generate paired-end reads.
5. Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Read Mapping: The processed reads are mapped to a reference S. aureus genome using a splice-aware aligner like STAR.[10]
-
Gene Expression Quantification: The number of reads mapping to each annotated gene is counted.
-
Differential Expression Analysis: Statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the antibiotic-treated and control samples.[10]
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are conducted to identify the biological processes and pathways that are significantly affected by each antibiotic treatment.
Conclusion
While direct transcriptomic data for albocycline is not yet available, its known mechanism of action allows for a predictive comparison with other antibiotics. The anticipated transcriptomic signature of albocycline-treated S. aureus is characterized by a strong induction of oxidative stress responses and significant alterations in central metabolism. This profile shows some overlap with the effects of ciprofloxacin, which also induces oxidative stress, but is distinct from the cell wall stress response triggered by vancomycin and the global shutdown of protein synthesis caused by gentamicin. The generation of direct transcriptomic data for albocycline will be a crucial next step in validating these predictions and further elucidating its precise mechanism of action. This comparative approach is vital for understanding the unique and shared cellular responses to different classes of antibiotics, which can inform the development of novel therapeutic strategies and combination therapies.
References
- 1. Enhanced Quinolone Resistance and Differential Expression of Efflux Pump nor Genes in Staphylococcus aureus Grown in Platelet Concentrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneticsmr.org [geneticsmr.org]
- 3. repository.antispubmed.com [repository.antispubmed.com]
- 4. Complete and SOS-Mediated Response of Staphylococcus aureus to the Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Genes of the Cell Wall Stimulon in Clinical Isolates of Staphylococcus aureus Exhibiting Vancomycin-Intermediate- S. aureus-Type Resistance to Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin modifies the expression of the agr system in multidrug-resistant Staphylococcus aureus clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 10. 2.7. Bacterial RNA Sequencing and Data Analysis [bio-protocol.org]
- 11. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 12. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 13. bio-rad.com [bio-rad.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Albocycline K3
This document provides comprehensive, step-by-step guidance for the safe and proper disposal of Albocycline K3, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on established safety protocols for handling related chemical compounds. Researchers, scientists, and drug development professionals should adhere to these guidelines to maintain a safe laboratory environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. In case of potential aerosolization, use respiratory protection.
-
Avoid Contact: Prevent contact with skin and eyes. Avoid inhalation of any vapor or mist.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Procedure
The disposal of this compound should be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and clearly labeled hazardous waste container.
-
The container must be suitable for chemical waste, sealable, and in good condition.
-
-
Material Deactivation (If Applicable):
-
For spills or residual amounts on surfaces, soak up the material with an inert absorbent material such as vermiculite, sand, or earth.
-
Place the absorbent material into the designated hazardous waste container.
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The recommended storage temperature for Albocycline is 2 - 8 °C. While this is for the pure compound, it is good practice to store the waste in a cool, dry place.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
All waste must be handled in accordance with local, state, and federal regulations.[1]
-
III. Accidental Release Measures
In the event of a spill or accidental release of this compound, follow these procedures:
-
Personnel Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Use an inert absorbent material to soak up the spill.
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.
-
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The guidance provided is based on the SDS for Albocycline and general principles of laboratory safety. Always consult your institution's specific protocols and Environmental Health and Safety department for detailed instructions.
References
Personal protective equipment for handling Albocycline K3
Essential Safety and Handling Guide for Albocycline K3
Physicochemical Properties of Albocycline
While specific data for this compound is limited, the general properties of Albocycline are summarized below. Researchers should handle this compound with care, assuming it may possess hazardous properties.
| Property | Value | Source |
| Molecular Formula | C18H28O4 | PubChem[1] |
| Molecular Weight | 308.4 g/mol | PubChem[1] |
| Class | Macrolide | PubChem[1] |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Stability | Not specified | |
| Storage Temperature | 2 - 8 °C (Recommended for similar compounds) | General practice |
Note: The absence of a comprehensive Safety Data Sheet necessitates a cautious approach. Treat this compound as a substance with unknown toxicity.
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination. The following workflow outlines the key steps from receiving the compound to its use in experimental procedures.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against potential exposure.[2] The following PPE is mandatory when handling this compound:
-
Gloves : Two pairs of powder-free nitrile or neoprene chemotherapy gloves that meet the ASTM D6978 standard are recommended.[3][4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4]
-
Gown : A disposable, back-closing gown made of polyethylene-coated polypropylene (B1209903) or a similar resistant material should be worn.[3][5] Cloth lab coats are not suitable as they can absorb chemicals.[3]
-
Eye and Face Protection : Chemical splash goggles and a face shield are required to protect against splashes and aerosols.[3][5] Personal eyeglasses are not a substitute for proper safety eyewear.[6]
-
Respiratory Protection : When handling the powdered form of this compound outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation.[2][5]
-
Head and Shoe Covers : Disposable head and hair covers, as well as shoe covers, should be used to prevent the spread of contamination.[3][5]
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Storage : Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, preferably at 2-8°C.
-
Inventory : Log the compound in the laboratory's chemical inventory system, noting the date of receipt and quantity.
Handling and Use
All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation : Before handling the compound, ensure the fume hood is functioning correctly and the work area is clean and uncluttered.
-
Donning PPE : Put on all required PPE as specified above.
-
Weighing : Use a dedicated spatula and weighing paper. Handle the powder carefully to avoid generating dust.
-
Dissolving : If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Experimental Use : Conduct all experimental procedures within the fume hood.
Spill Management
In the event of a spill:
-
Evacuate : Alert others in the area and evacuate if necessary.
-
Contain : If safe to do so, contain the spill using appropriate absorbent materials.
-
Clean-up : Wearing appropriate PPE, clean the spill according to your institution's hazardous material spill response protocol.
-
Dispose : All materials used for spill clean-up must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Solid Waste : Unused or expired this compound powder, contaminated gloves, gowns, weighing paper, and other disposable lab supplies.
-
Liquid Waste : Solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Sharps : Contaminated needles, syringes, and pipette tips must be placed in a designated sharps container for hazardous waste.
Disposal Procedures
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards.
-
Storage : Store hazardous waste in a designated, secure area away from general lab traffic.
-
Collection : Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[7] Never dispose of this compound down the drain.[8]
References
- 1. (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | C18H28O4 | CID 6440973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE): Protect the Worker with PPE [cdc.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
